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  • Product: 2-Phenoxyethyl propionate
  • CAS: 23495-12-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 2-Phenoxyethyl Propionate

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, applications, and safety considerations of 2-phenoxyethyl propionate. It is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, applications, and safety considerations of 2-phenoxyethyl propionate. It is intended for researchers, scientists, and professionals in the fields of drug development, fragrance chemistry, and materials science who require a detailed understanding of this versatile ester.

Introduction: Understanding 2-Phenoxyethyl Propionate

2-Phenoxyethyl propionate (CAS No. 23495-12-7) is an aryl alkyl alcohol simple acid ester, a class of compounds widely utilized in the fragrance and flavor industries.[1] It is synthesized by the esterification of 2-phenoxyethanol with propionic acid.[2] Its chemical structure, characterized by a phenoxyethyl group linked to a propionate moiety, imparts a unique combination of properties, including a pleasant aroma, low volatility, and good stability. These characteristics make it a valuable ingredient in a variety of consumer and industrial products.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-phenoxyethyl propionate is essential for its effective application and formulation. These properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 2-phenoxyethyl propanoate[3]
CAS Number 23495-12-7[3]
Molecular Formula C₁₁H₁₄O₃[3]
Molecular Weight 194.23 g/mol [3]
Appearance Colorless clear liquid (est.)[4]
Odor Fruity, balsamic, myrrh-like[5]
Boiling Point 262.00 °C @ 760.00 mm Hg[5]
Flash Point >93.89 °C (>201.00 °F) TCC[5]
Specific Gravity 1.07600 to 1.08400 @ 20.00 °C[4]
Water Solubility 283.6 mg/L @ 25 °C (est.)[5]
logP (o/w) 2.262 (est.)[5]

Synthesis and Manufacturing

The primary industrial route for the synthesis of 2-phenoxyethyl propionate is through Fischer esterification. This reaction involves the acid-catalyzed reaction between 2-phenoxyethanol and propionic acid.

Reaction Mechanism

The Fischer esterification of 2-phenoxyethanol with propionic acid is a reversible reaction. To drive the equilibrium towards the formation of the ester, a strong acid catalyst, such as sulfuric acid, is typically employed. The reaction proceeds through a series of protonation and nucleophilic acyl substitution steps. The removal of water as it is formed is a critical factor in achieving a high yield of the final product.[6]

Fischer Esterification of 2-Phenoxyethyl Propionate Reactants 2-Phenoxyethanol + Propionic Acid Intermediate Protonated Propionic Acid Reactants->Intermediate + H⁺ (from H₂SO₄) TS Tetrahedral Intermediate Intermediate->TS + 2-Phenoxyethanol Products 2-Phenoxyethyl Propionate + Water TS->Products - H⁺, - H₂O Catalyst H₂SO₄ (catalyst) TS->Catalyst Regenerates H⁺ Products->Reactants Hydrolysis (reverse reaction) Catalyst->Intermediate

Caption: Fischer Esterification of 2-Phenoxyethyl Propionate.

Experimental Protocol: Laboratory Scale Synthesis

The following protocol outlines a general procedure for the laboratory-scale synthesis of 2-phenoxyethyl propionate.

Materials:

  • 2-Phenoxyethanol

  • Propionic acid

  • Concentrated sulfuric acid (catalyst)

  • Molecular sieves (for water removal)

  • Soxhlet extractor

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of 2-phenoxyethanol and propionic acid.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).

  • Water Removal: To drive the reaction to completion, it is advantageous to remove the water formed during the reaction. A Soxhlet extractor charged with molecular sieves can be fitted to the reaction flask to continuously remove water from the reaction mixture.[6]

  • Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water and a 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted propionic acid.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter. The solvent and any low-boiling impurities are then removed under reduced pressure using a rotary evaporator to yield the crude 2-phenoxyethyl propionate.

  • Purification: The crude product can be further purified by vacuum distillation to obtain a high-purity sample.

Analytical Characterization

The identity and purity of 2-phenoxyethyl propionate are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of 2-phenoxyethyl propionate. The proton NMR spectrum would show characteristic signals for the aromatic protons of the phenoxy group, the methylene protons of the ethyl chain, and the ethyl group of the propionate moiety.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl (C=O) stretch and the C-O stretching vibrations.

  • Gas Chromatography (GC): GC is a standard method for assessing the purity of 2-phenoxyethyl propionate and for quantifying its presence in complex mixtures.

Applications in Industry

The unique properties of 2-phenoxyethyl propionate make it a valuable ingredient in several industries.

Fragrance and Perfumery

In the fragrance industry, 2-phenoxyethyl propionate is utilized as a blending agent and a fixative. Its low volatility allows it to prolong the scent of more volatile fragrance components, thereby increasing the longevity of the perfume. It imparts a smooth, fruity-floral character with gentle powdery undertones to fragrance compositions.[7]

Flavors

As a flavoring agent, 2-phenoxyethyl propionate is used to impart fruity and floral notes to a variety of food and beverage products.[3]

Cosmetics and Personal Care

Due to its pleasant aroma and good stability, it is incorporated into various cosmetic and personal care products, including creams, lotions, and deodorants, to enhance their sensory appeal.[8]

Applications_of_2_Phenoxyethyl_Propionate cluster_fragrance cluster_flavor cluster_cosmetics PEP 2-Phenoxyethyl Propionate Fragrance Fragrance Industry PEP->Fragrance Flavor Flavor Industry PEP->Flavor Cosmetics Cosmetics & Personal Care PEP->Cosmetics Fixative Fixative Fragrance->Fixative BlendingAgent Blending Agent Fragrance->BlendingAgent FruityNotes Fruity Notes Flavor->FruityNotes FloralNotes Floral Notes Flavor->FloralNotes Creams Creams & Lotions Cosmetics->Creams Deodorants Deodorants Cosmetics->Deodorants

Caption: Key Industrial Applications of 2-Phenoxyethyl Propionate.

Safety and Toxicology

A comprehensive safety assessment of 2-phenoxyethyl propionate has been conducted by the Research Institute for Fragrance Materials (RIFM). The key findings are summarized below:

  • Genotoxicity: Based on available data, 2-phenoxyethyl propionate is not considered to have genotoxic potential.[9]

  • Phototoxicity and Photoallergenicity: UV/Vis absorption spectra indicate that it does not absorb light in the range that would cause phototoxicity or photoallergenicity.[9]

  • Skin Sensitization: It is not considered to be a skin sensitizer under the current, declared levels of use.[9]

  • Repeated Dose Toxicity: The Margin of Exposure (MOE) for repeated dose toxicity is considered adequate at current use levels.[9]

It is important to handle 2-phenoxyethyl propionate in accordance with good laboratory and industrial hygiene practices.

Conclusion

2-Phenoxyethyl propionate is a commercially significant ester with a well-characterized chemical profile. Its unique combination of olfactory properties, low volatility, and good stability makes it a versatile ingredient in the fragrance, flavor, and cosmetic industries. The synthesis of this compound is straightforward, and its purity can be readily assessed using standard analytical techniques. Based on current toxicological data, 2-phenoxyethyl propionate is considered safe for its intended uses at the current levels of exposure. Future research may focus on exploring new applications for this compound and developing more sustainable and efficient manufacturing processes.

References

  • Belsito, D., Bickers, D., Bruze, M., Calow, P., Dagli, M., Fryer, A. D., Greim, H., Hanifin, J. M., Miyachi, Y., Saurat, J. H., & Sipes, I. G. (2012). A toxicologic and dermatologic review of aryl alkyl alcohol simple acid esters when used as fragrance ingredients. Food and Chemical Toxicology, 50 Suppl 2, S1–S23. [Link]

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenoxyethyl propionate. Food and Chemical Toxicology, 50 Suppl 2, S498–S501. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31954, 2-Phenoxyethyl propionate. Retrieved January 16, 2026, from [Link].

  • The Good Scents Company. (n.d.). phenoxyethyl propionate. Retrieved January 16, 2026, from [Link]

  • The Pherobase. (2023, October 15). NMR: 2-phenylethyl propionate. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 2-Phenoxyethyl propionate. Retrieved January 16, 2026, from [Link]

  • Perflavory. (n.d.). phenoxyethyl propionate, 23495-12-7. Retrieved January 16, 2026, from [Link]

  • Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Jr, Buschmann, J., Dagli, M. L., Date, M., Dekant, W., Deodhar, C., Francis, M. A., Fryer, A. D., Jones, L., Joshi, K., La Cava, S., Lapczynski, A., Liebler, D. C., O'Brien, D., Patel, S., … Tokura, Y. (2022). RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. Food and Chemical Toxicology, 167, 113256. [Link]

  • Wikipedia contributors. (2023, December 28). 2-Phenethyl propionate. In Wikipedia, The Free Encyclopedia. Retrieved 16:29, January 16, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved January 16, 2026, from [Link]

  • precisionFDA. (n.d.). 2-PHENOXYETHYL PROPIONATE. Retrieved January 16, 2026, from [Link]

  • NileRed. (2017, January 31). Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor [Video]. YouTube. [Link]

  • Kastratović, V., Zarić, M., Vukić, M., & Zdujić, M. (2022). Esterification of propanoic acid in the presence of a homogeneous catalyst. Journal of the Serbian Chemical Society, 87(9), 967-978. [Link]

  • Google Patents. (n.d.). WO2021123144A1 - Pro-perfume compositions.

Sources

Exploratory

2-Phenoxyethyl propionate CAS number

An In-Depth Technical Guide to 2-Phenoxyethyl propionate Executive Summary: This technical guide provides a comprehensive overview of 2-Phenoxyethyl propionate (CAS No. 23495-12-7), a significant aroma chemical utilized...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Phenoxyethyl propionate

Executive Summary: This technical guide provides a comprehensive overview of 2-Phenoxyethyl propionate (CAS No. 23495-12-7), a significant aroma chemical utilized extensively in the fragrance and cosmetic industries. The document delineates its chemical identity, physicochemical properties, general synthesis pathway, and analytical characterization methods. A core focus is placed on its application as a fragrance ingredient, where it functions as a modifier and fixative. Furthermore, this guide synthesizes critical safety and toxicological data, primarily from the Research Institute for Fragrance Materials (RIFM), to provide a thorough risk assessment profile. This document is intended for researchers, chemists, and product development professionals who require in-depth technical knowledge of this compound.

Introduction

2-Phenoxyethyl propionate is an aryl alkyl alcohol simple acid ester (AAASAE), a class of compounds valued for their olfactory properties.[1] It is synthesized from 2-phenoxyethanol and propionic acid. Its primary utility is found in the formulation of fragrances, where it imparts a mild, sweet, floral-fruity aroma with rosy, honey-like, and slightly herbaceous undertones.[2][3] Beyond its scent profile, it serves as a versatile blending agent and fixative, enhancing the stability, tenacity, and diffusion of other fragrance components in a wide array of consumer products.[2]

Chemical Identification and Physicochemical Properties

Accurate identification is paramount in scientific research and industrial application. The Chemical Abstracts Service (CAS) has assigned the number 23495-12-7 to 2-Phenoxyethyl propionate.[4][5] This unique identifier distinguishes it from all other chemical substances.

Diagram: Chemical Structure of 2-Phenoxyethyl propionate

cluster_phenyl Phenyl Group cluster_ether Ether Linkage cluster_ethyl Ethyl Bridge cluster_ester Ester Group cluster_propyl Propionyl Group C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 H2 H C3->H2 C5 C C4->C5 H3 H C4->H3 C6 C C5->C6 H4 H C5->H4 C6->C1 H5 H C6->H5 C7 CH₂ O1->C7 C8 CH₂ C7->C8 O2 O C8->O2 C9 C O2->C9 O3 O C9->O3 C10 CH₂ C9->C10 C11 CH₃ C10->C11

Caption: Structure of 2-Phenoxyethyl propionate (C₁₁H₁₄O₃).

The key physicochemical properties of 2-Phenoxyethyl propionate are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 23495-12-7 [4][5]
EINECS Number 245-692-7[5][6]
FEMA Number 4618[5][6]
Molecular Formula C₁₁H₁₄O₃[2][4]
Molecular Weight 194.23 g/mol [2][4]
Appearance Colorless clear liquid[5][6]
Boiling Point 262 - 269.72 °C at 760 mmHg[2][4][6]
Flash Point >93 °C (>200 °F)[4][5]
Specific Gravity 1.076 - 1.084 @ 20 °C[4][5][6]
Water Solubility 283.6 mg/L (estimated)[4][6]
Log Kₒw (o/w) 2.26 - 2.6 (estimated)[4][6]

Synthesis and Manufacturing

From a chemical standpoint, 2-Phenoxyethyl propionate is synthesized via the esterification of 2-phenoxyethanol with propionic acid. This reaction is typically catalyzed by a strong acid. The process involves the removal of water to drive the equilibrium towards the formation of the ester product.

Diagram: General Synthesis Pathway via Fischer Esterification

G Reactant1 2-Phenoxyethanol Intermediate Protonated Carbonyl Intermediate Reactant1->Intermediate Reactant2 Propionic Acid Reactant2->Intermediate Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Intermediate + H⁺ Product 2-Phenoxyethyl propionate Intermediate->Product - H⁺ Byproduct Water (H₂O) Intermediate->Byproduct

Caption: Fischer esterification of 2-phenoxyethanol and propionic acid.

The causality behind this choice of reaction is its efficiency and the relative availability of the starting materials. Post-reaction, the crude product is purified, typically through distillation, to remove unreacted starting materials, the catalyst, and the water byproduct, ensuring the final product meets the high purity standards (typically >98%) required for fragrance applications.[5][6]

Analytical Characterization

To ensure identity and purity, several analytical techniques are employed. The choice of method is dictated by the need to separate the analyte from a potentially complex matrix and provide unambiguous structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for the identification and quantification of volatile and semi-volatile compounds like 2-Phenoxyethyl propionate. The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed mass fragmentation patterns, which act as a molecular fingerprint.

Exemplary GC-MS Protocol:

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., ethanol or hexane) to a concentration of approximately 100 ppm.

  • GC Separation:

    • Injector: Split/splitless, 250 °C.

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is chosen for its ability to separate compounds based on boiling point.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This temperature ramp ensures separation of components with varying volatilities.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable to library spectra.[7]

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Compare the obtained mass spectrum and retention time with a certified reference standard and established spectral libraries (e.g., NIST, Wiley). Key fragments for 2-phenoxyethyl propionate would be expected, including the molecular ion peak if stable enough.[7]

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy is used to assess the potential for phototoxicity.[4] A compound that absorbs significantly in the UVA/UVB range (290-400 nm) may have the potential to cause light-induced adverse effects.

Exemplary UV/Vis Protocol:

  • Sample Preparation: Prepare a solution of known concentration in a UV-transparent solvent like ethanol.

  • Measurement: Scan the sample from 200 to 800 nm using a dual-beam spectrophotometer, using the solvent as a blank for baseline correction.

  • Analysis: For 2-Phenoxyethyl propionate, spectra indicate no significant absorbance between 290 and 700 nm under neutral and acidic conditions.[4] A minor absorbance under basic conditions was noted, but the molar absorption coefficient was well below the benchmark of concern (1000 L mol⁻¹ cm⁻¹), indicating a low risk for phototoxicity or photoallergenicity.[4]

Applications in Industry

The primary application for 2-Phenoxyethyl propionate is as a fragrance ingredient in a wide range of products.[1][2]

  • Fine Fragrances: Used to add warmth, sweetness, and complexity to floral (especially rose) and fruity accords. It acts as a bridge between top and heart notes.[3]

  • Cosmetics & Personal Care: Its gentle floral-fruity scent enhances the sensory experience of products like creams, lotions, deodorants, and soaps. Its stability across a wide pH range makes it suitable for many formulation types.[2]

  • Home & Fabric Care: Due to its thermal and alkaline stability, it is effective in fabric softeners, air fresheners, and household cleaners, providing a persistent fresh floral scent.[2]

Safety and Toxicology

The safety of fragrance ingredients is rigorously evaluated. The Research Institute for Fragrance Materials (RIFM) has published a safety assessment for 2-Phenoxyethyl propionate.[4] The assessment relies on a combination of available data for the material itself and, where necessary, data from structurally similar compounds (a process known as read-across).

Diagram: Toxicological Safety Assessment Workflow

G cluster_endpoints Endpoints Start Target Material: 2-Phenoxyethyl propionate Data_Collection Gather Existing Data: - Physicochemical Properties - In Vitro / In Vivo Studies Start->Data_Collection Endpoint_Evaluation Evaluate Toxicological Endpoints Data_Collection->Endpoint_Evaluation Genotoxicity Genotoxicity Endpoint_Evaluation->Genotoxicity Repeated_Dose Repeated Dose Toxicity Endpoint_Evaluation->Repeated_Dose Skin_Sensitization Skin Sensitization Endpoint_Evaluation->Skin_Sensitization Phototoxicity Phototoxicity Endpoint_Evaluation->Phototoxicity Repro_Toxicity Reproductive Toxicity Endpoint_Evaluation->Repro_Toxicity Risk_Assessment Risk Assessment (Exposure vs. No-Effect Levels) Genotoxicity->Risk_Assessment Read_Across Data Gap Identified: Perform Read-Across Analysis Repeated_Dose->Read_Across No data available Repeated_Dose->Risk_Assessment Skin_Sensitization->Read_Across Limited data Skin_Sensitization->Risk_Assessment Phototoxicity->Risk_Assessment Repro_Toxicity->Risk_Assessment Analogs Select Analogs: - 2-phenoxyethyl isobutyrate - phenethyl isobutyrate Read_Across->Analogs Analogs->Risk_Assessment Use analog data Conclusion Safety Conclusion: Safe under current levels of use Risk_Assessment->Conclusion

Caption: Workflow for safety assessment using direct and read-across data.

  • Genotoxicity: No studies are available for 2-phenoxyethyl propionate itself. However, based on read-across to phenethyl isobutyrate, it does not present a concern for genotoxic potential.[4]

  • Repeated Dose Toxicity: No specific data exists for this compound. A read-across to 2-phenoxyethyl isobutyrate (CAS 103-60-6) established a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg/day in a dermal study, indicating low toxicity.[4]

  • Skin Sensitization: Based on the weight of evidence from structural analysis and read-across to 2-phenoxyethyl isobutyrate, 2-phenoxyethyl propionate is not considered a skin sensitizer at current use levels.[4]

  • Phototoxicity/Photoallergenicity: As determined by UV/Vis spectral analysis, the compound does not absorb significantly in the relevant UV range and is not expected to be a phototoxicant or photoallergen.[4]

  • Reproductive Toxicity: No data is available. However, the total systemic exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class II material, indicating a low probability of reproductive effects at current use levels.[4]

Regulatory Information

2-Phenoxyethyl propionate is recognized by several regulatory and industry bodies. It is listed by the Flavor and Extract Manufacturers Association (FEMA) under number 4618.[5][6] While it has been used as a flavoring substance, the FDA has noted it is no longer providing for the use of certain synthetic flavoring substances, which may include this compound in some contexts.[5][6] It is registered under the European Union's REACH regulations.

Conclusion

2-Phenoxyethyl propionate, identified by CAS number 23495-12-7, is a well-characterized aroma chemical with significant value in the fragrance and consumer product industries. Its synthesis is straightforward, and its purity can be reliably confirmed using standard analytical methods like GC-MS. The comprehensive safety assessment, leveraging both direct and read-across data, supports its continued safe use at current industry-reported levels, demonstrating a low risk for skin sensitization, genotoxicity, and other significant toxicological endpoints. This guide provides the foundational technical knowledge necessary for its effective and safe application in research and product development.

References

  • RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. (2022). Food and Chemical Toxicology, 167. [Link]

  • The Good Scents Company. (n.d.). 2-phenoxyethyl propionate, 23495-12-7. Retrieved from [Link]

  • Perflavory. (n.d.). phenoxyethyl propionate, 23495-12-7. Retrieved from [Link]

  • Pest Control Magazine. (2025). The Power of 2-Phenethyl Propionate: A Safer and Eco-Friendly Solution for Pest Control!. Retrieved from [Link]

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenoxyethyl propionate. Food and Chemical Toxicology, 50 Suppl 2, S498–S501. [Link]

  • Wikipedia. (n.d.). 2-Phenethyl propionate. Retrieved from [Link]

  • Synerzine. (2018). Propanoic acid, 2-methyl-, 2-phenoxyethyl ester Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenoxyethyl propionate. PubChem Compound Database. Retrieved from [Link]

  • The Good Scents Company. (n.d.). phenethyl propionate. Retrieved from [Link]

Sources

Foundational

2-Phenoxyethyl propionate structure

An In-depth Technical Guide to 2-Phenoxyethyl Propionate: Structure, Synthesis, and Application Introduction 2-Phenoxyethyl propionate (CAS No. 23495-12-7) is an aromatic ester valued for its unique organoleptic properti...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Phenoxyethyl Propionate: Structure, Synthesis, and Application

Introduction

2-Phenoxyethyl propionate (CAS No. 23495-12-7) is an aromatic ester valued for its unique organoleptic properties.[1][2] As a member of the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) structural group, it plays a significant role in the flavor and fragrance industries.[3] This guide provides a comprehensive technical overview of its molecular structure, synthesis, analytical characterization, and functional applications, intended for researchers, chemists, and professionals in drug development and materials science. Its mild, sweet, fruity-floral aroma makes it a versatile ingredient in a wide array of consumer products, from fine fragrances to household goods.[4][5]

Chemical Structure and Physicochemical Properties

A thorough understanding of a molecule's function begins with its structure and physical characteristics.

Nomenclature and Structural Formula
  • IUPAC Name: 2-phenoxyethyl propanoate[2]

  • Common Synonyms: Phenoxyethyl propionate, Ethanol, 2-phenoxy-, propanoate, Ethylene glycol monophenyl ether propionate[1][2]

  • Molecular Formula: C₁₁H₁₄O₃[1]

  • Molecular Weight: 194.23 g/mol [1][2]

The structure of 2-Phenoxyethyl propionate consists of a phenyl group linked via an ether bond to an ethyl group, which is in turn esterified with propionic acid. This combination of an aromatic ring, an ether linkage, and an ester functional group is crucial to its chemical behavior and sensory profile.

Caption: 2D structure of 2-Phenoxyethyl propionate.

Physicochemical Data

The physical properties of 2-Phenoxyethyl propionate dictate its handling, formulation, and performance characteristics. The data below is compiled from various chemical databases and safety assessments.

PropertyValueSource
CAS Number 23495-12-7[1]
Molecular Weight 194.23 g/mol [1]
Appearance Colorless clear liquid (est.)[4][6]
Boiling Point ~262 - 270 °C[1][4][5]
Flash Point >93 °C (>200 °F)[1][4]
Specific Gravity ~1.080 @ 20°C[1][4]
Water Solubility 283.6 mg/L (est.)[1]
logP (o/w) 2.26 - 2.6 (est.)[1][4]

Synthesis Pathway: Fischer Esterification

The primary industrial synthesis of 2-Phenoxyethyl propionate is achieved through Fischer esterification. This classic acid-catalyzed condensation reaction provides a direct and efficient route to the target ester.

Reaction Principle and Causality

Fischer esterification involves the reaction of a carboxylic acid (propionic acid) with an alcohol (2-phenoxyethanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The catalyst's role is critical; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. This step is the mechanistic cornerstone of the reaction, significantly increasing the reaction rate. The reaction is reversible, and to drive the equilibrium towards the product side, water, a byproduct, is typically removed using a Dean-Stark apparatus or by using an excess of one of the reactants.

reaction cluster_reactants Reactants cluster_products Products PropionicAcid Propionic Acid (CH3CH2COOH) catalyst H+ Catalyst (e.g., H2SO4) PropionicAcid->catalyst Reflux plus1 + Phenoxyethanol 2-Phenoxyethanol (C6H5OCH2CH2OH) Phenoxyethanol->catalyst Reflux Ester 2-Phenoxyethyl Propionate plus2 + Water Water (H2O) catalyst->Ester

Caption: Fischer esterification of 2-Phenoxyethanol.

Experimental Protocol: A Self-Validating System

The following protocol describes a standard laboratory-scale synthesis. A self-validating system is ensured by including purification steps that remove specific impurities and analytical checks to confirm product identity and purity.

  • Reagent Setup:

    • Equip a 250 mL round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

    • Charge the flask with 2-phenoxyethanol (0.5 mol), propionic acid (0.6 mol, 1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01 mol). Using a slight excess of the carboxylic acid helps shift the reaction equilibrium to favor ester formation.

    • Add toluene (~50 mL) as an azeotropic solvent to facilitate the removal of water.

  • Reaction Execution:

    • Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

    • Monitor the reaction progress by measuring the volume of water collected. The reaction is considered complete when water no longer accumulates (theoretical yield of water is 0.5 mol or ~9 mL). This provides an in-process check on reaction completion.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • Saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove excess propionic acid. (Causality: The basic solution deprotonates the acids, forming water-soluble salts).

      • Water to remove any remaining salts.

      • Brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous layer and aid in separation.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification & Validation:

    • Purify the crude product by vacuum distillation. The lower pressure reduces the boiling point, preventing thermal degradation of the product.

    • Collect the fraction boiling at the expected temperature for 2-Phenoxyethyl propionate.

    • Confirm the identity and purity of the final product using GC-MS, FTIR, and NMR spectroscopy. The expected outcome is a product with >98% purity as determined by Gas Chromatography.[6]

Analytical Characterization and Structural Elucidation

Confirming the molecular structure and purity of synthesized 2-Phenoxyethyl propionate is essential. A combination of spectroscopic techniques provides a complete picture of the molecule.

  • Infrared (IR) Spectroscopy: Key for identifying functional groups. Expected characteristic peaks include a strong C=O stretch for the ester at ~1735 cm⁻¹, C-O stretching vibrations for the ether and ester groups in the 1250-1000 cm⁻¹ region, and aromatic C-H stretches just above 3000 cm⁻¹.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern. In GC-MS analysis, the molecular ion peak [M]⁺ would be observed at m/z 194. Key fragments would correspond to the loss of the propionyl group or cleavage at the ether linkage.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed insight into the carbon-hydrogen framework.

    • ¹H NMR: Would show distinct signals for the aromatic protons, the two methylene groups of the ethyl chain (appearing as triplets due to coupling), the methylene group of the propionate chain (a quartet), and the terminal methyl group (a triplet).

    • ¹³C NMR: Would display 11 unique carbon signals corresponding to the molecular formula, with characteristic chemical shifts for the carbonyl carbon (~174 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons (10-70 ppm).[2]

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_validation Validation Synthesis Synthesized Product (Crude 2-Phenoxyethyl Propionate) GCMS GC-MS (Purity & MW) Synthesis->GCMS FTIR FTIR (Functional Groups) Synthesis->FTIR NMR NMR (1H, 13C) (Structural Backbone) Synthesis->NMR Validation Structure Confirmed & Purity Verified GCMS->Validation FTIR->Validation NMR->Validation

Caption: Workflow for analytical validation.

Applications and Safety Profile

The specific arrangement of the ether and ester functionalities in 2-Phenoxyethyl propionate gives it desirable properties for commercial use, primarily in fragrances.

Role in Fragrance and Flavors

2-Phenoxyethyl propionate is classified as a flavoring agent and fragrance ingredient.[2] Its primary application is in perfumery, where it imparts a mild, sweet, floral (rosy), and fruity character with woody or balsamic undertones.[4][5] It functions as:

  • A Modifier: It blends seamlessly with other aroma chemicals to soften sharp edges and add complexity to floral and fruity accords.[5]

  • A Blending Agent: It helps to harmonize different notes within a fragrance, creating a smoother olfactory transition.

  • A Fixative: Due to its relatively high boiling point and molecular weight, it helps to reduce the volatility of more fleeting top notes, increasing the overall tenacity and longevity of the fragrance on the skin or fabric.[5]

It is widely used in fine fragrances, soaps, detergents, lotions, and other personal and home care products.[2][5]

Safety and Toxicological Summary

The safety of 2-Phenoxyethyl propionate as a fragrance ingredient has been thoroughly evaluated by the Research Institute for Fragrance Materials (RIFM).[1][7]

  • Skin Sensitization: Based on existing data and read-across studies with structurally similar compounds like 2-phenoxyethyl isobutyrate, it is not considered to be a skin sensitizer at current use levels.[1]

  • Genotoxicity: The weight of evidence from structural analysis and read-across materials indicates no concern for genotoxic potential.[1]

  • Phototoxicity: Analysis of its UV/Vis absorption spectra shows no significant absorbance in the relevant range (290-700 nm), indicating it is not expected to be phototoxic or photoallergenic.[1]

  • Systemic Toxicity: Repeated dose and reproductive toxicity data are limited for the material itself, but systemic exposure levels from fragrance use are well below the Threshold of Toxicological Concern (TTC), supporting its safe use.[1]

Overall, the existing information supports the safe use of 2-Phenoxyethyl propionate as a fragrance ingredient under its current declared levels of use.[1]

Conclusion

2-Phenoxyethyl propionate is a structurally well-defined molecule whose value is derived from the synergistic interplay of its ether, ester, and aromatic moieties. Its synthesis via Fischer esterification is a robust and well-understood process, yielding a high-purity product verifiable through standard analytical techniques. Its primary role as a versatile and safe fragrance ingredient is supported by a favorable olfactory profile and a comprehensive safety assessment, making it a staple component in the formulation of a wide range of consumer products.

References

  • Api, A.M., Belsito, D., et al. (2022). RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. Food and Chemical Toxicology, 167. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 31954, Phenoxyethyl propionate. Retrieved from [Link]

  • McGinty, D., Letizia, C.S., & Api, A.M. (2012). Fragrance material review on 2-phenoxyethyl propionate. Food and Chemical Toxicology, 50 Suppl 2, S498-501. [Link]

  • Perflavory (n.d.). phenoxyethyl propionate, 23495-12-7. Retrieved from [Link]

  • The Good Scents Company (n.d.). phenoxyethyl propionate. Retrieved from [Link]

  • PubMed (2022). RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Phenoxyethyl Propionate: Synthesis, Characterization, and Safety Assessment

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Phenoxyethyl propionate (CAS No. 23495-12-7) is an ester of 2-phenoxyethanol and propionic acid, possessing a molecular formula of C₁₁H₁₄O₃ a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethyl propionate (CAS No. 23495-12-7) is an ester of 2-phenoxyethanol and propionic acid, possessing a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . This comprehensive technical guide provides a detailed overview of its synthesis, purification, analytical characterization, and toxicological profile, with a focus on the underlying scientific principles and methodologies relevant to researchers in the chemical and pharmaceutical sciences. While primarily utilized as a fragrance and flavoring agent, its chemical properties suggest potential for broader applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-phenoxyethyl propionate is fundamental for its application and handling. These properties dictate its behavior in various systems and are crucial for developing formulations and ensuring safety.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
CAS Number 23495-12-7
Appearance Colorless liquidThe Good Scents Company
Boiling Point 262.00 °C at 760.00 mm HgPerflavory
Flash Point > 93 °C (> 200 °F)RIFM
Specific Gravity 1.076 - 1.084 at 20 °CPerflavory
Water Solubility 283.6 mg/L (estimated)RIFM
logP (o/w) 2.262 (estimated)Perflavory

Synthesis and Purification: A Self-Validating Protocol

The synthesis of 2-phenoxyethyl propionate is typically achieved through Fischer esterification, a classic and well-understood acid-catalyzed reaction between a carboxylic acid and an alcohol. This section outlines a detailed, self-validating protocol adapted from established esterification procedures. The causality behind each step is explained to provide a deeper understanding of the process.

Diagram of the Synthesis Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants 2-Phenoxyethanol + Propionic Acid Reaction Reflux with Dean-Stark Trap Reactants->Reaction Add Catalyst Sulfuric Acid (H₂SO₄) Catalyst->Reaction Add Solvent Toluene (for azeotropic removal of water) Solvent->Reaction Add Neutralization Wash with NaHCO₃ solution Reaction->Neutralization Cool and transfer Washing Wash with Brine Neutralization->Washing Drying Dry over Na₂SO₄ Washing->Drying Filtration Remove Drying Agent Drying->Filtration Purification Vacuum Distillation Filtration->Purification GC_MS GC-MS Analysis Purification->GC_MS Purity Check NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR Structural Elucidation FTIR FT-IR Spectroscopy Purification->FTIR Functional Group Analysis

Foundational

2-Phenoxyethyl propionate safety data sheet

An In-Depth Technical Guide to the Safety Profile of 2-Phenoxyethyl Propionate Introduction Physicochemical Properties: The Foundation of Safety Assessment The intrinsic physical and chemical properties of a substance ar...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety Profile of 2-Phenoxyethyl Propionate

Introduction

Physicochemical Properties: The Foundation of Safety Assessment

The intrinsic physical and chemical properties of a substance are paramount as they dictate its behavior both in biological systems and the environment. For 2-Phenoxyethyl propionate, these characteristics predict its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its environmental persistence.

Key properties such as its moderate octanol-water partition coefficient (Log KOW) suggest a limited potential for bioaccumulation.[3] Its low vapor pressure indicates that at room temperature, high concentrations in the air are unlikely, which is a critical factor in assessing inhalation risk.[3]

PropertyValueSignificance in Safety AssessmentSource(s)
CAS Registry Number 23495-12-7Unique chemical identifier.[3]
Molecular Formula C₁₁H₁₄O₃Defines the elemental composition.[3]
Molecular Weight 194.23 g/mol Influences diffusion, absorption, and transport across biological membranes.[3]
Appearance Colorless clear liquidBasic physical state identification.[4][5]
Boiling Point 262.00 to 269.72 °C at 760 mmHgIndicates volatility; low volatility reduces inhalation exposure risk under normal conditions.[3][5]
Flash Point >93 °C (>200 °F)Defines flammability hazard; a high flash point indicates low flammability.[3][4]
Specific Gravity 1.076 to 1.084 @ 20 °CDensity relative to water.[4][5]
Water Solubility 283.6 mg/LAffects environmental fate and transport, as well as the potential for absorption from aqueous solutions.[3][6]
Log KOW (o/w) 2.262 to 2.6Predicts partitioning between fatty (octanol) and aqueous phases; a key indicator for potential bioaccumulation.[3][5]
Vapor Pressure 0.00414 to 0.011 mmHg @ 20-25 °CLow vapor pressure correlates with lower concentrations in air and reduced inhalation risk.[3][5]

Toxicological Profile: A Mechanistic and Data-Driven Approach

The toxicological evaluation of 2-Phenoxyethyl propionate relies on a combination of direct studies, data from structurally similar "read-across" analogues, and established toxicological thresholds. This weight-of-evidence approach is a scientifically robust method for filling data gaps without unnecessary animal testing.

Genotoxicity and Mutagenicity

G cluster_assessment Genotoxicity Assessment Workflow Target Target Material: 2-Phenoxyethyl Propionate Data_Availability Direct Genotoxicity Data Available? Target->Data_Availability Structural_Alerts In Silico Analysis: Structural Alerts for DNA Reactivity? Data_Availability->Structural_Alerts No Conclusion Conclusion: Not Expected to be Genotoxic Data_Availability->Conclusion Yes (Negative) Read_Across Read-Across Analogue Identified: Phenethyl Isobutyrate Structural_Alerts->Read_Across No Alerts Structural_Alerts->Conclusion Alerts Present (Further Testing Needed) RA_Data Genotoxicity Data on Analogue? Read_Across->RA_Data RA_Data->Conclusion Yes (Negative)

Caption: Workflow for assessing the genotoxicity of 2-Phenoxyethyl propionate.

Systemic Toxicity (Repeated Dose)

No specific repeated-dose toxicity studies are available for 2-Phenoxyethyl propionate. However, a No Observed Adverse Effect Level (NOAEL) has been established through a read-across dermal study on the analogue 2-phenoxyethyl isobutyrate.[3] Taking into account a dermal absorption rate of 22.81%, the systemic NOAEL is determined to be 228.1 mg/kg/day.[3] The Margin of Exposure (MOE) calculated from this NOAEL and the estimated human exposure from use in fragrances is considered adequate, indicating a low risk for systemic effects at current usage levels.[3]

Dermal Effects: Irritation, Sensitization, and Phototoxicity
  • Skin Sensitization: Based on limited direct data and read-across information from 2-phenoxyethyl isobutyrate, 2-Phenoxyethyl propionate is not considered a skin sensitizer.[3] Its chemical structure does not suggest it would react directly with skin proteins, a key step in the induction of skin sensitization.[3]

  • Phototoxicity and Photoallergenicity: The substance does not present a concern for phototoxicity or photoallergenicity.[3] This is based on UV/Vis absorption spectra, which show no significant absorbance in the 290-700 nm range, the spectrum of sunlight that reaches the skin. The molar absorption coefficient is well below the benchmark that raises concern for photo-induced adverse effects.[3]

Reproductive and Developmental Toxicity

There are no direct reproductive toxicity data for 2-Phenoxyethyl propionate.[3] In such cases, the Threshold of Toxicological Concern (TTC) is a pragmatic and health-protective risk assessment tool. The estimated total systemic exposure to the substance is well below the established TTC for a Cramer Class II material, indicating that reproductive effects are not a concern at current use levels.[3]

Exposure Control and Safe Handling Protocols

Adherence to standardized laboratory and industrial hygiene practices is essential for minimizing exposure and ensuring personnel safety.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize dermal and inhalation exposure through a combination of engineering controls and appropriate PPE.

Standard Laboratory Handling Protocol:

  • Ventilation: All handling of open containers should occur in a well-ventilated area. Use of a chemical fume hood is recommended for procedures that could generate aerosols or vapors.[7]

  • Eye Protection: Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8][9]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.

  • Body Protection: Wear a standard laboratory coat.[7]

  • Hygiene: Do not eat, drink, or smoke in the work area. Always wash hands thoroughly after handling the chemical.[7]

G Start Start: Handling 2-Phenoxyethyl Propionate Prep Preparation: Verify Ventilation (Fume Hood) Start->Prep PPE Don Personal Protective Equipment: - Safety Goggles - Nitrile Gloves - Lab Coat Prep->PPE Handling Chemical Handling: Dispense/Weigh/Mix as required PPE->Handling Spill_Check Spill Occurred? Handling->Spill_Check Cleanup Follow Spill Management Protocol (Section 3.3) Spill_Check->Cleanup Yes Post_Handling Post-Handling: Securely Close Container Spill_Check->Post_Handling No Cleanup->Post_Handling Decontaminate Decontamination: - Clean Work Surface - Remove PPE - Wash Hands Thoroughly Post_Handling->Decontaminate End End of Procedure Decontaminate->End

Caption: Standard workflow for safely handling 2-Phenoxyethyl propionate.

First Aid Protocols

Immediate and appropriate first aid is critical in the event of accidental exposure. The following measures are recommended:

Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention if symptoms persist.[7][10]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for 10-15 minutes. If irritation persists, seek medical attention.[10][11]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[10][11]
Ingestion Do NOT induce vomiting. Clean the mouth with water. Call a poison control center or physician for guidance.[7][12]
Spill Management and Disposal

In the event of a spill, the area should be ventilated.[7] Absorb the liquid spill with an inert material (e.g., sand, vermiculite, or universal binder) and place it into a suitable, closed container for disposal.[8] Dispose of the waste material at an authorized site in accordance with local, state, and federal regulations. Avoid releasing the substance into the environment.[7]

Environmental Fate and Ecological Risk

Understanding the environmental impact is a key component of a complete safety profile.

  • Persistence, Bioaccumulation, and Toxicity (PBT): 2-Phenoxyethyl propionate is not considered to be Persistent, Bioaccumulative, and Toxic (PBT).[3] Its moderate Log KOW and ready biodegradability suggest it will not persist in the environment or accumulate in the food chain.[3][13]

  • Aquatic Safety: A screening-level risk assessment, which compares the Predicted Environmental Concentration (PEC) with the Predicted No Effect Concentration (PNEC), found that the risk quotient is less than 1. This indicates that 2-Phenoxyethyl propionate does not present a risk to the aquatic environment at its current volume of use.[3]

Conclusion

2-Phenoxyethyl propionate possesses a favorable safety profile for its intended applications as a fragrance and flavoring ingredient. The toxicological assessment, supported by a combination of direct data, read-across from structural analogues, and established safety thresholds, indicates a low potential for systemic toxicity, genotoxicity, skin sensitization, and reproductive effects at current exposure levels. Furthermore, the substance is not considered a significant environmental hazard. Adherence to standard industrial hygiene and safe handling protocols, including the use of appropriate engineering controls and personal protective equipment, is sufficient to ensure a high level of safety for researchers and professionals working with this material.

References

  • RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. (2022). Food and Chemical Toxicology, 167. [Link]

  • Synerzine. (2018). Propanoic acid, 2-methyl-, 2-phenoxyethyl ester Safety Data Sheet. [Link]

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenoxyethyl propionate. Food and Chemical Toxicology, 50 Suppl 2, S498–S501. [Link]

  • The Power of 2-Phenethyl Propionate: A Safer and Eco-Friendly Solution for Pest Control! (2025). Pest Control Weekly. [Link]

  • The Good Scents Company. (n.d.). phenoxyethyl propionate. Retrieved from [Link]

  • Perflavory. (n.d.). phenoxyethyl propionate, 23495-12-7. Retrieved from [Link]

  • Concawe. (2021). First Aid Reference Guide – 2021 update. Report no. 8/21. [Link]

  • PFW Aroma Chemicals. (n.d.). Phenoxy Ethyl Propionate. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenoxyethyl propionate. PubChem Compound Summary for CID 31954. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. [Link]

Sources

Exploratory

2-Phenoxyethyl propionate toxicological data

An In-Depth Technical Guide to the Toxicological Profile of 2-Phenoxyethyl Propionate Authored by a Senior Application Scientist Foreword: The following guide provides a comprehensive toxicological evaluation of 2-Phenox...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicological Profile of 2-Phenoxyethyl Propionate

Authored by a Senior Application Scientist

Foreword: The following guide provides a comprehensive toxicological evaluation of 2-Phenoxyethyl Propionate (CAS No. 23495-12-7), a fragrance ingredient belonging to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) structural group.[1] This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of its safety profile. The assessment synthesizes available empirical data with scientifically justified read-across approaches, reflecting the current standards in chemical safety evaluation.

Introduction and Chemical Identity

2-Phenoxyethyl propionate is an ester of 2-phenoxyethanol and propionic acid. It is primarily used as a fragrance ingredient in various consumer products.[1][2]

  • Chemical Name: 2-Phenoxyethyl propionate

  • CAS Registry Number: 23495-12-7

  • Molecular Formula: C₁₁H₁₄O₃

  • Molecular Weight: 194.23 g/mol

  • Appearance: Colorless clear liquid[2]

The toxicological assessment of this material is complex due to a lack of direct experimental data for several endpoints. Consequently, a weight-of-evidence approach, incorporating data from structurally similar molecules (read-across analogues), is essential for a complete safety evaluation. This methodology is scientifically robust when analogues exhibit similar metabolic and physicochemical properties.

Diagram 1: Read-Across Analogue Strategy

The following diagram illustrates the read-across strategy employed for the toxicological assessment of 2-Phenoxyethyl propionate, identifying the key analogues used to address specific data gaps.

cluster_target Target Substance cluster_analogues Read-Across Analogues cluster_endpoints Toxicological Endpoints T 2-Phenoxyethyl Propionate (CAS: 23495-12-7) E1 Repeated Dose Toxicity Skin Sensitization Dermal Absorption T->E1 Data Gap E2 Genotoxicity (Mutagenicity & Clastogenicity) T->E2 Data Gap A1 2-Phenoxyethyl Isobutyrate (CAS: 103-60-6) A1->E1 Provides Data A2 Phenethyl Isobutyrate (CAS: 103-48-0) A2->E2 Provides Data

Caption: Read-across strategy for 2-Phenoxyethyl propionate safety assessment.

Toxicokinetics: Dermal Absorption

Understanding the systemic exposure following dermal contact is critical for risk assessment. While no direct absorption data exists for 2-phenoxyethyl propionate, a reliable study was conducted on its close structural analogue, 2-phenoxyethyl isobutyrate.

Experimental Protocol: In Vivo Dermal Absorption (Rat) This study was designed to quantify the amount of substance absorbed through the skin into the bloodstream.

  • Test System: Male Sprague-Dawley rats.

  • Test Substance: 2-phenoxyethyl isobutyrate.

  • Dose & Application: A single dose of 1000 mg/kg was applied to a clipped dorsal skin area. The application site was semi-occluded to prevent evaporation and ingestion.

  • Duration: 24 hours.

  • Analysis: The amount of absorbed substance was determined by analyzing urine, feces, and residual substance at the application site.

Results: The study determined that 22.81% of the applied dose of 2-phenoxyethyl isobutyrate was systemically absorbed.[3] This value is fundamental for interpreting the systemic toxicity of dermally applied 2-phenoxyethyl propionate, as it allows for the conversion of an external dose to an internal systemic dose.

Acute Toxicity

Acute toxicity studies evaluate the potential for adverse effects from a single, short-term exposure.

EndpointSpeciesRouteValueReference
Oral LD₅₀RatOral4000 mg/kg[4]
Dermal LD₅₀RabbitDermal> 5000 mg/kg[4]

Data presented for 2-Phenylethyl propionate (CAS 122-70-3), a structurally related ester, as direct data for 2-phenoxyethyl propionate is not available in the cited safety data sheets. The low toxicity profile is consistent with this class of chemicals.

Local Irritation and Sensitization

Skin and Eye Irritation
Skin Sensitization

Skin sensitization is a key endpoint for dermally applied substances like fragrance ingredients. The potential of 2-phenoxyethyl propionate to induce skin allergy has been evaluated through both human studies and animal data using a read-across analogue.

Human Maximization Test (2-Phenoxyethyl propionate):

  • Methodology: A human maximization test involves an induction phase with repeated applications of the test material to induce a potential allergic response, followed by a challenge phase to elicit a reaction.

  • Results: No skin sensitization reactions were observed when 2-phenoxyethyl propionate was tested at a concentration of 10%.[3]

Murine Local Lymph Node Assay (LLNA) (2-Phenoxyethyl isobutyrate): The LLNA is the preferred animal model for identifying skin sensitizers. It measures the proliferation of lymphocytes in the draining lymph nodes following exposure to a test chemical.

  • Rationale: An increase in lymphocyte proliferation (measured by radioactive thymidine incorporation) indicates a T-cell mediated immune response characteristic of sensitization.

  • Results: The read-across material, 2-phenoxyethyl isobutyrate, was not found to be sensitizing when tested up to a concentration of 100%.[3]

Genotoxicity

Genotoxicity assays are crucial for identifying substances that can cause DNA or chromosomal damage, which may lead to cancer or heritable defects. No direct genotoxicity studies have been conducted on 2-phenoxyethyl propionate. Therefore, data from the read-across material phenethyl isobutyrate is used for this assessment.[3]

Bacterial Reverse Mutation Assay (Ames Test)
  • Principle: This in vitro assay uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine). A positive result (mutagenicity) is indicated if the test chemical causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

  • Methodology:

    • Strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537 were used.

    • Activation: The assay was conducted both with and without an external metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

    • Exposure: Plates were treated with phenethyl isobutyrate at concentrations up to 5000 µ g/plate .

  • Results: No increase in the number of revertant colonies was observed at any concentration, either with or without S9 metabolic activation.[3] This indicates that phenethyl isobutyrate is not mutagenic in this system.

In Vitro Micronucleus Test
  • Principle: This test detects chromosomal damage. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-loss) activity.

  • Methodology:

    • Test System: Human peripheral blood lymphocytes.

    • Activation: Conducted with and without S9 metabolic activation.

    • Exposure: Cells were treated with phenethyl isobutyrate at concentrations up to 1000 µg/mL.

  • Results: The test substance did not induce a significant increase in binucleated cells containing micronuclei.[3] This demonstrates a lack of clastogenic activity.

Diagram 2: In Vitro Micronucleus Test Workflow

start Start: Human Lymphocyte Culture step1 Treat cells with 2-Phenoxyethyl Propionate (via read-across analogue) +/- S9 Metabolic Activation start->step1 step2 Add Cytochalasin-B (Blocks Cytokinesis) step1->step2 step3 Incubate to allow Nuclear Division step2->step3 step4 Harvest and Stain Cells step3->step4 step5 Microscopic Analysis: Score Binucleated Cells for Micronuclei step4->step5 end Result: No significant increase in micronucleated cells (Non-clastogenic) step5->end

Caption: Workflow for the in vitro micronucleus clastogenicity assay.

Repeated Dose Toxicity

No repeated dose toxicity studies are available for 2-phenoxyethyl propionate. The assessment relies on a 13-week sub-chronic dermal toxicity study conducted on the analogue 2-phenoxyethyl isobutyrate.[3]

  • Test System: Rats.

  • Route: Dermal application.

  • Duration: 13 weeks.

  • Dose Levels: 0, 100, 300, or 1000 mg/kg/day.

  • Results: No treatment-related adverse effects were observed at any dose level.

  • NOAEL: The No Observed Adverse Effect Level (NOAEL) was determined to be 1000 mg/kg/day , the highest dose tested.[3]

To establish a systemic NOAEL for risk assessment, this dermal NOAEL is adjusted using the dermal absorption data (22.81%).

  • Systemic NOAEL: 1000 mg/kg/day * 22.81% = 228.1 mg/kg/day .[3]

This systemic NOAEL is considered protective for potential chronic health effects from repeated exposure to 2-phenoxyethyl propionate.

Reproductive and Developmental Toxicity

There are no reproductive or developmental toxicity data available for 2-phenoxyethyl propionate or suitable read-across materials.[3] In such data-poor situations, regulatory science employs the Threshold of Toxicological Concern (TTC) approach.

  • TTC Concept: The TTC is a conservative exposure threshold value for chemicals with limited or no toxicity data, below which there is a very low probability of an appreciable risk to human health. Chemicals are placed into Cramer Classes based on their chemical structure, with Class II representing structures with low potential for toxicity.

  • Assessment: The calculated total systemic exposure to 2-phenoxyethyl propionate from its use in consumer products (0.020 µg/kg/day) is significantly below the established TTC for a Cramer Class II substance (9 µg/kg/day).[3]

Phototoxicity

Phototoxicity is the potential for a substance to cause a skin reaction upon exposure to UV light.

  • Methodology: The potential for phototoxicity was evaluated by analyzing the UV/Visible absorption spectrum of 2-phenoxyethyl propionate.

  • Results: The substance showed no significant absorbance in the range of 290 to 700 nm. The molar absorption coefficient was well below the benchmark of 1000 L mol⁻¹ cm⁻¹, which would trigger concern for phototoxicity.[3]

Overall Safety Conclusion

The comprehensive toxicological profile of 2-phenoxyethyl propionate, constructed from direct data and scientifically justified read-across studies, indicates a low level of concern for human health under its current conditions of use as a fragrance ingredient. The substance exhibits low acute toxicity, is not a skin or eye irritant, and is not a skin sensitizer. Furthermore, it does not pose a risk for genotoxicity, phototoxicity, or reproductive toxicity at current exposure levels. The systemic NOAEL of 228.1 mg/kg/day derived from a 13-week repeated dose dermal study on a close analogue provides a robust basis for its ongoing safe use.

References

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. Food and Chemical Toxicology, 167.
  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenoxyethyl propionate. Food and Chemical Toxicology, 50 Suppl 2, S498-501. [Link]

  • Api, A. M., et al. (2025). RIFM fragrance ingredient safety assessment, 2-phenoxyethyl isobutyrate, CAS registry number 103-60-6. Food and Chemical Toxicology.
  • The Good Scents Company. (n.d.). 2-phenoxyethyl propionate. The Good Scents Company. [Link]

  • Perflavory. (n.d.). phenoxyethyl propionate, 23495-12-7. Perflavory. [Link]

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenoxyethyl isobutyrate. Food and Chemical Toxicology, 50 Suppl 2, S451-6. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Dermatological Effects of 2-Phenoxyethyl Propionate

Abstract This technical guide provides a comprehensive analysis of the dermatological effects of 2-Phenoxyethyl propionate, a fragrance ingredient used in various consumer products. Drawing upon available safety assessme...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the dermatological effects of 2-Phenoxyethyl propionate, a fragrance ingredient used in various consumer products. Drawing upon available safety assessments, mechanistic principles of skin sensitization, and established toxicological testing methodologies, this document offers researchers, scientists, and drug development professionals a detailed understanding of this compound's interaction with the skin. While direct experimental data on 2-Phenoxyethyl propionate is limited, this guide synthesizes information from read-across compounds and fundamental principles of dermatology to build a robust toxicological profile. The document details its low potential for skin sensitization and irritation, explores its likely metabolic fate in the skin, and provides in-depth protocols for relevant dermatological safety assays.

Introduction and Chemical Profile

2-Phenoxyethyl propionate (CAS No. 23495-12-7) is an ester belonging to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group of fragrance ingredients.[1][2] Its molecular structure, characterized by a phenoxyethyl moiety linked to a propionate group, governs its physicochemical properties and, consequently, its biological interactions with the skin. This guide will delve into the dermatological safety profile of 2-Phenoxyethyl propionate, with a focus on its potential to induce skin irritation and sensitization.

A toxicological and dermatological review of 2-phenoxyethyl propionate has been conducted, evaluating its physical properties, acute toxicity, skin irritation, skin sensitization, and genotoxicity data.[2] The Research Institute for Fragrance Materials (RIFM) has concluded that 2-phenoxyethyl propionate is not considered a skin sensitizer based on existing data and read-across to a structurally similar compound, 2-phenoxyethyl isobutyrate.[3]

Mechanism of Action: A Low-Hazard Profile

The potential for a chemical to induce skin sensitization is intrinsically linked to its ability to act as a hapten. Haptens are small molecules that can penetrate the stratum corneum and covalently bind to skin proteins, forming immunogenic complexes.[4][5][6] These hapten-protein adducts are then recognized by antigen-presenting cells, initiating a complex immunological cascade that can lead to allergic contact dermatitis (ACD).[7][8][9]

The chemical structure of 2-Phenoxyethyl propionate suggests a low intrinsic reactivity towards skin proteins. Unlike compounds with reactive functional groups that are known skin sensitizers, 2-Phenoxyethyl propionate lacks the electrophilic centers that would facilitate covalent bond formation with nucleophilic residues in skin proteins.[8][10] This low reactivity is a key factor in its classification as a non-sensitizer.

The initiation of a sensitization response also often involves the generation of "danger signals" by keratinocytes in response to cellular stress.[11][12] These signals, which include the release of pro-inflammatory cytokines and chemokines, are crucial for the activation and migration of dendritic cells.[7][13] Given the low irritation potential of 2-Phenoxyethyl propionate, it is unlikely to induce the level of cellular stress required to trigger a significant danger signal cascade.

Proposed Non-Sensitizing Action of 2-Phenoxyethyl Propionate

The following diagram illustrates the likely interaction of a non-sensitizing molecule like 2-Phenoxyethyl propionate with the skin, in contrast to the pathway initiated by a sensitizing hapten.

Non_Sensitizing_Mechanism cluster_skin Epidermis cluster_dermis Dermis 2-PEP 2-Phenoxyethyl propionate Keratinocyte Keratinocyte 2-PEP->Keratinocyte Penetration Protein Skin Protein 2-PEP->Protein Metabolism Metabolism Keratinocyte->Metabolism No_Danger_Signal No Significant Danger Signal Keratinocyte->No_Danger_Signal No_Haptenation No Hapten-Protein Adduct Formation Protein->No_Haptenation Metabolites Inactive Metabolites Metabolism->Metabolites DC Dendritic Cell (Inactive) No_Danger_Signal->DC No Activation

Caption: Proposed interaction of 2-Phenoxyethyl propionate with the skin.

Dermal Metabolism

Studies on 2-phenoxyethanol have shown that it can be metabolized in the skin to phenoxyacetic acid.[14] Human studies on dermal absorption of 2-phenoxyethanol demonstrate its rapid uptake and extensive metabolism, with phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA) being the major metabolites excreted in urine.[15][16] It is plausible that 2-Phenoxyethyl propionate is first hydrolyzed to 2-phenoxyethanol and propionic acid, with the former then being oxidized to phenoxyacetic acid. This metabolic pathway would lead to the formation of less reactive, more water-soluble compounds that are readily eliminated from the body.

Experimental Assessment of Dermatological Effects

The safety of fragrance ingredients is assessed through a battery of toxicological tests. For dermatological effects, these typically include assays for skin irritation and sensitization.

Skin Irritation

Skin irritation is a reversible inflammatory response to a chemical.[17] In vitro methods using reconstructed human epidermis (RhE) models are now widely accepted alternatives to traditional animal testing.[18][19][20][21]

This protocol is a summary of the OECD Test Guideline 439.[17]

  • Tissue Culture: Reconstructed human epidermis tissues (e.g., EpiDerm™, EpiSkin™) are cultured to the appropriate stage of development.

  • Test Substance Application: A defined amount of 2-Phenoxyethyl propionate is applied topically to the surface of the RhE tissue.

  • Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes).

  • Washing: The test substance is thoroughly washed from the tissue surface.

  • Post-Incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).

  • Viability Assessment: Tissue viability is determined using the MTT assay. The conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells is quantified spectrophotometrically.

  • Data Analysis: The viability of the treated tissues is compared to that of negative controls. A reduction in viability below a certain threshold (typically 50%) indicates a potential for skin irritation.

Skin Sensitization

Skin sensitization is a more complex immunological response. The Murine Local Lymph Node Assay (LLNA) is a widely accepted in vivo method for assessing the sensitization potential of a chemical.[22][23][24]

This protocol is a summary of the OECD Test Guideline 429.[23][24]

  • Animal Model: CBA/J mice are typically used.

  • Dose Selection: A preliminary screening is often conducted to determine the highest non-irritating concentration of the test substance.

  • Test Substance Application: A defined volume of 2-Phenoxyethyl propionate in a suitable vehicle is applied to the dorsal surface of each ear for three consecutive days.

  • Lymphocyte Proliferation Measurement: On day 6, mice are injected intravenously with ³H-methyl thymidine or a non-radioactive alternative like BrdU.

  • Lymph Node Excision: After a set time, the draining auricular lymph nodes are excised.

  • Cell Proliferation Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of the labeled nucleotide is measured.

  • Data Analysis: The stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is typically considered a positive response for sensitization.

In some cases, human confirmatory tests like the Human Maximization Test or the Human Repeated Insult Patch Test (HRIPT) are used to confirm the lack of sensitization at a specific exposure level.[25][26][27][28]

Human_Maximization_Test Start Start Induction_Phase Induction Phase (5 applications) Start->Induction_Phase Rest_Period Rest Period (10-14 days) Induction_Phase->Rest_Period Challenge_Phase Challenge Phase (1 application) Rest_Period->Challenge_Phase Evaluation Evaluation of Skin Reactions (24, 48, 72 hours) Challenge_Phase->Evaluation End End Evaluation->End

Caption: Workflow of the Human Maximization Test.

Quantitative Data and Safety Assessment

While specific quantitative data from dermatological studies on 2-Phenoxyethyl propionate are not publicly available, the safety assessment by RIFM relies on a weight-of-evidence approach, including read-across to 2-phenoxyethyl isobutyrate.[3] For this read-across substance, no skin sensitization was observed in human maximization tests at a concentration of 4%.

The safety of fragrance ingredients is also evaluated through Quantitative Risk Assessment (QRA), which considers both the hazard (sensitization potential) and the consumer exposure to determine safe use levels in different product types.[25][29]

Endpoint Test Method Result for 2-Phenoxyethyl Propionate Conclusion
Skin SensitizationWeight of Evidence (including read-across from 2-phenoxyethyl isobutyrate)Not a sensitizerLow potential for allergic contact dermatitis
Skin IrritationNot specified in detail, but generally considered lowLow potential for irritationUnlikely to cause significant skin irritation

Conclusion

Based on the available evidence, primarily from read-across data and an understanding of its chemical structure, 2-Phenoxyethyl propionate is considered to have a low potential for causing dermatological effects such as skin irritation and sensitization. Its molecular structure does not suggest a propensity for haptenization, a key event in the induction of allergic contact dermatitis. Furthermore, its likely metabolic pathway in the skin leads to the formation of less reactive and more easily cleared compounds. The established in vitro and in vivo methods for assessing skin irritation and sensitization provide a robust framework for the safety evaluation of this and other fragrance ingredients. For a definitive understanding of its dermatological profile, further direct experimental studies on 2-Phenoxyethyl propionate would be beneficial.

References

  • In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols. PubMed. Available at: [Link]

  • Further evaluation of quantitative structure--activity relationship models for the prediction of the skin sensitization potency of selected fragrance allergens. PubMed. Available at: [Link]

  • Anchoring molecular mechanisms to the adverse outcome pathway for skin sensitization: Analysis of existing data. ScienceDirect. Available at: [Link]

  • IN VITRO SAFETY TESTING STRATEGY FOR SKIN IRRITATION USING THE 3D RECONSTRUCTED HUMAN EPIDERMIS. Romanian Journal of Biochemistry. Available at: [Link]

  • Chemokine Signaling in Allergic Contact Dermatitis: Toward Targeted Therapies. PMC. Available at: [Link]

  • In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. In Vitro Toxicology Laboratory. Available at: [Link]

  • In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. RE-Place. Available at: [Link]

  • Protein Haptenation and Its Role in Allergy. PMC. Available at: [Link]

  • Skin Irritation Test (SIT, OECD 439). IIVS.org. Available at: [Link]

  • Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity. NIH. Available at: [Link]

  • Hapten. Wikipedia. Available at: [Link]

  • What is the role of hapten allergies present in cosmetics on eczema? Typology. Available at: [Link]

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  • Why does allergic contact dermatitis exist? Scilit. Available at: [Link]

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  • The Skin Sensitisation of Cosmetic Ingredients: Review of Actual Regulatory Status. PMC. Available at: [Link]

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  • Skin Irritation and Sensitization: Mechanisms and New Approaches for Risk Assessment. Karger Publishers. Available at: [Link]

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  • Allergic Contact Dermatitis––Formation, Structural Requirements, and Reactivity of Skin Sensitizers. Semantic Scholar. Available at: [Link]

  • Percutaneous penetration of 2-phenoxyethanol through rat and human skin. PubMed. Available at: [Link]

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  • Local Lymph Node Assay (LLNA). Molecular Diagnostic Services. Available at: [Link]

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  • Dermal sensitization quantitative risk assessment (QRA) for fragrance ingredients. ScienceDirect. Available at: [Link]

  • Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study. NIH. Available at: [Link]

  • Validation of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) approaches as alternatives to skin sensitization risk assessment. Taylor & Francis Online. Available at: [Link]

  • Local Lymph Node Assay in Mice (LLNA). Regulations.gov. Available at: [Link]

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  • Test No. 429: Skin Sensitisation. OECD. Available at: [Link]

  • Fragrance material review on 2-phenoxyethyl propionate. PubMed. Available at: [Link]

  • RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. ScienceDirect. Available at: [Link]

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  • ICCVAM-Recommended Test Method Protocol Updated Protocol for the Murine Local Lymph Node Assay. National Institute of Environmental Health Sciences. Available at: [Link]

  • Quantitative structure–activity relationship modelling of oral acute toxicity and cytotoxic activity of fragrance materials in rodents. Taylor & Francis Online. Available at: [Link]

  • Fragrance Skin Sensitization Evaluation and Human Testing: 30-Year Experience. PMC. Available at: [Link]

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  • Dermal sensitization quantitative risk assessment (QRA) for fragrance ingredients. PubMed. Available at: [Link]

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Exploratory

An In-depth Technical Guide to 2-Phenoxyethyl propionate

Prepared by: Gemini, Senior Application Scientist Abstract: This document provides a comprehensive technical overview of 2-Phenoxyethyl propionate (CAS No. 23495-12-7), a significant aroma chemical widely utilized in the...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 2-Phenoxyethyl propionate (CAS No. 23495-12-7), a significant aroma chemical widely utilized in the fragrance and flavor industries. This guide delves into its chemical and physical properties, established synthesis protocols, analytical characterization methods, diverse applications, and a thorough review of its safety and toxicological profile. The content is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound, supported by field-proven insights and authoritative references.

Chemical Identity and Physical Properties

2-Phenoxyethyl propionate, also known as ethanol, 2-phenoxy-, propanoate, is an ester recognized for its pleasant fruity and floral aroma.[1] Its fundamental role as a fragrance ingredient stems from its unique olfactory profile and its ability to blend seamlessly with other aromatic components.[1]

The molecular and physical characteristics of a compound are critical determinants of its behavior in various formulations and biological systems. For instance, its boiling point and vapor pressure influence its volatility and scent diffusion, while its octanol-water partition coefficient (log Kₒw) provides insight into its environmental fate and potential for bioaccumulation.[2]

Table 1: Physicochemical Properties of 2-Phenoxyethyl propionate

PropertyValueSource
CAS Registry Number 23495-12-7[2]
Molecular Formula C₁₁H₁₄O₃[2][3]
Molecular Weight 194.23 g/mol [2]
Appearance Colorless clear liquid (est.)[4][5]
Boiling Point 262.00 °C to 269.72 °C at 760 mm Hg[2][4]
Flash Point >93 °C (>200 °F)[2][4]
Specific Gravity ~1.080 @ 20 °C[2][4]
Vapor Pressure 0.00414 - 0.011 mmHg @ 20-25 °C[2][4]
Water Solubility 283.6 mg/L[2][4]
log Kₒw (o/w) 2.262 to 2.6[2][4]

Synthesis and Manufacturing

The primary industrial synthesis of 2-Phenoxyethyl propionate is achieved through Fischer-Speier esterification. This well-established reaction involves the condensation of 2-phenoxyethanol with propionic acid.[6][7]

Causality in Synthesis: The choice of catalyst is a critical process parameter. While a strong mineral acid like sulfuric acid is traditionally used for its efficacy and low cost, its use necessitates a neutralization step and can lead to downstream purification challenges. Modern approaches often favor solid acid catalysts or enzymatic processes to enhance sustainability, simplify product work-up, and minimize waste streams. The reaction is typically driven to completion by removing water, a byproduct, through azeotropic distillation, thereby shifting the chemical equilibrium towards the product side in accordance with Le Châtelier's principle.

Below is a generalized workflow for the synthesis of 2-Phenoxyethyl propionate.

G cluster_reactants Reactants cluster_process Process cluster_purification Work-up & Purification A 2-Phenoxyethanol D Reaction Vessel (Heat & Reflux) A->D B Propionic Acid or Propionic Anhydride B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Water Removal (e.g., Dean-Stark) D->E F Neutralization (e.g., NaHCO₃ wash) D->F Crude Product E->D Drives Equilibrium G Extraction with Organic Solvent F->G H Drying & Solvent Evaporation G->H I Vacuum Distillation H->I J Product: 2-Phenoxyethyl propionate I->J G A Synthesized 2-Phenoxyethyl propionate Sample B GC-MS Analysis A->B C NMR Spectroscopy (¹H, ¹³C) A->C D IR Spectroscopy A->D E Purity Assay (%) B->E F Structural Confirmation C->F G Functional Group ID D->G H Final Quality Control Approval E->H F->H G->H

Sources

Foundational

An In-depth Technical Guide to 2-Phenoxyethyl propionate: Properties, Toxicology, and Research Applications

This guide provides a comprehensive technical overview of 2-Phenoxyethyl propionate, a compound of interest in the fields of toxicology, fragrance science, and materials research. Designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Phenoxyethyl propionate, a compound of interest in the fields of toxicology, fragrance science, and materials research. Designed for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles, experimental data, and potential research applications of this molecule. We will move beyond a simple recitation of facts to explore the causal relationships behind its chemical behavior and biological interactions, ensuring a thorough understanding for both novice and experienced investigators.

Introduction: Understanding 2-Phenoxyethyl propionate

2-Phenoxyethyl propionate (CAS No. 23495-12-7) is an aryl alkyl alcohol simple acid ester.[1][] Structurally, it is the ester of 2-phenoxyethanol and propionic acid. This compound is primarily utilized as a fragrance ingredient in a variety of consumer products, valued for its mild, fruity, and floral aroma.[3] Beyond its olfactory properties, its physicochemical characteristics and metabolic fate are key to understanding its broader applications in scientific research, particularly in the realm of toxicology and safety assessment.

As a member of the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) fragrance structural group, its biological activity is often considered in the context of this larger chemical family.[1] The AAASAE group shares common metabolic pathways, primarily involving hydrolysis by carboxylesterases into their constituent alcohols and carboxylic acids.[4][5][6] This metabolic profile is a critical determinant of their toxicological and pharmacokinetic properties.

Physicochemical Properties and Data

A fundamental understanding of a compound's physical and chemical properties is paramount for any research application. These parameters govern its solubility, stability, and bioavailability, thereby influencing experimental design and interpretation of results.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃PubChem
Molecular Weight 194.23 g/mol PubChem
CAS Number 23495-12-7RIFM
Appearance Colorless liquidThe Good Scents Company
Boiling Point 261.9 °C at 760 mmHgBOC Sciences
Density 1.08 g/mL at 25 °CBOC Sciences
Flash Point 201.00 °F (93.89 °C)The Good Scents Company

Metabolic Pathway and Toxicological Profile

The primary route of metabolism for 2-Phenoxyethyl propionate, like other AAASAEs, is through enzymatic hydrolysis. This process is crucial as it dictates the systemic exposure to the parent compound and its metabolites.

2-Phenoxyethyl propionate 2-Phenoxyethyl propionate Carboxylesterases Carboxylesterases 2-Phenoxyethyl propionate->Carboxylesterases Hydrolysis 2-Phenoxyethanol 2-Phenoxyethanol Carboxylesterases->2-Phenoxyethanol Propionic acid Propionic acid Carboxylesterases->Propionic acid

Caption: Metabolic hydrolysis of 2-Phenoxyethyl propionate.

Toxicological Endpoints: A Summary of Key Findings

Extensive safety assessments have been conducted on 2-Phenoxyethyl propionate, primarily by the Research Institute for Fragrance Materials (RIFM). The data indicates a low order of toxicity.

Toxicological EndpointResultKey FindingsSource
Acute Toxicity LowLow toxicity following oral and dermal administration.[1]
Skin Irritation Non-irritating to slightGenerally not irritating at current exposure levels.[1][4]
Skin Sensitization No concernNot considered a skin sensitizer.[7]
Genotoxicity Not expected to be genotoxicNo evidence of mutagenic or clastogenic activity.[7]
Repeated Dose Toxicity No significant toxicityNo adverse effects observed in sub-chronic studies of related compounds.[4][7]
Reproductive Toxicity No data availableSystemic exposure is below the Threshold of Toxicological Concern (TTC).[7]
Phototoxicity No concernDoes not absorb light in the relevant UV spectrum.[7]

Basic Research Applications: Current Landscape and Future Directions

While 2-Phenoxyethyl propionate has a well-defined role in the fragrance industry, its application in basic and drug development research is an emerging area. The existing body of literature provides a solid foundation in its toxicology and metabolism, which can be leveraged for more specialized research pursuits.

Application in Toxicology and Safety Assessment

The comprehensive safety data available for 2-Phenoxyethyl propionate makes it a valuable reference compound in toxicological studies.

  • Positive Control for Carboxylesterase Activity: Due to its known metabolism via carboxylesterases, it can be used as a positive control in in vitro and in vivo assays designed to measure the activity of these enzymes.

  • Model Compound for Read-Across Studies: Within the AAASAE class, 2-Phenoxyethyl propionate can serve as a benchmark for predicting the toxicological properties of structurally related, but less-studied, esters.

Potential in Dermatological and Transdermal Delivery Research

Given its frequent use in topical products and available data on dermal absorption, 2-Phenoxyethyl propionate can be a useful tool for researchers in dermatology and drug delivery.

  • Investigating Skin Permeation: Studies can be designed to use 2-Phenoxyethyl propionate to understand the factors governing the penetration of small lipophilic molecules through the stratum corneum.

  • Excipient for Topical Formulations: Its properties as a solvent and fragrance could be explored for their impact on the stability and patient acceptability of topical drug formulations.

Workflow for In Vitro Cytotoxicity Assessment

To assess the potential biological activity of 2-Phenoxyethyl propionate on a cellular level, a standard cytotoxicity assay can be employed.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture selected cell line (e.g., HaCaT, HepG2) Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Prepare serial dilutions of 2-Phenoxyethyl propionate Treatment Treat cells with compound dilutions Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Assay Perform cytotoxicity assay (e.g., MTT, LDH) Incubation->Assay Measurement Measure absorbance/fluorescence Assay->Measurement Data_Analysis Calculate IC50 value Measurement->Data_Analysis

Caption: Workflow for assessing in vitro cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells (e.g., human keratinocytes or hepatocytes) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 2-Phenoxyethyl propionate in a suitable solvent (e.g., DMSO) and then create a series of dilutions in cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared dilutions of 2-Phenoxyethyl propionate to the respective wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Future Research Directions: Unexplored Potential

The current body of research on 2-Phenoxyethyl propionate is heavily focused on safety and fragrance applications. There is a significant opportunity for researchers to explore other potential biological activities.

  • Antimicrobial Properties: While some related esters have shown antifungal activity, the antimicrobial spectrum of 2-Phenoxyethyl propionate remains largely unexplored.[8]

  • Anti-inflammatory Effects: Given its structural similarity to other compounds with anti-inflammatory properties, investigating its effects on inflammatory pathways in relevant cell models could be a fruitful area of research.

  • Neuromodulatory Activity: As a fragrance molecule, its potential to interact with olfactory receptors and subsequently modulate neurological pathways is an intriguing, yet uninvestigated, possibility.

Conclusion

2-Phenoxyethyl propionate is a well-characterized compound with a strong safety profile, primarily used in the fragrance industry. While its direct applications in basic and drug development research are not yet established, its known physicochemical properties, metabolic pathway, and toxicological data provide a solid foundation for its use as a research tool. Future investigations into its potential antimicrobial, anti-inflammatory, and neuromodulatory effects could unveil novel applications for this versatile molecule.

References

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenoxyethyl propionate. Food and Chemical Toxicology, 50 Suppl 2, S498–S501. [Link]

  • 2-Phenethyl propionate. (2023). In Wikipedia. [Link]

  • RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. (2022). Food and Chemical Toxicology, 164 Suppl 1, 113037. [Link]

  • Belsito, D., Bickers, D., Bruze, M., Calow, P., Dagli, M. L., Fryer, A. D., Greim, H., Hanifin, J. M., Miyachi, Y., Saurat, J. H., & Sipes, I. G. (2012). A toxicological and dermatological assessment of aryl alkyl alcohol simple acid ester derivatives when used as fragrance ingredients. Food and Chemical Toxicology, 50 Suppl 2, S269–S313. [Link]

  • PubChem. (n.d.). 2-Phenylethyl propionate. National Center for Biotechnology Information. [Link]

  • A toxicological and dermatological assessment of aryl alkyl alcohol simple acid ester derivatives when used as fragrance ingredients. (2012). Lund University Research Portal. [Link]

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenoxyethyl isobutyrate. Food and Chemical Toxicology, 50 Suppl 2, S451–S456. [Link]

  • A toxicological and dermatological assessment of aryl alkyl alcohol simple acid ester derivatives when used as fragrance ingredients. (2012). Lund University Publications. [Link]

  • RIFM fragrance ingredient safety assessment, 2-phenoxyethyl isobutyrate, CAS registry number 103-60-6. (2025). Food and Chemical Toxicology.
  • phenoxyethyl propionate, 23495-12-7. (n.d.). The Good Scents Company. [Link]

  • Belsito, D., Bickers, D., Bruze, M., Calow, P., Dagli, M. L., Fryer, A. D., Greim, H., Hanifin, J. M., Miyachi, Y., Saurat, J. H., & Sipes, I. G. (2012). A toxicological and dermatological assessment of aryl alkyl alcohols when used as fragrance ingredients. Food and Chemical Toxicology, 50 Suppl 2, S239–S268. [Link]

  • Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, Q. (2023). Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties. Frontiers in Nutrition, 10, 1104031. [Link]

  • 2-PHENOXYETHYL PROPIONATE. (n.d.). precisionFDA. [Link]

  • PubChem. (n.d.). 2-Phenoxyethyl isobutyrate. National Center for Biotechnology Information. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-Phenoxyethyl Propionate: A Detailed Application Note and Protocol

Abstract This comprehensive guide details the synthesis of 2-phenoxyethyl propionate, a valuable fragrance and flavor ingredient. Two primary synthetic routes are explored: the Fischer-Speier esterification of 2-phenoxye...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 2-phenoxyethyl propionate, a valuable fragrance and flavor ingredient. Two primary synthetic routes are explored: the Fischer-Speier esterification of 2-phenoxyethanol with propionic acid and the acylation of 2-phenoxyethanol using propionyl chloride. This document provides not only step-by-step protocols for these syntheses but also delves into the underlying chemical principles, reaction optimization, purification techniques, and methods for product characterization. Safety protocols and a summary of key reaction parameters are also included to ensure a safe and reproducible synthesis. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, and fragrance and flavor development.

Introduction

2-Phenoxyethyl propionate is an ester known for its pleasant fruity and floral aroma, making it a significant component in the fragrance and flavor industry.[1] Its synthesis is a classic example of esterification, a fundamental reaction in organic chemistry. Understanding the nuances of different synthetic approaches to this molecule is crucial for optimizing yield, purity, and cost-effectiveness in a laboratory or industrial setting.

This application note will explore two robust and widely applicable methods for the synthesis of 2-phenoxyethyl propionate:

  • Fischer-Speier Esterification: An acid-catalyzed equilibrium reaction between an alcohol (2-phenoxyethanol) and a carboxylic acid (propionic acid).[2]

  • Acylation with Propionyl Chloride: A more rapid and often higher-yielding reaction involving the nucleophilic attack of an alcohol on an acyl chloride.

The choice between these methods often depends on factors such as the desired reaction time, scale, and the availability of starting materials. This guide will provide the necessary details to make an informed decision and execute the synthesis successfully.

Reaction Mechanisms and Principles

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing the synthesis.

Fischer-Speier Esterification

The Fischer-Speier esterification is a reversible, acid-catalyzed reaction.[2] The mechanism involves the initial protonation of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

To drive the equilibrium towards the product side and achieve a high yield, one or more of the following strategies are typically employed:

  • Use of an excess of one reactant: Commonly, the less expensive reactant (often the alcohol) is used in excess.

  • Removal of water: This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by using a drying agent.

Acylation with Propionyl Chloride

The reaction of an alcohol with an acyl chloride is a highly efficient method for ester formation. Propionyl chloride is a much more reactive acylating agent than propionic acid. The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol attacks the electrophilic carbonyl carbon of the propionyl chloride, leading to the formation of a tetrahedral intermediate. The chloride ion is an excellent leaving group, and its departure, followed by deprotonation of the oxonium ion, yields the ester and hydrochloric acid (HCl). A base, such as pyridine or triethylamine, is often added to neutralize the HCl byproduct and drive the reaction to completion.

Materials and Methods

Materials
  • 2-Phenoxyethanol (CAS: 122-99-6)

  • Propionic acid (CAS: 79-09-4)

  • Propionyl chloride (CAS: 79-03-8)

  • Sulfuric acid (concentrated, CAS: 7664-93-9)

  • Pyridine (CAS: 110-86-1)

  • Toluene (CAS: 108-88-3)

  • Diethyl ether (CAS: 60-29-7)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Dean-Stark apparatus (for Fischer esterification)

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 2-Phenoxyethanol

This protocol is based on the general principles of Fischer esterification and is adapted for the synthesis of 2-phenoxyethyl propionate.[1][3]

Reaction Scheme:

Fischer_Esterification cluster_reactants Reactants cluster_products Products 2-Phenoxyethanol 2-Phenoxyethanol plus1 + 2-Phenoxyethanol->plus1 Propionic_Acid Propionic Acid Propionic_Acid->plus1 2-Phenoxyethyl_Propionate 2-Phenoxyethyl Propionate plus2 + 2-Phenoxyethyl_Propionate->plus2 Water Water Water->plus2 reaction_arrow plus1->reaction_arrow H+ Catalyst (e.g., H2SO4) Toluene, Reflux

Caption: Fischer-Speier Esterification of 2-Phenoxyethanol.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add 2-phenoxyethanol (0.1 mol, 13.82 g), propionic acid (0.12 mol, 8.89 g), a catalytic amount of concentrated sulfuric acid (approximately 0.5 mL), and 100 mL of toluene.

  • Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 3-5 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: CO2 evolution), and finally with 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure 2-phenoxyethyl propionate.

Protocol 2: Acylation of 2-Phenoxyethanol with Propionyl Chloride

This protocol provides a more rapid synthesis of 2-phenoxyethyl propionate.[4]

Reaction Scheme:

Acylation_Reaction cluster_reactants Reactants cluster_products Products 2-Phenoxyethanol 2-Phenoxyethanol plus1 + 2-Phenoxyethanol->plus1 Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->plus1 2-Phenoxyethyl_Propionate 2-Phenoxyethyl Propionate plus2 + 2-Phenoxyethyl_Propionate->plus2 HCl HCl HCl->plus2 reaction_arrow plus1->reaction_arrow Pyridine Diethyl Ether, 0 °C to RT

Sources

Application

Application Note & Protocol: Synthesis of 2-Phenoxyethyl Propionate via Fischer-Speier Esterification

Abstract This document provides a comprehensive guide for the synthesis of 2-phenoxyethyl propionate, a valuable fragrance and flavor compound, from the aryl alkyl alcohol, 2-phenoxyethanol. The protocol details a robust...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-phenoxyethyl propionate, a valuable fragrance and flavor compound, from the aryl alkyl alcohol, 2-phenoxyethanol. The protocol details a robust and well-established method, the Fischer-Speier esterification, utilizing propionic acid as the acyl donor and sulfuric acid as the catalyst. This application note is intended for researchers, chemists, and professionals in the fragrance, cosmetic, and drug development industries. It offers an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization.

Introduction and Significance

2-Phenoxyethyl propionate (CAS No. 23495-12-7) is an aromatic ester prized for its unique sensory profile, described as a warm, rosy-fruity, and slightly herbaceous odor.[1] Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol .[2] Due to its pleasant aroma and excellent stability, it serves as a key blending agent and fixative in a wide array of products.[2]

Key Applications:

  • Fine Fragrances: It is extensively used in perfume compositions, particularly in floral and fruity accords, to impart warmth and radiance.[1][2]

  • Cosmetics & Personal Care: Its gentle aroma enhances the sensory experience of creams, lotions, and deodorants.[2]

  • Home & Fabric Care: The compound's thermal and alkaline stability makes it suitable for use in fabric softeners, detergents, and air fresheners.[2]

The synthesis from 2-phenoxyethanol, an aryl alkyl alcohol, is a common and economically viable route for its commercial production. This guide focuses on the direct esterification with propionic acid, a classic example of the Fischer-Speier esterification reaction.

Scientific Principle: The Fischer-Speier Esterification

The synthesis of 2-phenoxyethyl propionate from 2-phenoxyethanol and propionic acid is a reversible, acid-catalyzed condensation reaction.[3][4] The overall transformation is as follows:

C₆H₅OCH₂CH₂OH + CH₃CH₂COOH ⇌ C₆H₅OCH₂CH₂OOCCH₂CH₃ + H₂O (2-Phenoxyethanol + Propionic Acid ⇌ 2-Phenoxyethyl Propionate + Water)

Mechanism Rationale: The reaction proceeds through a nucleophilic acyl substitution mechanism, which is accelerated by a strong acid catalyst (e.g., H₂SO₄).

  • Protonation of the Carbonyl: The catalyst protonates the carbonyl oxygen of the propionic acid, making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of 2-phenoxyethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups in the intermediate, forming a good leaving group (water).

  • Elimination of Water: The intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product, 2-phenoxyethyl propionate.

Because the reaction is reversible, the equilibrium must be shifted toward the product side to achieve a high yield. This is typically accomplished by either using an excess of one of the reactants (usually the less expensive one) or by removing the water produced during the reaction using a Dean-Stark apparatus.

Experimental Protocol

This protocol describes the synthesis of 2-phenoxyethyl propionate on a laboratory scale.

Materials and Equipment
Chemicals Grade CAS No. Supplier
2-PhenoxyethanolReagent122-99-6Sigma-Aldrich
Propionic AcidReagent79-09-4Sigma-Aldrich
Sulfuric Acid (Conc.)ACS Reagent7664-93-9Fisher Scientific
Sodium BicarbonateACS Reagent144-55-8Fisher Scientific
Diethyl EtherACS Reagent60-29-7Fisher Scientific
Anhydrous Sodium SulfateACS Reagent7757-82-6Fisher Scientific
Deionized Water-7732-18-5-
Equipment Specifications
Round-bottom flask250 mL
Reflux condenser-
Dean-Stark trap-
Heating mantle with stirrer-
Separatory funnel500 mL
Erlenmeyer flasks250 mL (x3)
Rotary evaporator-
Vacuum distillation apparatus-
Standard laboratory glasswareBeakers, graduated cylinders, etc.
Personal Protective EquipmentSafety goggles, lab coat, nitrile gloves
Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

  • 2-Phenoxyethanol: Harmful if swallowed. Causes serious eye irritation.

  • Propionic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.[5]

  • Sulfuric Acid (Concentrated): Extremely corrosive. Causes severe skin burns and eye damage. Oxidizing agent. Handle with extreme care.[5]

  • Diethyl Ether: Extremely flammable. May form explosive peroxides. Harmful if swallowed.

Step-by-Step Synthesis Procedure
  • Reactant Charging:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenoxyethanol (0.20 mol, 27.6 g).

    • In the fume hood, carefully add propionic acid (0.30 mol, 22.2 g, 22.5 mL). Using a molar excess of the carboxylic acid helps drive the reaction equilibrium towards the products.

    • Slowly and with continuous stirring, add concentrated sulfuric acid (approx. 1 mL) dropwise. This addition is exothermic and should be done carefully.

  • Reaction Setup & Reflux:

    • Assemble a reflux apparatus with a Dean-Stark trap positioned between the reaction flask and the condenser. Fill the trap with a solvent that is immiscible with water and has a boiling point suitable for the reaction, such as toluene or heptane, to facilitate water removal.

    • Heat the mixture to a gentle reflux using the heating mantle. The reaction temperature will be around 120-140 °C.

    • Continue the reflux for 3-5 hours.[5] Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap. The reaction is near completion when water is no longer being collected.

  • Workup and Purification:

    • Cooling: Turn off the heat and allow the reaction mixture to cool to room temperature.

    • Quenching: Carefully transfer the cooled mixture to a 500 mL separatory funnel. Add 100 mL of deionized water and shake gently. Allow the layers to separate and discard the lower aqueous layer.

    • Neutralization: Add 100 mL of a 5% aqueous sodium bicarbonate solution to the separatory funnel in small portions to neutralize the remaining propionic acid and the sulfuric acid catalyst. Caution: This will generate CO₂ gas; vent the funnel frequently to release pressure. Shake until effervescence ceases. Discard the lower aqueous layer.

    • Washing: Wash the organic layer again with 100 mL of deionized water to remove any residual salts. Discard the aqueous layer.

    • Drying: Transfer the organic layer (the crude ester) to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes.

    • Solvent Removal: Decant the dried liquid into a pre-weighed round-bottom flask and remove any co-distilled solvent using a rotary evaporator.

    • Vacuum Distillation: For high purity, the crude 2-phenoxyethyl propionate should be purified by fractional distillation under reduced pressure. This prevents decomposition at its atmospheric boiling point of 262 °C.[2][6] Collect the fraction boiling at the appropriate temperature for the applied vacuum.

Characterization

The identity and purity of the final product can be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight (194.23 m/z).

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch around 1735 cm⁻¹ and the C-O ether stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

Data Summary and Expected Yield

The following table summarizes the quantitative parameters for the described protocol.

ParameterValueNotes
2-Phenoxyethanol (Reactant)27.6 g (0.20 mol)Limiting Reagent
Propionic Acid (Reactant)22.2 g (0.30 mol)1.5 molar equivalents
H₂SO₄ (Catalyst)~1 mL-
Reaction Temperature120-140 °CReflux
Reaction Time3-5 hoursMonitor via water collection
Theoretical Yield38.85 g (0.20 mol)Based on 2-Phenoxyethanol
Expected Yield 31-35 g (80-90%) After purification

Visual Workflow and Mechanism Diagrams

The following diagrams illustrate the experimental workflow and the underlying chemical mechanism.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Charge Reactants (2-Phenoxyethanol, Propionic Acid, H₂SO₄) setup 2. Assemble Reflux Apparatus with Dean-Stark Trap reactants->setup reflux 3. Heat to Reflux (120-140 °C, 3-5h) setup->reflux water_removal 4. Collect Water Byproduct reflux->water_removal cool 5. Cool Mixture water_removal->cool wash 6. Wash with H₂O & NaHCO₃ Solution cool->wash dry 7. Dry Organic Layer (Anhyd. Na₂SO₄) wash->dry evap 8. Solvent Removal (Rotary Evaporator) dry->evap distill 9. Vacuum Distillation evap->distill product Pure 2-Phenoxyethyl Propionate distill->product

Caption: Experimental workflow for the synthesis of 2-phenoxyethyl propionate.

Caption: Simplified mechanism of Fischer-Speier esterification.

References

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. Food and Chemical Toxicology, 167, 113256. Retrieved from [Link]

  • Eco Pest Control. (2018, July 17). What is 2-Phenethyl Propionate? Retrieved from [Link]

  • Perflavory. (n.d.). phenoxyethyl propionate, 23495-12-7. Retrieved from [Link]

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenoxyethyl propionate. Food and Chemical Toxicology, 50 Suppl 2, S498–S501. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Phenethyl propionate. Retrieved from [Link]

  • PubChem. (n.d.). SID 134994353 - 2-Phenoxyethyl propionate. Retrieved from [Link]

  • Bedoukian Research, Inc. (n.d.). Phenoxy Ethyl Propionate. Retrieved from [Link]

  • NurdRage. (2015, December 1). Make Ethyl Propionate by Fischer Esterification. YouTube. Retrieved from [Link]

  • Filo. (2025, September 23). List the reaction condition for the conversion of propanoic acid and methanol. Retrieved from [Link]

Sources

Method

Introduction: The Analytical Imperative for 2-Phenoxyethyl Propionate

An In-Depth Guide to the Analytical Quantification of 2-Phenoxyethyl Propionate 2-Phenoxyethyl propionate (CAS No. 23495-12-7) is a significant aroma chemical, valued for its warm, rosy-fruity, and slightly herbaceous sc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Quantification of 2-Phenoxyethyl Propionate

2-Phenoxyethyl propionate (CAS No. 23495-12-7) is a significant aroma chemical, valued for its warm, rosy-fruity, and slightly herbaceous scent profile.[1][2] As a member of the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) structural group, it is a common ingredient in fragrances, cosmetics, and flavoring agents.[3][4] Given its widespread use and the regulatory landscape governing fragrance allergens and consumer product composition, the need for robust, accurate, and validated analytical methods for its quantification is paramount.[5][6]

This guide provides detailed application notes and step-by-step protocols for the analysis of 2-Phenoxyethyl propionate. It is designed for researchers, quality control scientists, and drug development professionals who require precise and reliable quantification of this compound in various matrices, from raw materials to complex finished products. The methodologies detailed herein are grounded in established chromatographic principles and emphasize the causality behind experimental choices to ensure scientific integrity and reproducible results.

Physicochemical Properties of 2-Phenoxyethyl Propionate

A foundational understanding of the analyte's properties is critical for method development. These characteristics directly influence the selection of extraction solvents, chromatographic conditions, and detection techniques.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[3][7]
Molecular Weight 194.23 g/mol [7]
Boiling Point 269.72 °C[7]
Flash Point >93 °C (>200 °F)[1][7]
Water Solubility 283.6 mg/L (estimated)[2][7]
log Kₒw (Octanol-Water Partition) 2.6 (estimated)[7]

The compound's relatively high boiling point and moderate polarity suggest its suitability for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) analysis, with specific considerations for each technique.

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds like 2-Phenoxyethyl propionate, offering unparalleled separation efficiency and specificity.[5] The coupling of GC with a mass spectrometer allows for the definitive identification of the analyte based on its unique mass spectrum, while also providing sensitive quantification.[3][8]

Causality of Method Selection

The choice of GC-MS is dictated by the analyte's volatility. 2-Phenoxyethyl propionate can be readily vaporized without degradation in a heated GC inlet, making it an ideal candidate for this technique. Mass spectrometry is chosen as the detector for its high selectivity, which allows for the differentiation of the target analyte from other matrix components, even if they co-elute chromatographically.[9] Electron Ionization (EI) at 70 eV is a standard practice that generates reproducible fragmentation patterns, enabling library matching for confident identification.[10]

Sample Preparation: A Critical Prerequisite

The goal of sample preparation is to extract 2-Phenoxyethyl propionate from the sample matrix and present it in a clean, concentrated form suitable for GC injection.[11] The choice of method depends heavily on the matrix.

Protocol 1: Liquid-Liquid Extraction (LLE) for Cosmetic Formulations (e.g., Lotions, Gels)

This classic technique leverages the differential solubility of the analyte between an aqueous phase and an immiscible organic solvent.

  • Sample Weighing: Accurately weigh approximately 1 g of the homogenized sample into a 15 mL centrifuge tube.

  • Internal Standard (IS) Spiking: Add a known concentration of a suitable internal standard. An ideal IS would be a structurally similar compound not present in the sample, such as an isotopically labeled version of the analyte or a compound like 2-phenoxyethyl isobutyrate.

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The choice is based on the analyte's high solubility in these solvents and their immiscibility with water-based formulations.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure intimate contact between the sample and the extraction solvent, maximizing extraction efficiency.

  • Phase Separation: Centrifuge the sample at ≥3000 rpm for 10 minutes to break any emulsions and achieve a clean separation of the organic and aqueous/solid layers.[10]

  • Collection: Carefully transfer the organic supernatant to a clean autosampler vial for GC-MS analysis.

Protocol 2: QuEChERS-Based Extraction for Complex Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for cleaning up complex samples like cosmetic products.[5]

  • Sample Weighing: Accurately weigh 1 g of the sample into a 50 mL centrifuge tube.

  • Hydration (if necessary): For dry or low-water samples, add a small amount of water to facilitate extraction.

  • Extraction & Partitioning: Add 10 mL of acetonitrile and the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate and sodium acetate). Acetonitrile is effective at extracting a wide range of analytes. The salts induce phase separation and help partition the analyte into the organic layer.

  • Shaking: Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent like PSA (primary secondary amine) to remove fatty acids and other interferences. Vortex for 30 seconds and centrifuge again.

  • Collection: Transfer the cleaned supernatant to an autosampler vial for analysis.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Weighing (e.g., 1g of cosmetic) Spike 2. Internal Standard Spiking Sample->Spike Extract 3. Solvent Extraction (e.g., LLE or QuEChERS) Spike->Extract Cleanup 4. Centrifugation & Cleanup Extract->Cleanup GC_Inject 5. GC Injection (Splitless Mode) Cleanup->GC_Inject GC_Separation 6. Chromatographic Separation (e.g., DB-5MS Column) GC_Inject->GC_Separation MS_Ionization 7. Ionization & Fragmentation (EI, 70 eV) GC_Separation->MS_Ionization MS_Detection 8. Mass Detection (Quadrupole Analyzer) MS_Ionization->MS_Detection Deconvolution 9. Spectral Deconvolution MS_Detection->Deconvolution Identification 10. Library Search & ID (NIST Database) Deconvolution->Identification Quantification 11. Integration & Quantification (vs. Internal Standard) Identification->Quantification Report 12. Final Report Quantification->Report

Caption: Workflow for 2-Phenoxyethyl Propionate analysis by GC-MS.

Recommended GC-MS Protocol
ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides robust and reproducible performance.
Injector Splitless mode, 250°CEnsures quantitative transfer of the analyte onto the column, suitable for trace analysis.
Column DB-5MS, 30 m x 0.25 mm, 0.25 µmA mid-polarity column offering excellent separation for a wide range of fragrance compounds.[10]
Carrier Gas Helium, constant flow @ 1.2 mL/minInert gas providing good chromatographic efficiency.[8]
Oven Program 60°C (1 min), ramp 15°C/min to 260°C, hold 5 minA general-purpose temperature program that effectively separates analytes based on boiling point.[8]
MS System Agilent 7000D MS/MS or equivalentOffers high sensitivity and selectivity.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard mode for generating reproducible mass spectra for library matching.[10]
Mass Analyzer Quadrupole
Acquisition Mode Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantificationScan mode provides full spectral information. SIM mode significantly increases sensitivity by monitoring only characteristic ions (e.g., m/z 101, 57, 94 for 2-Phenoxyethyl propionate).[3]

Alternative Technique: High-Performance Liquid Chromatography (HPLC)

While GC is often preferred, HPLC is a powerful alternative, particularly for samples that are not amenable to high temperatures or for laboratories where GC is not available.[12] For 2-Phenoxyethyl propionate, a reversed-phase HPLC method with UV detection is most appropriate.

Causality of Method Selection

Reversed-phase HPLC is chosen because 2-Phenoxyethyl propionate is a moderately nonpolar molecule that will be well-retained on a nonpolar stationary phase (like C8 or C18) and eluted with a polar mobile phase.[13][14] UV detection is suitable because the phenoxy group acts as a chromophore, allowing for detection at specific wavelengths (e.g., ~258 nm).[13][15]

Protocol 3: Sample Preparation for HPLC Analysis
  • Extraction: Perform an extraction as described in Protocol 1 (LLE).

  • Solvent Exchange: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL). This step is crucial to ensure peak shape integrity and compatibility with the HPLC system.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC column or system.[11]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Extraction (e.g., LLE) Evap 2. Solvent Evaporation Sample->Evap Recon 3. Reconstitution in Mobile Phase Evap->Recon Filter 4. Syringe Filtration (0.45 µm) Recon->Filter HPLC_Inject 5. HPLC Injection Filter->HPLC_Inject HPLC_Separation 6. RP Separation (C8 or C18 Column) HPLC_Inject->HPLC_Separation UV_Detection 7. UV Detection (~258 nm) HPLC_Separation->UV_Detection Integration 8. Peak Integration UV_Detection->Integration Calibration 9. Quantification via External Standard Curve Integration->Calibration Report 10. Final Report Calibration->Report

Caption: Workflow for 2-Phenoxyethyl Propionate analysis by HPLC-UV.

Recommended HPLC-UV Protocol
ParameterRecommended SettingRationale
HPLC System Standard HPLC with UV detectorWidely available and robust instrumentation.
Column C8 or C18, 150 x 4.6 mm, 5 µmIndustry-standard columns for reversed-phase separations. A C8 column may provide slightly less retention, which could be beneficial.[13]
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)A common mobile phase for moderately nonpolar analytes. The exact ratio should be optimized for ideal retention time (~5-10 min).[12][13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 258 nmWavelength suitable for detecting the phenoxy chromophore.[13][15]
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume.
Quantification External Standard CalibrationA calibration curve is constructed by analyzing standards of known concentrations to quantify the analyte in unknown samples.

Method Validation: Ensuring Trustworthiness and Accuracy

A protocol is only as reliable as its validation. Every developed method must be subjected to a rigorous validation process to ensure it is fit for its intended purpose.[6] This process establishes the performance characteristics of the method and provides objective evidence of its reliability.

Validation ParameterPurpose & MethodologyAcceptance Criteria (Typical)
Selectivity/Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. This is done by analyzing blank matrix, spiked matrix, and standards.No interfering peaks at the retention time of the analyte in the blank matrix.
Linearity & Range To verify that the instrument response is directly proportional to the analyte concentration over a defined range. Analyze at least 5 concentration levels.Coefficient of determination (R²) ≥ 0.995.
Accuracy (as Recovery) To determine the closeness of the measured value to the true value. Analyze a spiked matrix at low, medium, and high concentrations.Mean recovery typically between 80-120%.[5]
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements. Repeatability (intra-day) and intermediate precision (inter-day) are evaluated at multiple concentrations.Relative Standard Deviation (RSD) ≤ 15%.[5]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often calculated as 3.3 * (standard deviation of the response / slope of the calibration curve).Signal-to-Noise ratio ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Often calculated as 10 * (standard deviation of the response / slope of the calibration curve).Signal-to-Noise ratio ≥ 10.

References

  • SIELC Technologies. (n.d.). Separation of 2-Phenylethyl propionate on Newcrom R1 HPLC column.
  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. Food and Chemical Toxicology, 167, 113256.
  • Phenomenex. (n.d.). Sample Preparation.
  • The Good Scents Company. (n.d.). phenoxyethyl propionate, 23495-12-7.
  • Perflavory. (n.d.). phenoxyethyl propionate, 23495-12-7.
  • Perez-Carrera, E., et al. (2017). Development and validation of a method for the determination of regulated fragrance allergens by High-Performance Liquid Chromatography and Parallel Factor Analysis 2. Journal of Chromatography A, 1523, 134-144.
  • National Center for Biotechnology Information. (n.d.). Phenoxyethyl propionate. PubChem Compound Database.
  • ResearchGate. (n.d.). Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products.
  • Wikipedia. (n.d.). 2-Phenethyl propionate.
  • Debonneville, C., & Chaintreau, A. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Flavour and Fragrance Journal, 31(5), 331-343.
  • Divišová, R., et al. (n.d.). Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. ResearchGate.
  • Bicchi, C., et al. (2023). Development, validation, and assessment of a reliable and white method for the analysis of water-based perfumes by pipette-tip. Analytical and Bioanalytical Chemistry, 415, 3579-3590.
  • Phenomenex. (n.d.). Sample Preparation.
  • Matysová, L., et al. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences, 72(4), 421–425.
  • NIST. (n.d.). Propanoic acid, 2-phenylethyl ester. NIST Chemistry WebBook.
  • The Good Scents Company. (n.d.). phenethyl propionate.
  • MARLAP Manual. (2004). Volume II: Chapter 12, Laboratory Sample Preparation.
  • Tschickardt, M., et al. (2019). Method for the determination of 2-phenoxyethanol in workplace air using gas chromatography after thermal desorption. MAK Collection for Occupational Health and Safety, 4(3).
  • Wagner, J., et al. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Frontiers in Chemistry, 9, 749414.
  • ResearchGate. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
  • ResearchGate. (n.d.). Validation of HPLC Analysis of 2Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products, with Emphasis on Decision Limit and Detection Capability.
  • Belsito, D., et al. (2012). Fragrance material review on 2-phenoxyethyl propionate. Food and Chemical Toxicology, 50, S368-S372.
  • Wagner, J., et al. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. PubMed.
  • BenchChem. (n.d.). A Comparative Guide to the Quantitative Analysis of Ethyl 2-Formylpropionate by GC-MS and Alternative Methods.

Sources

Application

Application Note: Quantitative Analysis of 2-Phenoxyethyl Propionate by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction: The Analytical Imperative for 2-Phenoxyethyl Propionate 2-Phenoxyethyl propionate (CAS No. 23495-12-7) is a significant aroma chemical, valued for its sweet, floral, and fruity scent profile.[1][2] It is wi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Phenoxyethyl Propionate

2-Phenoxyethyl propionate (CAS No. 23495-12-7) is a significant aroma chemical, valued for its sweet, floral, and fruity scent profile.[1][2] It is widely utilized as a fragrance ingredient in perfumes, cosmetics, and other household products.[3] Additionally, it is recognized as a flavoring agent in the food industry.[3] Given its prevalence in consumer goods, the ability to accurately and reliably detect and quantify 2-Phenoxyethyl propionate is critical for quality assurance, formulation consistency, regulatory compliance, and safety assessments.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for this purpose. Its powerful combination of chromatographic separation and mass-based detection provides unparalleled specificity and sensitivity for the analysis of volatile and semi-volatile compounds like 2-Phenoxyethyl propionate in complex matrices.[5][6] This application note provides a comprehensive, field-proven protocol for the robust detection and quantification of 2-Phenoxyethyl propionate, designed for researchers, scientists, and drug development professionals.

Scientific Principle: Synergistic Power of GC-MS

The efficacy of this method hinges on the synergistic coupling of Gas Chromatography (GC) for physical separation and Mass Spectrometry (MS) for definitive identification and quantification.

  • Gas Chromatography (GC): The sample extract is first vaporized in a heated injector and introduced into a long, thin capillary column by an inert carrier gas (typically helium). The column's inner surface is coated with a stationary phase. Separation is achieved based on the analyte's boiling point and its differential affinity for the stationary phase.[7] Compounds with lower boiling points and less interaction with the column elute faster, resulting in a time-based separation.

  • Mass Spectrometry (MS): As each separated compound exits the GC column, it enters the MS detector. Here, it is bombarded with high-energy electrons (typically at 70 eV in Electron Ionization mode), causing the molecule to ionize and fragment in a predictable and reproducible manner. These charged fragments are then separated by a mass analyzer (commonly a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique chemical "fingerprint," allowing for unambiguous identification by comparing it to established spectral libraries.[8]

This dual-stage analysis ensures that the analyte is not only separated from potential matrix interferences but is also identified with a high degree of confidence.

Analyte Profile: 2-Phenoxyethyl Propionate

Understanding the physicochemical properties of 2-Phenoxyethyl propionate is fundamental to designing an effective GC-MS method. These properties dictate its behavior during extraction and chromatographic separation.

PropertyValueSource
CAS Registry Number 23495-12-7[3][4]
Molecular Formula C₁₁H₁₄O₃[3][4]
Molecular Weight 194.23 g/mol [4]
Boiling Point 269.7 °C (Predicted)[4]
Flash Point >93 °C[1][4]
Water Solubility 283.6 mg/L (Predicted)[4]
Log Kₒw (Octanol/Water) 2.6 (Predicted)[4]

The relatively high boiling point and moderate polarity, indicated by its Log Kₒw, make 2-Phenoxyethyl propionate an ideal candidate for GC analysis with a standard non-polar or mid-polarity column. Its solubility characteristics guide the choice of solvents for sample preparation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating an internal standard to ensure accuracy and reproducibility.

Part A: Reagents and Materials
  • Solvents: Hexane (or Dichloromethane), HPLC grade or higher.

  • Standards: 2-Phenoxyethyl propionate (≥98% purity), 2-Phenoxyethyl isobutyrate (Internal Standard, IS, ≥98% purity).

  • Reagents: Anhydrous Sodium Sulfate.

  • Labware: 15 mL glass centrifuge tubes, volumetric flasks, pipettes, glass GC vials with PTFE-lined septa.

Part B: Sample Preparation (Liquid-Liquid Extraction)

The causality behind this extraction choice lies in the analyte's preference for organic solvents over aqueous or polar matrices (as suggested by its Log Kₒw). This allows for efficient isolation from common cosmetic or aqueous-based samples.

  • Sample Weighing: Accurately weigh ~1.0 g of the sample (e.g., cosmetic lotion, liquid product) into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the Internal Standard (IS) stock solution (e.g., 100 µL of a 100 µg/mL solution of 2-Phenoxyethyl isobutyrate in hexane). The IS is structurally similar to the analyte, ensuring it behaves similarly during extraction and analysis, thereby correcting for variations in sample handling and injection volume.[7]

  • Extraction: Add 5 mL of hexane to the tube.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure intimate contact between the solvent and the sample, maximizing the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 3,000 rpm for 10 minutes. This step creates a clean separation between the organic layer (top) and the aqueous/solid sample matrix (bottom).[5]

  • Collection & Drying: Carefully transfer the upper organic layer (hexane extract) to a clean vial containing a small amount of anhydrous sodium sulfate. The sodium sulfate acts as a drying agent to remove any residual water, which can interfere with the GC analysis and damage the column.

  • Final Transfer: Transfer the dried extract into a 2 mL GC vial for analysis.

Part C: GC-MS Instrumentation and Conditions

The following parameters are optimized for the baseline separation and sensitive detection of 2-Phenoxyethyl propionate.

ParameterRecommended ConditionRationale
GC System Agilent 8890 or equivalentProvides robust and reproducible performance.
Column DB-5MS (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis mid-polarity column offers excellent selectivity for a wide range of aromatic esters.[7]
Injector Splitless Mode, 250°CSplitless mode maximizes sensitivity for trace-level analysis. The temperature ensures efficient vaporization without thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium is an inert and efficient carrier gas for GC-MS. Constant flow ensures stable retention times.[7]
Oven Program Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)The initial temperature allows for proper focusing of the analytes at the head of the column. The ramp rate is optimized for good separation and reasonable run time.
MS System Agilent 7000D or equivalentA reliable quadrupole mass spectrometer.
Transfer Line Temp 280°CPrevents condensation of the analyte between the GC and MS.
Ion Source Electron Ionization (EI), 230°CEI is the standard, robust ionization technique for creating reproducible fragmentation patterns.[7]
Ionization Energy 70 eVThe standard energy for generating library-searchable mass spectra.
Mass Analyzer Quadrupole
Acquisition Mode Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantificationFull scan provides complete spectral data for identification. SIM mode significantly enhances sensitivity by monitoring only specific, characteristic ions.[7]
Part D: Calibration and Quantification
  • Stock Solutions: Prepare a primary stock solution of 2-Phenoxyethyl propionate (e.g., 1 mg/mL) in hexane.

  • Calibration Standards: Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution.

  • Spiking: Spike each calibration standard with the same constant concentration of the internal standard used in the sample preparation.

  • Analysis: Analyze the calibration standards using the same GC-MS method.

  • Curve Generation: Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration. The curve should exhibit excellent linearity, with a correlation coefficient (R²) of ≥0.995.[9]

Visualized Workflows and Data Interpretation

Experimental Workflow Diagram

The entire analytical process, from sample receipt to final data reporting, can be visualized as follows:

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Spike with Internal Standard s1->s2 s3 Add Hexane & Vortex s2->s3 s4 Centrifuge s3->s4 s5 Collect & Dry Organic Layer s4->s5 a1 Inject Sample Extract s5->a1 a2 GC Separation a1->a2 a3 MS Detection (Ionization & Fragmentation) a2->a3 d1 Identify by Retention Time & Mass Spectrum a3->d1 d2 Integrate Peak Areas d1->d2 d3 Quantify using Calibration Curve d2->d3 Report Report d3->Report

Fig 1. GC-MS workflow for 2-Phenoxyethyl propionate.
Expected Results and Mass Spectrum Analysis
  • Retention Time: Under the specified GC conditions, 2-Phenoxyethyl propionate is expected to elute at approximately 10-12 minutes. The internal standard, 2-Phenoxyethyl isobutyrate, will have a slightly different retention time, allowing for clear separation.

  • Mass Spectrum: The Electron Ionization (EI) mass spectrum is the key to confident identification. The molecular ion (M⁺) should be visible at m/z 194. The fragmentation pattern is dictated by the molecule's structure, with cleavage occurring at the ester and ether linkages.

Key Diagnostic Ions for 2-Phenoxyethyl Propionate:

m/zIon Structure/IdentitySignificance
194 [C₁₁H₁₄O₃]⁺Molecular Ion (M⁺)
138 [C₈H₁₀O₂]⁺Loss of propionyl radical group (•C₂H₅CO)
121 [C₇H₅O₂]⁺From cleavage of the ethyl group
94 [C₆H₆O]⁺Phenol radical cation
77 [C₆H₅]⁺Phenyl cation
57 [C₃H₅O]⁺Propionyl cation [CH₃CH₂CO]⁺

The presence of these ions, particularly the molecular ion at m/z 194 and the characteristic propionyl cation at m/z 57, provides a high-confidence identification when matched against a reference library like NIST.

Proposed Fragmentation Pathway

G cluster_main Proposed EI Fragmentation parent 2-Phenoxyethyl Propionate (m/z 194) f2 [Phenoxyethanol]⁺• m/z 138 parent->f2 - •C2H5CO f4 [C3H5O]⁺ m/z 57 parent->f4 α-cleavage f1 [M - C3H5O]⁺ m/z 137 f3 [Phenol]⁺• m/z 94 f2->f3 - C2H4

Fig 2. Simplified fragmentation of 2-Phenoxyethyl propionate.

Method Validation: Ensuring Trustworthiness

To ensure the method is reliable, accurate, and precise, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[9]

Validation ParameterAcceptance CriteriaPurpose
Specificity No interfering peaks at the analyte's retention time in a blank matrix.Confirms the method can distinguish the analyte from other components.[5]
Linearity (R²) ≥ 0.995Demonstrates a proportional response of the instrument to changes in analyte concentration.[9][10]
Accuracy (% Recovery) 90 - 110%Measures the closeness of the experimental value to the true value.[9]
Precision (%RSD) Repeatability: ≤ 5%; Intermediate Precision: ≤ 10%Assesses the degree of scatter between a series of measurements.[5][9]
Limit of Detection (LOD) S/N ratio ≥ 3The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) S/N ratio ≥ 10The lowest concentration of analyte that can be accurately quantified.

Conclusion

The GC-MS method detailed in this application note provides a robust, specific, and sensitive protocol for the quantitative analysis of 2-Phenoxyethyl propionate. The use of liquid-liquid extraction ensures clean sample preparation, while the optimized GC-MS parameters allow for excellent chromatographic separation and confident mass spectral identification. By incorporating an internal standard and adhering to established validation principles, this method serves as a reliable tool for quality control and research applications in the cosmetic, fragrance, and pharmaceutical industries.

References

  • RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. (2022). Food and Chemical Toxicology, 167. Available at: [Link]

  • The Good Scents Company. (n.d.). phenoxyethyl propionate. Retrieved from: [Link]

  • Perflavory. (n.d.). phenoxyethyl propionate, 23495-12-7. Retrieved from: [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from: [Link]

  • HSC Cores - BookStack. (n.d.). GC/MS Sample Preparation. Retrieved from: [Link]

  • SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide. Retrieved from: [Link]

  • Spalevic, A. et al. (2024). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from: [Link]

  • PubChem - National Institutes of Health. (n.d.). Phenoxyethyl propionate. Retrieved from: [Link]

  • ResearchGate. (2002). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. Available at: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Laboratory Use of 2-Phenoxyethyl Propionate as a Fragrance Ingredient

These comprehensive application notes provide a framework for researchers, scientists, and drug development professionals on the utilization of 2-Phenoxyethyl propionate in laboratory settings. This document offers detai...

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes provide a framework for researchers, scientists, and drug development professionals on the utilization of 2-Phenoxyethyl propionate in laboratory settings. This document offers detailed protocols for assessing its potential as a fragrance ingredient, focusing on safety and efficacy through established in vitro methodologies.

Introduction: Understanding 2-Phenoxyethyl Propionate

2-Phenoxyethyl propionate (CAS No. 23495-12-7) is an aryl alkyl alcohol simple acid ester used in the fragrance industry.[1][2] It imparts a smooth, fruity-floral aroma with gentle powdery undertones, making it a versatile ingredient in various fragrance compositions.[3] Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties of 2-Phenoxyethyl Propionate

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[4]
Molecular Weight 194.23 g/mol [4]
Appearance Colorless clear liquid[5]
Odor Profile Fruity, balsamic, myrrh, hay, rosy-fruity, slightly earthy-herbaceous[5][6]
Boiling Point 262 - 269.72 °C[3][4]
Flash Point >93 °C[4]
Water Solubility 283.6 mg/L (estimated)[4]
logP (o/w) 2.262 - 2.6 (estimated)[4]

A thorough toxicological and dermatological review has been conducted on 2-phenoxyethyl propionate, evaluating its physical properties, acute toxicity, skin irritation, skin sensitization, and genotoxicity data.[1][2]

In Vitro Safety Assessment: Skin Sensitization Potential

A critical aspect of fragrance ingredient development is the assessment of skin sensitization potential. The Adverse Outcome Pathway (AOP) for skin sensitization outlines the key biological events, from the molecular initiating event to the final adverse effect of allergic contact dermatitis. In vitro assays are now widely used to assess these key events, reducing the reliance on animal testing.

The ARE-Nrf2 Luciferase Test Method (OECD 442D)

This in vitro assay addresses the second key event in the skin sensitization AOP: keratinocyte activation.[7] It utilizes a human keratinocyte cell line (e.g., KeratinoSens™) that has been genetically modified to contain a luciferase gene under the control of the antioxidant response element (ARE).[4][5] Activation of the Nrf2 transcription factor by a sensitizer leads to the expression of luciferase, which can be quantified by luminescence.

Diagram 1: Workflow for the ARE-Nrf2 Luciferase Skin Sensitization Assay

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_cells Prepare KeratinoSens™ cells seed_cells Seed cells in 96-well plates prep_cells->seed_cells prep_compound Prepare 2-Phenoxyethyl propionate dilutions expose_cells Expose cells to compound for 48 hours prep_compound->expose_cells seed_cells->expose_cells lyse_cells Lyse cells and add luciferase substrate expose_cells->lyse_cells measure_lum Measure luminescence lyse_cells->measure_lum analyze_data Analyze data and determine EC1.5 measure_lum->analyze_data

Caption: Workflow of the ARE-Nrf2 luciferase assay.

Protocol 2.1: ARE-Nrf2 Luciferase Skin Sensitization Assay

Materials:

  • KeratinoSens™ cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics

  • 2-Phenoxyethyl propionate (test substance)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • Cinnamic aldehyde (positive control)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture: Culture KeratinoSens™ cells in DMEM at 37°C and 5% CO₂. Ensure cells are sub-cultured before reaching confluence.

  • Preparation of Test Substance: Prepare a stock solution of 2-Phenoxyethyl propionate in DMSO. A series of dilutions in DMSO is then prepared to achieve the final desired concentrations in the assay.

  • Cell Seeding: On the day before the experiment, seed the KeratinoSens™ cells into 96-well plates at a density of 10,000 cells per well in 100 µL of medium.[4]

  • Exposure: After 24 hours, replace the medium with fresh medium containing the test substance at various concentrations (typically a geometric progression from 0.98 to 2000 µM), the vehicle control (DMSO), and the positive control (cinnamic aldehyde). Each concentration should be tested in triplicate.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • Luciferase Assay:

    • After incubation, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the fold induction of luciferase activity for each concentration compared to the vehicle control.

    • Determine the concentration at which a 1.5-fold induction (EC1.5) is observed.

    • A substance is classified as a sensitizer if the EC1.5 value is less than 1000 µM and the maximum fold induction is greater than 1.5.

In Vitro Efficacy Assessment: Olfactory Receptor Activation

To understand the fragrance properties of 2-Phenoxyethyl propionate at a molecular level, its ability to activate specific olfactory receptors (ORs) can be assessed. This is typically done using a heterologous expression system where ORs are expressed in a non-neuronal cell line, and their activation is measured via a reporter gene, such as luciferase.

Olfactory Receptor Activation Luciferase Assay

This assay involves the co-transfection of a specific human OR gene and a reporter gene construct (e.g., CRE-luciferase) into a suitable cell line, such as HEK293T cells.[8] Upon binding of the odorant to the OR, a G-protein-coupled signaling cascade is initiated, leading to an increase in intracellular cAMP. This, in turn, activates the transcription of the luciferase reporter gene.

Diagram 2: Olfactory Receptor Activation and Signal Transduction Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Odorant 2-Phenoxyethyl propionate OR Olfactory Receptor Odorant->OR Binding G_protein Gαolf OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation CRE CRE CREB->CRE Binding Luciferase Luciferase Gene CRE->Luciferase Transcription Luciferin Luciferin Luciferase->Luciferin Catalysis Light Light Luciferin->Light Emission

Caption: Simplified olfactory signal transduction pathway.

Protocol 3.1: Olfactory Receptor Activation Luciferase Assay

Materials:

  • HEK293T cells (or a specialized cell line like Hana3A)

  • Opti-MEM reduced-serum medium

  • Lipofectamine 2000 or a similar transfection reagent

  • Plasmid DNA: human OR of interest, CRE-luciferase reporter, and a control plasmid (e.g., Renilla luciferase)

  • 2-Phenoxyethyl propionate (test odorant)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in a suitable medium.

    • One day before transfection, seed the cells into 96-well plates.

    • On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. Co-transfect the cells with the OR plasmid, CRE-luciferase plasmid, and the control plasmid.

  • Odorant Stimulation:

    • 24 hours post-transfection, replace the medium with a serum-free medium containing various concentrations of 2-Phenoxyethyl propionate. Include a vehicle control.

    • Incubate the plates for 4-6 hours at 37°C.

  • Luciferase Assay:

    • After stimulation, perform the dual-luciferase assay according to the manufacturer's protocol. This involves lysing the cells and sequentially measuring firefly and Renilla luciferase activities in a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

    • Calculate the fold change in luciferase activity for each odorant concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the EC₅₀ value (the concentration of the odorant that elicits a half-maximal response).

Causality and Trustworthiness in Experimental Design

The protocols outlined above are designed to be self-validating systems. The inclusion of positive and negative controls is crucial for interpreting the results.

  • In the skin sensitization assay, cinnamic aldehyde serves as a known sensitizer, ensuring that the cell system is responsive. The vehicle control establishes the baseline luciferase activity.

  • In the olfactory receptor assay, the Renilla luciferase control normalizes for variations in cell number and transfection efficiency. A vehicle control is essential to determine the basal activity of the receptor.

By adhering to these protocols and including appropriate controls, researchers can generate reliable and reproducible data on the safety and efficacy of 2-Phenoxyethyl propionate as a fragrance ingredient.

References

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenoxyethyl propionate. Food and Chemical Toxicology, 50 Suppl 2, S498–S501. [Link]

  • Api, A. M., Belsito, D., Bhatia, S., Bruze, M., Calow, P., Dagli, M. L., ... & Wilcox, D. K. (2022). RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. Food and Chemical Toxicology, 167, 113256. [Link]

  • The Good Scents Company. (n.d.). phenoxyethyl propionate. Retrieved January 16, 2026, from [Link]

  • OECD. (2018). Test No. 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • CPT Labs. (n.d.). ARE-Nrf2 Luciferase Test Method. Retrieved January 16, 2026, from [Link]

  • JoVE. (2013). High-throughput Analysis of Mammalian Olfactory Receptors: Measurement of Receptor Activation via Luciferase Activity. [Link]

  • IIVS. (n.d.). ARE-Nrf2 Luciferase Keratinocyte Activation Test Method (OECD 442D). Retrieved January 16, 2026, from [Link]

  • Krautwurst, D. (2008). Signaling of Mammalian Olfactory Receptors in a Heterologous System. In Chemosensory Transduction. Springer.
  • Evotec. (n.d.). KeratinoSens™ Skin Sensitization. Retrieved January 16, 2026, from [Link]

  • United Nations. (2019). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Eighth revised edition. [Link]

  • Firestein, S. (2001). How the olfactory system makes sense of scents.
  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenoxyethyl isobutyrate. Food and Chemical Toxicology, 50 Suppl 2, S451–S456. [Link]

  • National Center for Biotechnology Information. (n.d.). Signal Transduction in Vertebrate Olfactory Cilia. In The Neurobiology of Olfaction. Retrieved January 16, 2026, from [Link]

Sources

Application

Application Note: 2-Phenoxyethyl Propionate as a Reference Standard in Chromatographic Analysis

Abstract This technical guide provides a comprehensive overview of 2-phenoxyethyl propionate, its physicochemical properties, and its application as a reference standard in chromatographic methods, particularly Gas Chrom...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-phenoxyethyl propionate, its physicochemical properties, and its application as a reference standard in chromatographic methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Detailed protocols for the preparation of standard solutions, instrument setup, and method validation are presented to support researchers, scientists, and drug development professionals in achieving accurate and reproducible quantification of this fragrance ingredient.

Introduction to 2-Phenoxyethyl Propionate

2-Phenoxyethyl propionate (CAS No. 23495-12-7) is an aryl alkyl alcohol simple acid ester, primarily utilized as a fragrance ingredient in a variety of consumer products[1]. Its characteristic sweet, floral, and fruity aroma contributes to the sensory profile of perfumes, cosmetics, and other scented goods[2]. As a member of the fragrance structural group Aryl Alkyl Alcohol Simple Acid Esters (AAASAE), its safety and toxicological profile have been reviewed, establishing a basis for its use in consumer products[1][3].

The accurate quantification of fragrance ingredients like 2-phenoxyethyl propionate is crucial for regulatory compliance, quality control, and safety assessment. The European Union, for instance, mandates specific labeling for certain fragrance substances when their concentration exceeds defined thresholds in cosmetic products[4]. Therefore, the availability of well-characterized reference standards and validated analytical methods is paramount. This application note aims to provide the foundational protocols for utilizing 2-phenoxyethyl propionate as a reference standard for robust chromatographic analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental to developing appropriate analytical methodologies, including solvent selection and instrument parameters.

PropertyValueSource
CAS Registry Number 23495-12-7[5]
Molecular Formula C₁₁H₁₄O₃[5]
Molecular Weight 194.23 g/mol [5]
Appearance Colorless clear liquid (est.)[2][6]
Boiling Point 269.72 °C[5]
Flash Point >93 °C (>200 °F)[2][5]
Specific Gravity 1.076 - 1.084 @ 20°C[2][6]
Water Solubility 283.6 mg/L[5]
Log KOW (octanol-water partition coefficient) 2.6[5]

Chromatographic Analysis Workflow

The effective use of 2-phenoxyethyl propionate as a reference standard involves a systematic workflow, from the initial preparation of a certified stock solution to the final analysis and data interpretation. This process ensures the traceability and reliability of the quantitative results.

Chromatographic_Workflow cluster_Prep Standard Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing Stock 1. Prepare Stock Solution (e.g., 1000 µg/mL in Acetonitrile) Working 2. Prepare Working Standards (Serial Dilutions) Stock->Working Dilute Inject 3. Inject Standard/Sample Working->Inject Separate 4. Chromatographic Separation (GC or HPLC) Inject->Separate Detect 5. Detection (MS or UV) Separate->Detect Calibrate 6. Construct Calibration Curve Detect->Calibrate Quantify 7. Quantify Analyte in Sample Calibrate->Quantify Interpolate

Caption: Workflow for using 2-phenoxyethyl propionate as a reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like 2-phenoxyethyl propionate, making it ideal for complex matrices such as cosmetics and perfumes[4].

Preparation of Standard Solutions

The choice of solvent is critical for ensuring the stability and solubility of the reference standard. Acetonitrile is a suitable solvent due to its polarity and compatibility with common extraction techniques like QuEChERS used for cosmetic matrices[4].

Protocol:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of neat 2-phenoxyethyl propionate reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with acetonitrile to prepare a series of working standards for constructing a calibration curve. A typical concentration range for fragrance allergen analysis is 0.1 to 10 µg/mL[4].

Recommended GC-MS Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix. A mid-polarity column is often effective for separating a wide range of fragrance compounds[4].

ParameterRecommended SettingRationale
GC Column ZB-35HT (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessMid-polarity column provides good selectivity for fragrance compounds.
Carrier Gas Helium, constant flow rate of 1.2 mL/minInert gas, provides good chromatographic efficiency.
Inlet Temperature 250°CEnsures complete vaporization of the analyte.
Injection Volume 1 µL, splitless modeMaximizes sensitivity for trace analysis.
Oven Temperature Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)Gradient elution allows for the separation of compounds with a range of boiling points.
MS Transfer Line Temp. 280°CPrevents condensation of the analyte.
Ion Source Temperature 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible mass spectra.
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full ScanFull scan for identification; SIM for enhanced sensitivity and quantification. Key ions for 2-phenoxyethyl propionate include m/z 101, 57, 29, and 77[7].

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC with UV detection is a viable alternative for the analysis of 2-phenoxyethyl propionate, especially for non-volatile matrices or when derivatization is not desired.

Preparation of Standard Solutions

Protocol:

  • Stock Standard Solution (1000 µg/mL): Prepare as described in the GC-MS protocol (Section 4.1), using HPLC-grade acetonitrile.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare working standards. This minimizes solvent mismatch effects upon injection.

Recommended HPLC-UV Parameters

The following reverse-phase HPLC method is adapted from established methods for related compounds and fragrance allergens[8][9].

ParameterRecommended SettingRationale
HPLC Column C8 or C18 (e.g., Lichrosorb C8), 150 mm x 4.6 mm ID, 5 µm particle sizeReverse-phase columns are effective for separating moderately polar compounds like 2-phenoxyethyl propionate.
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v)A simple mobile phase providing good retention and peak shape. For MS compatibility, replace any non-volatile acids with formic acid[8].
Flow Rate 1.0 mL/minA standard flow rate for analytical scale columns.
Column Temperature 30°CMaintains stable retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
UV Detection Wavelength 258 nmProvides good sensitivity for the phenoxy moiety, as demonstrated for the related compound 2-phenoxyethanol[9].

Method Validation Principles

A self-validating system is essential for ensuring the trustworthiness of any analytical protocol. Key validation parameters should be assessed according to established guidelines[10].

  • Linearity: A calibration curve should be generated by plotting the peak area against the concentration of the working standards. The coefficient of determination (R²) should be ≥ 0.99 for the method to be considered linear[11].

  • Accuracy: Assessed by performing recovery studies on a representative matrix spiked with known concentrations of 2-phenoxyethyl propionate. Acceptable recovery is typically within 80-120%[4].

  • Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should generally be < 15%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are crucial for determining the method's sensitivity, especially for regulatory purposes where low concentration limits are specified[4].

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically confirmed by the absence of interfering peaks at the retention time of the analyte in a blank matrix chromatogram.

Conclusion

2-Phenoxyethyl propionate serves as a critical reference standard for the accurate quantification of this fragrance ingredient in various consumer products. The detailed GC-MS and HPLC-UV protocols provided in this application note offer robust starting points for method development and validation. By adhering to these methodologies and principles of scientific integrity, researchers and quality control professionals can ensure the reliability and reproducibility of their analytical results, contributing to product quality and consumer safety.

References

  • SIELC Technologies. (n.d.). Separation of 2-Phenylethyl propionate on Newcrom R1 HPLC column.
  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. Food and Chemical Toxicology, 164.
  • The Good Scents Company. (n.d.). phenoxyethyl propionate, 23495-12-7.
  • Perflavory. (n.d.). phenoxyethyl propionate, 23495-12-7.
  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenoxyethyl propionate. Food and Chemical Toxicology, 50 Suppl 2, S498–S501.
  • Pérez-Ríos, J., et al. (2017). Development and validation of a method for the determination of regulated fragrance allergens by High-Performance Liquid Chromatography and Parallel Factor Analysis 2. Journal of Chromatography A, 1523, 153-162.
  • Privee Perfumes. (n.d.). Phenoxy Ethyl Propionate.
  • National Center for Biotechnology Information. (n.d.). Phenoxyethyl propionate. PubChem Compound Database.
  • Rathor, R., & Anastas, P. T. (2018). Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. Journal of Separation Science, 41(19), 3738-3746.
  • Divišová, R., et al. (2015). Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. Journal of Chromatographic Science, 53(8), 1315–1321.
  • Bicchi, C., et al. (2022). Development, validation, and assessment of a reliable and white method for the analysis of water-based perfumes by pipette-tip micro-solid-phase extraction coupled with gas chromatography–mass spectrometry/flame ionization detection. Analytical and Bioanalytical Chemistry, 414(12), 3579–3590.
  • MatheO. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in rinse-off cosmetic products.
  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, α,α-dimethylphenylethyl propionate, CAS Registry Number 67785-77-7. Food and Chemical Toxicology, 183, 114218.
  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenoxyethyl isobutyrate. Food and Chemical Toxicology, 50 Suppl 2, S451–S456.
  • Belal, T. S., et al. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences, 72(4), 421–425.

Sources

Method

Application Notes and Protocols for 2-Phenoxyethyl Propionate in Organic Synthesis

Introduction: Beyond the Fragrance 2-Phenoxyethyl propionate (CAS No. 23495-12-7) is an ester recognized primarily for its pleasant, fruity, and floral aroma, which has led to its widespread use in the fragrance and flav...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Fragrance

2-Phenoxyethyl propionate (CAS No. 23495-12-7) is an ester recognized primarily for its pleasant, fruity, and floral aroma, which has led to its widespread use in the fragrance and flavor industries[1][2]. Chemically, it is the ester of 2-phenoxyethanol and propionic acid, possessing a unique combination of an aromatic ring, an ether linkage, and a propionate ester functional group[1]. While its role as a sensory ingredient is well-documented, its potential utility as a versatile building block or intermediate in broader organic synthesis remains largely unexplored in academic and industrial literature. This guide aims to bridge that gap by providing a comprehensive overview of 2-phenoxyethyl propionate, including its synthesis, known applications, and, most importantly, its potential, yet-to-be-explored applications in modern organic synthesis. For researchers and professionals in drug development, this document will serve as a foundational resource for leveraging the unique chemical functionalities of this readily available compound.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. Below is a summary of the key properties of 2-phenoxyethyl propionate.

PropertyValue
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
CAS Number 23495-12-7[1]
Appearance Colorless liquid
Boiling Point 262 °C at 760 mmHg
Flash Point >93 °C
Solubility Soluble in alcohol; sparingly soluble in water
IUPAC Name 2-phenoxyethyl propanoate[1]

Protocol 1: Synthesis of 2-Phenoxyethyl Propionate via Fischer Esterification

The most direct route to 2-phenoxyethyl propionate is the Fischer esterification of 2-phenoxyethanol with propionic acid, catalyzed by a strong acid. This equilibrium-controlled reaction can be driven to completion by using an excess of one reactant or by removing water as it is formed[3][4].

Reaction Scheme:

Fischer_Esterification reactant1 2-Phenoxyethanol plus1 + reactant2 Propionic Acid catalyst H⁺ (e.g., H₂SO₄) reactant2->catalyst product 2-Phenoxyethyl Propionate plus2 + water H₂O catalyst->product

Caption: Fischer Esterification of 2-Phenoxyethanol.

Step-by-Step Protocol:
  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (optional, for water removal). The system should be protected from atmospheric moisture with a drying tube.

  • Charging the Flask: To the round-bottom flask, add 2-phenoxyethanol (1.0 eq.), propionic acid (1.2 eq.), and a suitable solvent such as toluene (to facilitate azeotropic removal of water if using a Dean-Stark trap).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.02-0.05 eq.).

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alcohol.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Subsequently, wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure 2-phenoxyethyl propionate.

Established Applications

Currently, the primary applications of 2-phenoxyethyl propionate are in non-synthetic fields:

  • Fragrance and Flavor: It is used as a fragrance ingredient in cosmetics and perfumes and as a flavoring agent in foods[1].

  • Pest Attractant: It has been identified as an effective lure for certain insects, such as the Japanese beetle[5].

Potential Applications in Organic Synthesis: A Forward Look

The true potential of 2-phenoxyethyl propionate may lie in its utility as a versatile synthon. Its three key functional groups—the ester, the ether, and the aromatic ring—offer multiple avenues for synthetic transformations.

The Ester as a Protecting Group and Synthetic Handle

The propionate ester can be viewed as a protected form of a carboxylic acid. While not a conventional protecting group, the ester functionality can be hydrolyzed under basic or acidic conditions to liberate the corresponding carboxylic acid.

This protocol outlines the cleavage of the ester to yield 2-phenoxyethanol and propionate.

Ester_Hydrolysis start 2-Phenoxyethyl Propionate reagents NaOH, H₂O/EtOH start->reagents product1 2-Phenoxyethanol reagents->product1 plus + product2 Sodium Propionate

Caption: Saponification of 2-Phenoxyethyl Propionate.

Step-by-Step General Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-phenoxyethyl propionate (1.0 eq.) in a mixture of ethanol and water.

  • Reagent Addition: Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 2-3 eq.).

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous residue with a strong acid (e.g., HCl) to protonate the propionate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to isolate the 2-phenoxyethanol and propionic acid.

The Aromatic Ring as a Platform for Substitution

The phenoxy group is an ortho, para-directing activator for electrophilic aromatic substitution (EAS) reactions[6]. This allows for the introduction of various functional groups onto the aromatic ring.

This protocol provides a general method for the nitration of the aromatic ring of 2-phenoxyethyl propionate.

Step-by-Step General Protocol:

  • Reaction Setup: In a flask cooled in an ice bath, dissolve 2-phenoxyethyl propionate (1.0 eq.) in a suitable solvent like glacial acetic acid.

  • Nitrating Agent: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid[7]. Maintain the temperature below 10 °C.

  • Reaction: Stir the mixture at low temperature and monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture over ice and extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to separate the ortho and para isomers.

The Ether Linkage as a Point of Cleavage

The ether bond in 2-phenoxyethyl propionate can be cleaved under strong acidic or specific reagent conditions to yield phenol and a 2-haloethyl propionate derivative[8][9].

This protocol describes a general procedure for cleaving the ether linkage using a strong acid like HBr.

Step-by-Step General Protocol:

  • Reaction Setup: In a sealed tube or a flask with a reflux condenser, dissolve 2-phenoxyethyl propionate (1.0 eq.) in a solvent like glacial acetic acid.

  • Reagent Addition: Add an excess of a strong acid, such as hydrobromic acid (HBr)[8].

  • Heating: Heat the reaction mixture to reflux and monitor for the formation of phenol by TLC or GC.

  • Work-up: Cool the reaction and dilute with water. Extract the products with an organic solvent.

  • Purification: Wash the organic layer to remove any remaining acid, dry, and purify by column chromatography or distillation to isolate the phenol and the 2-bromoethyl propionate.

Safety and Handling

2-Phenoxyethyl propionate is generally considered to have low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Toxicity: It is not classified as a skin sensitizer and does not present a concern for phototoxicity[10].

Conclusion

While 2-phenoxyethyl propionate is a well-established compound in the fragrance industry, its potential in organic synthesis is a largely untapped resource. The presence of three distinct and reactive functional groups offers a playground for synthetic chemists. The protocols and potential applications outlined in this guide are intended to inspire researchers to look beyond its current uses and explore its utility as a versatile building block in the synthesis of more complex molecules, potentially leading to novel pharmaceuticals and materials.

References

  • PubChem. (n.d.). 2-Phenylethyl propionate. National Center for Biotechnology Information. Retrieved from [Link]

  • Boyd, A. S. (1962). THE CLEAVAGE OF ETHERS. Eastern Illinois University. Retrieved from [Link]

  • Google Patents. (n.d.). CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate.
  • Organic Syntheses. (n.d.). p-PROPIOPHENOL. Retrieved from [Link]

  • Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615–685.
  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Kennemur, J. G., et al. (2019). Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols.
  • Chemistry LibreTexts. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). CA1109885A - Process for the preparation of 2-methyl-2-phenoxy- propionic acid derivatives.
  • Xia, Y., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences, 118(39), e2110248118.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-PHENYLPROPIONIC ACID. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenoxyethyl propionate. Food and Chemical Toxicology, 50 Suppl 2, S498–S501.
  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. Food and Chemical Toxicology, 167, 113256.
  • PubChem. (n.d.). Phenoxyethyl propionate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Use of 2-Phenoxyethyl Propionate as a Substrate in Enzymatic Assays

Introduction: Unveiling the Potential of 2-Phenoxyethyl Propionate in Enzyme Kinetics and Drug Discovery 2-Phenoxyethyl propionate, a carboxylic ester with the chemical formula C₁₁H₁₄O₃, is recognized for its application...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-Phenoxyethyl Propionate in Enzyme Kinetics and Drug Discovery

2-Phenoxyethyl propionate, a carboxylic ester with the chemical formula C₁₁H₁₄O₃, is recognized for its applications in the fragrance and cosmetics industries[1][2]. Beyond its sensory characteristics, its chemical structure presents an ideal substrate for a range of hydrolytic enzymes, particularly esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3)[3][4]. The enzymatic hydrolysis of 2-phenoxyethyl propionate yields 2-phenoxyethanol and propionic acid. This reaction provides a valuable tool for researchers in biochemistry, pharmacology, and drug development to investigate enzyme activity, screen for enzyme inhibitors, and characterize novel biocatalysts.

This comprehensive guide provides detailed application notes and protocols for utilizing 2-phenoxyethyl propionate as a substrate in enzymatic assays. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to implement robust and reliable assays for various scientific applications.

Principle of the Enzymatic Assay: Monitoring Hydrolysis through Product Formation

The fundamental principle of using 2-phenoxyethyl propionate in an enzymatic assay lies in the detection of one or both of its hydrolysis products: 2-phenoxyethanol and propionic acid. The rate of product formation is directly proportional to the activity of the enzyme under investigation.

The enzymatic reaction is as follows:

2-Phenoxyethyl Propionate + H₂O ---(Esterase/Lipase)--> 2-Phenoxyethanol + Propionic Acid

Several analytical techniques can be employed to monitor the progress of this reaction. These can be broadly categorized into two approaches: endpoint assays and kinetic (real-time) assays. The choice of method will depend on the specific research question, available instrumentation, and desired throughput.

Below is a workflow diagram illustrating the general steps involved in an enzymatic assay using 2-phenoxyethyl propionate.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - 2-Phenoxyethyl propionate (Substrate) - Enzyme (e.g., Esterase, Lipase) - Buffer Solution - (Optional) pH Indicator Enzyme_Sol Prepare Enzyme Solution Reagents->Enzyme_Sol Substrate_Sol Prepare Substrate Solution Reagents->Substrate_Sol Incubation Incubate Enzyme and Substrate Enzyme_Sol->Incubation Substrate_Sol->Incubation Reaction Enzymatic Hydrolysis Occurs Incubation->Reaction Detection Detect Product Formation: - Spectrophotometry (pH change) - HPLC (Product Quantification) - GC-MS (Product Quantification) Reaction->Detection Data_Acquisition Acquire Data Detection->Data_Acquisition Calculation Calculate Enzyme Activity Data_Acquisition->Calculation

Caption: General workflow for an enzymatic assay using 2-phenoxyethyl propionate.

Protocols for Enzymatic Assays

This section details two distinct protocols for measuring the enzymatic hydrolysis of 2-phenoxyethyl propionate. Protocol 1 describes a continuous spectrophotometric assay suitable for high-throughput screening, while Protocol 2 outlines a discontinuous chromatographic method for precise quantification of the reaction products.

Protocol 1: Continuous Spectrophotometric Assay Using a pH Indicator

This method leverages the production of propionic acid, which leads to a decrease in the pH of a weakly buffered solution. This pH change can be monitored in real-time using a pH-sensitive indicator dye, such as phenol red. This assay is particularly well-suited for determining initial reaction velocities and for screening libraries of potential enzyme inhibitors.

I. Materials and Reagents

  • 2-Phenoxyethyl propionate (≥98% purity)

  • Esterase or Lipase of interest (e.g., Porcine Liver Esterase, Candida rugosa Lipase)

  • Weakly buffered solution (e.g., 5 mM Tris-HCl, pH 7.5-8.5)

  • Phenol red indicator solution (e.g., 0.01% w/v)

  • Dimethyl sulfoxide (DMSO) for substrate solubilization

  • Microplate reader or spectrophotometer capable of measuring absorbance at ~560 nm

  • 96-well microplates

II. Experimental Procedure

  • Preparation of Reagents:

    • Substrate Stock Solution (100 mM): Dissolve an appropriate amount of 2-phenoxyethyl propionate in DMSO.

    • Enzyme Stock Solution: Prepare a stock solution of the enzyme in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5) and store on ice. The final concentration will need to be optimized for the specific enzyme.

    • Assay Buffer: Prepare the weakly buffered solution containing the phenol red indicator. The final pH should be adjusted to the optimal pH for the enzyme, typically between 7.5 and 8.5 for many esterases.

  • Assay Protocol:

    • To each well of a 96-well microplate, add the following in order:

      • 180 µL of Assay Buffer.

      • 10 µL of Substrate Stock Solution (for a final concentration of 5 mM). Mix gently.

      • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the reaction by adding 10 µL of the Enzyme Stock Solution.

    • Immediately place the microplate in the reader and measure the decrease in absorbance at 560 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • The rate of the reaction is determined from the initial linear portion of the absorbance vs. time curve.

    • Enzyme activity can be expressed as the change in absorbance per minute (ΔAbs/min).

    • For inhibitor screening, compare the reaction rates in the presence and absence of the test compounds.

Rationale for Experimental Choices:

  • Weak Buffer: A low concentration buffer is used to ensure that the production of propionic acid results in a measurable change in pH.

  • Phenol Red: This indicator has a pKa in the physiological range, making it suitable for detecting small pH changes around neutral pH.

  • DMSO: 2-Phenoxyethyl propionate has limited aqueous solubility, and DMSO is a common solvent for dissolving hydrophobic substrates in enzymatic assays.

Protocol 2: Discontinuous Chromatographic Assay (HPLC)

This method offers high specificity and allows for the direct quantification of both the remaining substrate (2-phenoxyethyl propionate) and the product (2-phenoxyethanol). This is particularly useful for detailed kinetic studies and for confirming the results from the spectrophotometric assay.

I. Materials and Reagents

  • 2-Phenoxyethyl propionate (≥98% purity)

  • 2-Phenoxyethanol (≥98% purity, for standard curve)

  • Esterase or Lipase of interest

  • Buffer solution (e.g., 50 mM Sodium Phosphate, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Quenching solution (e.g., 1 M HCl or a suitable organic solvent like acetonitrile)

  • HPLC system with a UV detector and a C18 reverse-phase column

II. Experimental Procedure

  • Preparation of Standard Curve:

    • Prepare a series of standard solutions of 2-phenoxyethanol in the assay buffer at known concentrations.

    • Inject these standards into the HPLC to generate a standard curve of peak area versus concentration.

  • Enzymatic Reaction:

    • Set up reaction mixtures in microcentrifuge tubes containing:

      • Assay buffer

      • 2-Phenoxyethyl propionate (final concentration to be optimized, e.g., 1-10 mM)

    • Pre-incubate at the desired temperature.

    • Initiate the reaction by adding the enzyme solution.

    • At specific time points (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing the quenching solution to stop the reaction.

  • Sample Analysis by HPLC:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial.

    • Inject the samples onto the HPLC system. A suitable method for separating 2-phenoxyethanol and 2-phenoxyethyl propionate on a C18 column could be an isocratic or gradient elution with a mobile phase of acetonitrile and water.

    • Monitor the elution profile at a wavelength where both compounds have significant absorbance (e.g., 270 nm).

  • Data Analysis:

    • Identify and integrate the peaks corresponding to 2-phenoxyethanol and 2-phenoxyethyl propionate.

    • Quantify the amount of 2-phenoxyethanol produced at each time point using the standard curve.

    • Plot the concentration of 2-phenoxyethanol versus time to determine the initial reaction rate.

    • Enzyme activity can be expressed in units such as µmol of product formed per minute per mg of enzyme (µmol/min/mg).

Rationale for Experimental Choices:

  • Chromatographic Separation: HPLC provides excellent separation of the substrate and product, allowing for unambiguous quantification of each.

  • UV Detection: The aromatic ring in both 2-phenoxyethyl propionate and 2-phenoxyethanol allows for sensitive detection using a UV detector.

  • Quenching: Stopping the reaction at precise time points is crucial for accurate kinetic analysis in a discontinuous assay.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in a structured table.

ParameterRecommended RangeRationale
Substrate Concentration 1-10 mMShould be around the Kₘ value of the enzyme for accurate kinetic measurements.
Enzyme Concentration To be determined empiricallyShould provide a linear reaction rate for the desired assay duration.
pH 7.0 - 8.5Optimal pH for many esterases and lipases. Should be optimized for the specific enzyme.
Temperature 25 - 37 °CReflects physiological conditions and should be optimized for enzyme stability and activity.
Buffer 5 mM Tris-HCl (for pH assay) or 50 mM Phosphate (for HPLC)The choice of buffer and its concentration depends on the assay method.

Applications in Research and Drug Development

The use of 2-phenoxyethyl propionate as a substrate in enzymatic assays has several important applications:

  • Enzyme Characterization: Determining the kinetic parameters (Kₘ, Vₘₐₓ, kₖₐₜ) of purified or recombinant esterases and lipases.

  • High-Throughput Screening (HTS): The spectrophotometric assay is amenable to automation and can be used to screen large compound libraries for potential enzyme inhibitors.

  • Drug Discovery: Identifying and characterizing inhibitors of specific esterases that may be therapeutic targets.

  • Biocatalyst Development: Assessing the activity and substrate specificity of novel or engineered enzymes for industrial applications.

Visualization of the Enzymatic Reaction

The following diagram illustrates the enzymatic hydrolysis of 2-phenoxyethyl propionate.

enzymatic_reaction sub 2-Phenoxyethyl Propionate enz Esterase / Lipase sub->enz prod1 2-Phenoxyethanol enz->prod1 prod2 Propionic Acid enz->prod2 water H₂O water->enz

Caption: Enzymatic hydrolysis of 2-phenoxyethyl propionate.

References

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric organocatalysis: from biomimetic concepts to applications in asymmetric synthesis. John Wiley & Sons.
  • Gupta, R., Gupta, N., & Rathi, P. (2004). Bacterial lipases: an overview of production, purification and biochemical properties. Applied microbiology and biotechnology, 64(6), 763-781.
  • Janes, L. E., Lowendahl, A. C., & Kazlauskas, R. J. (1998). A new spectrophotometric assay for the simultaneous determination of enantiomeric excess and conversion of secondary alcohols. Chemistry-A European Journal, 4(11), 2317-2323.
  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenoxyethyl propionate. Food and Chemical Toxicology, 50, S498-S501.
  • ResearchGate. (n.d.). Stereoselective Hydrolysis by Esterase: A Strategy for Resolving 2-(R, R′Phenoxy)propionyl Ester Racemates. Retrieved from [Link]

  • The Good Scents Company. (n.d.). phenoxyethyl propionate. Retrieved from [Link]

  • Yasukawa, K., Yamanaka, D., & Inouye, S. (2014). A rapid and sensitive assay for measuring the activity of bacterial esterases using a fluorogenic substrate. Journal of microbiological methods, 106, 108-113.
  • Zhang, H., Zhang, F., & Li, Z. (2008). Lipase-catalyzed hydrolysis of 2-phenoxyethyl esters in organic media.

Sources

Method

Application Notes and Protocols for the Safe Handling and Storage of 2-Phenoxyethyl propionate

Introduction 2-Phenoxyethyl propionate (CAS No. 23495-12-7), also known as Ethanol, 2-phenoxy-, propanoate, is an aryl alkyl alcohol simple acid ester.[1][2] It is utilized primarily as a fragrance and flavoring ingredie...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Phenoxyethyl propionate (CAS No. 23495-12-7), also known as Ethanol, 2-phenoxy-, propanoate, is an aryl alkyl alcohol simple acid ester.[1][2] It is utilized primarily as a fragrance and flavoring ingredient in a variety of consumer products and serves as a valuable component in scientific research, particularly in studies related to dermatology, toxicology, and sensory science.[2][3][4] Given its application in both industrial and laboratory settings, a comprehensive understanding of its properties and the implementation of standardized handling and storage protocols are paramount to ensure experimental integrity and personnel safety.

This document provides a detailed guide for researchers, scientists, and drug development professionals. It outlines the physicochemical properties of 2-Phenoxyethyl propionate, details risk assessment and mitigation strategies, and provides step-by-step protocols for its handling, storage, and emergency management. The procedures herein are designed to be self-validating systems, grounded in established safety data to foster a secure and efficient research environment.

Section 1: Physicochemical Properties

Understanding the fundamental properties of a chemical is the foundation of its safe and effective use. 2-Phenoxyethyl propionate is a colorless liquid under standard conditions.[5][6] Its key physical and chemical data are summarized below.

PropertyValueSource
CAS Registry Number 23495-12-7[1]
Molecular Formula C₁₁H₁₄O₃[1][4]
Molecular Weight 194.23 g/mol [1]
Appearance Colorless clear liquid[5][6]
Boiling Point ~269.7 °C @ 760 mmHg[1]
Flash Point >93 °C (>200 °F)[1][5][6]
Specific Gravity ~1.080 @ 20 °C[1][5]
Water Solubility 283.6 mg/L (practically insoluble)[1][7]
logP (o/w) 2.26 - 2.6[1][6]

Section 2: Hazard Identification and Risk Assessment

A thorough risk assessment is critical before initiating any experimental work. While 2-Phenoxyethyl propionate is not classified as a hazardous substance under the US OSHA Hazard Communication Standard (29 CFR 1910.1200), it is prudent laboratory practice to handle all chemical reagents with a high degree of care.[7]

Toxicological Profile: Comprehensive safety assessments by the Research Institute for Fragrance Materials (RIFM) have concluded that 2-Phenoxyethyl propionate is safe for its current use levels as a fragrance ingredient.[1][8] Key findings from toxicological reviews include:

  • Genotoxicity: The available data indicates that the compound does not present a concern for genetic toxicity.[1]

  • Reproductive Toxicity: At current exposure levels, the systemic exposure is well below the Threshold of Toxicological Concern (TTC) for reproductive toxicity.[1]

  • Phototoxicity: Based on its UV/Vis absorption spectra, 2-Phenoxyethyl propionate is not expected to pose a risk for phototoxicity or photoallergenicity.[1]

  • Skin Irritation: Some sources suggest a potential for skin and eye irritation, mandating the use of appropriate personal protective equipment to prevent direct contact.[6]

Causality of Safety Protocols: The subsequent protocols for handling and storage are derived from these findings. The requirement for eye and skin protection is a direct consequence of the potential for irritation. Storage away from strong oxidizers is mandated by the chemical's ester structure, which can react with such agents. Proper ventilation is a universal precaution to minimize any potential, albeit low, risk from inhalation.

Section 3: Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary barrier against chemical exposure. The following PPE is mandatory when handling 2-Phenoxyethyl propionate:

  • Eye Protection: Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] This is crucial to prevent accidental splashes and protect from potential irritation.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact. Inspect gloves for integrity before each use and replace them immediately if contaminated or damaged.

  • Protective Clothing: A standard laboratory coat must be worn to protect street clothing and minimize skin exposure.

Section 4: Handling Protocols

Adherence to a standardized handling protocol minimizes the risk of exposure and cross-contamination.

General Handling Protocol
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that an appropriate spill kit and emergency eyewash station/shower are accessible.

  • Ventilation: Conduct all handling procedures in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors.[9]

  • Aliquotting:

    • Retrieve the stock container from its designated storage location.

    • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Carefully uncap the container. Use a clean pipette or syringe to transfer the desired volume to a suitable, labeled secondary container.

    • Avoid generating aerosols or splashes during the transfer.

  • Post-Handling:

    • Securely recap the primary stock container immediately after use.

    • Clean any minor drips on the exterior of the container with a suitable solvent (e.g., 70% ethanol) and a disposable wipe.

    • Return the stock container to its proper storage location.

    • Dispose of all contaminated consumables (e.g., pipette tips, wipes) in the designated chemical waste stream.

  • Hygiene: Always wash hands thoroughly with soap and water after completing the handling procedure, even if gloves were worn.[9]

Handling Workflow Diagram

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling start Start ppe Don PPE start->ppe setup Prepare Ventilated Work Area ppe->setup retrieve Retrieve from Storage setup->retrieve equilibrate Equilibrate to Room Temp retrieve->equilibrate aliquot Aliquot Chemical equilibrate->aliquot recap Recap & Clean Primary Container aliquot->recap store Return to Storage recap->store dispose Dispose of Waste store->dispose wash Wash Hands dispose->wash end End wash->end

Caption: Standard workflow for handling 2-Phenoxyethyl propionate.

Section 5: Storage Procedures

Proper storage is essential for maintaining the chemical's stability and preventing hazardous interactions.

Storage Conditions
  • Location: Store in a dry, cool, and well-ventilated place.[7][9] The storage area should be a designated chemical storage cabinet or room.

  • Container: Keep the container tightly closed to prevent contamination and potential degradation.[7] Use the original supplier container whenever possible.

  • Temperature: Store at ambient room temperature, avoiding excessive heat or direct sunlight.

Incompatibilities

To prevent dangerous reactions, store 2-Phenoxyethyl propionate segregated from incompatible materials.

  • Primary Incompatibility: Avoid storage with strong oxidizing agents .[7] Contact with these substances can lead to vigorous, potentially exothermic reactions.

Storage Logic Diagram

StorageLogic storage_location Storage Location Cool Dry Well-Ventilated container_reqs Container Requirements Tightly Closed Original or Inert Material incompatibilities Incompatible Materials Strong Oxidizing Agents main_compound 2-Phenoxyethyl propionate (Stored Sample) main_compound->storage_location main_compound->container_reqs main_compound->incompatibilities  SEPARATE FROM

Caption: Key requirements for the safe storage of the compound.

Section 6: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate potential harm.

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.

  • Ventilate: Increase ventilation to the area.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[7] Do not use combustible materials like sawdust on large spills.

  • Collect: Carefully scoop or sweep up the absorbed material into a suitable, labeled container for chemical waste.[7]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the waste container and any contaminated cleaning materials according to institutional and local regulations.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[10][11]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[10][11]

  • Inhalation: Remove the individual from exposure and move to fresh air. If they feel unwell, seek medical attention.[10][11]

  • Ingestion: Clean the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7][10]

Section 7: Disposal

All chemical waste, including unused 2-Phenoxyethyl propionate and contaminated materials, must be disposed of in accordance with institutional, local, state, and federal regulations.

  • Collect waste in a clearly labeled, sealed container.

  • Do not dispose of this chemical down the drain or in general trash.[7]

  • Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.[9][12]

References

  • RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. (2022). Food and Chemical Toxicology, 167.

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenoxyethyl propionate. Food and Chemical Toxicology, 50 Suppl 2, S498–S501.

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenoxyethyl propionate. ResearchGate.

  • The Good Scents Company. (n.d.). phenoxyethyl propionate. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet - 2-Phenylethyl propionate.

  • Perflavory. (n.d.). phenoxyethyl propionate, 23495-12-7. Retrieved from

  • Synerzine. (2018). Safety Data Sheet - Propanoic acid, 2-methyl-, 2-phenoxyethyl ester.

  • PubChem. (n.d.). 2-Phenylethyl propionate. National Center for Biotechnology Information.

  • PubChem. (n.d.). Phenoxyethyl propionate. National Center for Biotechnology Information.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet.

  • Wikipedia. (n.d.). 2-Phenethyl propionate.

  • TCI Chemicals. (n.d.). Safety Data Sheet - 2-Phenylethyl Propionate.

  • Cornell University. (2015). 2-Phenethyl Propionate Profile. eCommons.

  • Fisher Scientific. (2025). Safety Data Sheet - 2-Phenoxyethyl acrylate.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 2-Phenoxyethyl acrylate.

  • PubMed. (2022). RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. National Center for Biotechnology Information.

Sources

Application

Application Note: Determination of 2-Phenoxyethyl Propionate Solubility Across Various Solvents

Abstract This comprehensive technical guide provides a detailed framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 2-phenoxyethyl propionate (CAS No. 2...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 2-phenoxyethyl propionate (CAS No. 23495-12-7) in a range of common laboratory and industrial solvents. Recognizing the critical role of solubility in formulation development, toxicological studies, and manufacturing processes, this document outlines both the theoretical underpinnings of solubility and a practical, self-validating experimental protocol for its quantitative determination. This guide emphasizes the causality behind experimental choices, ensuring that practitioners can not only generate reliable data but also interpret it within a sound scientific context.

Introduction: The Significance of 2-Phenoxyethyl Propionate and Its Solubility Profile

2-Phenoxyethyl propionate is an ester with the molecular formula C₁₁H₁₄O₃.[1] It finds applications as a fragrance ingredient in cosmetics and household products and as a flavoring agent.[2] The physicochemical properties of a compound are fundamental to its application and safety assessment. Among these, solubility is a critical parameter that influences a substance's bioavailability, its formulation into commercial products, and its environmental fate.

A thorough understanding of 2-phenoxyethyl propionate's solubility in various solvents—ranging from polar protic and aprotic to non-polar—is essential for:

  • Formulation Development: Creating stable and effective solutions, emulsions, or other formulations for use in cosmetics, personal care products, and potentially in pharmaceutical applications.

  • Toxicological and Efficacy Studies: Preparing accurate dosing solutions for in vitro and in vivo studies to assess the safety and biological activity of the compound.

  • Manufacturing and Quality Control: Establishing appropriate solvent systems for synthesis, purification, and quality assessment, as well as for cleaning and maintenance of equipment.

  • Environmental Risk Assessment: Predicting the compound's distribution and persistence in different environmental compartments.

This application note provides a robust protocol for determining the solubility of 2-phenoxyethyl propionate, grounded in established methodologies such as those outlined by the Organisation for Economic Co-operation and Development (OECD).[3][4][5][6]

Physicochemical Properties and Predicted Solubility of 2-Phenoxyethyl Propionate

A foundational understanding of the molecular structure of 2-phenoxyethyl propionate is key to predicting its solubility behavior.

  • Molecular Structure: The molecule contains a non-polar phenyl ring and an ethyl group, a polar ester group (-COO-), and an ether linkage (-O-). This combination of polar and non-polar moieties suggests that its solubility will be highly dependent on the polarity of the solvent.

  • "Like Dissolves Like": This principle suggests that 2-phenoxyethyl propionate will exhibit higher solubility in solvents with similar polarity. Due to its ester and ether groups, it can act as a hydrogen bond acceptor, allowing for interactions with protic solvents like alcohols. The presence of the phenyl ring and alkyl chain suggests solubility in non-polar organic solvents.[7][8][9]

Table 1: Physicochemical Properties of 2-Phenoxyethyl Propionate

PropertyValueSource
CAS Number 23495-12-7[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Appearance Colorless clear liquid (estimated)[10]
Boiling Point 262.00 °C @ 760.00 mm Hg[10]
logP (o/w) 2.262 (estimated)[10]
Water Solubility 283.6 mg/L @ 25 °C (estimated)[1][10]
Solubility in Ethanol Soluble[10][11]

Quantitative Solubility Data

Table 2: Experimentally Determined Solubility of 2-Phenoxyethyl Propionate at 25°C

SolventSolvent TypeSolubility ( g/100 mL)Observations
WaterPolar Protic0.02836Practically Insoluble
EthanolPolar ProticTo be determinedExpected to be high
MethanolPolar ProticTo be determinedExpected to be high
IsopropanolPolar ProticTo be determinedExpected to be high
AcetonePolar AproticTo be determinedExpected to be high
AcetonitrilePolar AproticTo be determinedExpected to be moderate to high
DichloromethaneNon-polarTo be determinedExpected to be high
TolueneNon-polarTo be determinedExpected to be high
HexaneNon-polarTo be determinedExpected to be moderate
Diethyl EtherNon-polarTo be determinedExpected to be high
Dimethyl Sulfoxide (DMSO)Polar AproticTo be determinedExpected to be high

Experimental Protocol for Solubility Determination

The following protocol is a robust method for determining the equilibrium solubility of 2-phenoxyethyl propionate in various solvents. It is based on the principles of the shake-flask method, a widely accepted technique for reliable solubility measurements.[12]

Materials and Equipment
  • 2-Phenoxyethyl propionate (purity > 98%)

  • Selected solvents of analytical grade or higher

  • Analytical balance (± 0.0001 g)

  • Glass vials with screw caps and PTFE-lined septa

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Solvent Systems add_solvent Add Solvent to Compound prep_solvents->add_solvent prep_compound Weigh 2-Phenoxyethyl Propionate prep_compound->add_solvent saturate Equilibrate at Controlled Temperature (e.g., 24-48 hours with agitation) add_solvent->saturate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) saturate->separate quantify Quantify Concentration of Solute (e.g., HPLC, GC) separate->quantify calculate Calculate Solubility quantify->calculate

Figure 1: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-phenoxyethyl propionate into a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended; typically, 24 to 48 hours is adequate.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of 2-phenoxyethyl propionate of known concentrations in the solvent of interest.

    • Analyze both the standard solutions and the filtered sample solutions using a validated analytical method (e.g., HPLC-UV, GC-FID).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of 2-phenoxyethyl propionate in the saturated sample solutions.

  • Calculation of Solubility:

    • The solubility is reported as the concentration determined in the saturated solution, typically in units of g/100 mL or mg/L.

Causality and Self-Validation
  • Why an excess of solute? To ensure that the solvent is fully saturated with the solute at the given temperature, which is the definition of equilibrium solubility.

  • Why temperature control? Solubility is temperature-dependent. Maintaining a constant and accurately known temperature is essential for reproducible results.

  • Why agitation and equilibration time? To ensure that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Why filtration? To ensure that only the dissolved solute is quantified, preventing artificially high results from suspended solid particles.

  • Why a calibration curve? To provide a reliable and accurate method for quantifying the concentration of the solute in the saturated solution.

Understanding Solubility: A Deeper Dive

The solubility of 2-phenoxyethyl propionate in different solvents can be rationalized by considering the intermolecular forces at play.

G cluster_solvents Solvent Properties solute 2-Phenoxyethyl Propionate Phenyl Ring (Non-polar) Ester Group (Polar) Ether Linkage (Polar) polar_protic Polar Protic (e.g., Ethanol) H-bond donor/acceptor Dipole-dipole solute:f2->polar_protic:f1 H-bonding Dipole-dipole solute:f3->polar_protic:f1 H-bonding Dipole-dipole polar_aprotic Polar Aprotic (e.g., Acetone) H-bond acceptor Dipole-dipole solute:f2->polar_aprotic:f1 H-bonding Dipole-dipole solute:f3->polar_aprotic:f1 H-bonding Dipole-dipole non_polar Non-polar (e.g., Hexane) Van der Waals forces solute:f1->non_polar:f1 Van der Waals

Figure 2: Intermolecular interactions influencing solubility.

  • In Polar Protic Solvents (e.g., Ethanol): The ester and ether oxygens of 2-phenoxyethyl propionate can act as hydrogen bond acceptors for the hydroxyl protons of the solvent. Dipole-dipole interactions also contribute significantly to solubility.

  • In Polar Aprotic Solvents (e.g., Acetone): While hydrogen bonding from the solvent is absent, the polar nature of the solvent can interact with the polar ester and ether groups of the solute via dipole-dipole interactions.

  • In Non-polar Solvents (e.g., Hexane): The non-polar phenyl ring and alkyl chain of 2-phenoxyethyl propionate will interact favorably with non-polar solvents through van der Waals forces.

Safety and Handling

While 2-phenoxyethyl propionate is not classified as hazardous under the Globally Harmonized System (GHS), it is essential to follow good laboratory practices.[2] Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used.[13][14][15][16] Handle all chemicals in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This application note provides a comprehensive guide for the determination and understanding of the solubility of 2-phenoxyethyl propionate in various solvents. By following the detailed experimental protocol and considering the underlying scientific principles, researchers can generate accurate and reliable solubility data. This information is invaluable for the effective formulation, application, and safety assessment of this important compound in the fields of cosmetics, fragrances, and potentially beyond.

References

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenoxyethyl propionate. PubChem. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

  • Scymaris. (n.d.). Water Solubility. Retrieved from [Link]

  • Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]

  • Pure. (2009). OECD Guidelines for Testing Chemicals. Retrieved from [Link]

  • Synerzine. (2018). Propanoic acid, 2-methyl-, 2-phenoxyethyl ester Safety Data Sheet. Retrieved from [Link]

  • The Good Scents Company. (n.d.). phenethyl propionate. Retrieved from [Link]

  • Nagwa. (n.d.). Lesson Explainer: Properties of Esters. Retrieved from [Link]

  • Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. Food and Chemical Toxicology, 167, 113256. [Link]

  • Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

  • Shaw, D. G., et al. (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters. Journal of Physical and Chemical Reference Data, 39(3), 033103. [Link]

  • Chemistry Stack Exchange. (2015). How do I predict the solubility of a compound in a mixture of water and an organic co-solvent?. Retrieved from [Link]

  • Privi Organics. (n.d.). Phenoxy Ethyl Propionate. Retrieved from [Link]

  • Perflavory. (n.d.). phenoxyethyl propionate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Phenoxyethyl Propionate

Welcome to the Technical Support Center for the synthesis of 2-Phenoxyethyl Propionate. This comprehensive guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Phenoxyethyl Propionate. This comprehensive guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Introduction to 2-Phenoxyethyl Propionate Synthesis

2-Phenoxyethyl propionate is an ester commonly used as a fragrance and flavoring agent.[1][2] Its synthesis is typically achieved through the Fischer esterification of 2-phenoxyethanol with a propionylating agent, most commonly propionic acid or propionic anhydride. The reaction is generally acid-catalyzed and is reversible, making the control of reaction equilibrium critical for achieving high yields.[1][3] This guide will focus on the optimization of this synthesis, addressing common challenges and providing practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 2-Phenoxyethyl Propionate?

The most common and direct method is the Fischer esterification of 2-phenoxyethanol with propionic acid using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1][3] An alternative method involves the reaction of 2-phenoxyethanol with propionic anhydride, which is often faster and not reversible, but the reagent is more expensive. Transesterification from another propionate ester is also a possibility but is less commonly employed for this specific synthesis.

Q2: Why is my yield of 2-Phenoxyethyl Propionate consistently low?

Low yields in Fischer esterification are typically due to the reversible nature of the reaction.[3] The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the starting materials. To improve the yield, it is crucial to shift the equilibrium towards the product side. This can be achieved by using an excess of one of the reactants (usually the less expensive one) or by actively removing water as it is formed.[4]

Q3: What are the most effective ways to remove water from the reaction mixture?

A common and effective method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or cyclohexane. The water-solvent azeotrope is distilled off, the water is collected in the trap, and the solvent is returned to the reaction flask. Another approach is the use of a drying agent, such as molecular sieves, in a Soxhlet extractor to continuously remove water from the reaction vapors.

Q4: What is the optimal catalyst and its concentration?

Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are standard catalysts for Fischer esterification. Typically, a catalytic amount, ranging from 1-5 mol% relative to the limiting reagent, is sufficient. Using too much catalyst can lead to side reactions, such as dehydration of the alcohol or charring of the reactants, which can decrease the yield and complicate purification. Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), are also effective and offer the advantage of easier removal from the reaction mixture by simple filtration.

Q5: What are the key reaction parameters to control for optimal yield?

The critical parameters to monitor and optimize are:

  • Molar Ratio of Reactants: Using an excess of one reactant (e.g., a 2 to 5-fold excess of propionic acid) can drive the reaction to completion.[4]

  • Catalyst Concentration: As mentioned, use a catalytic amount to avoid side reactions.

  • Temperature: The reaction is typically performed at the reflux temperature of the solvent to ensure a reasonable reaction rate.

  • Reaction Time: The reaction should be monitored (e.g., by TLC or GC) until completion, which can take several hours.

  • Efficient Water Removal: This is arguably one of the most critical factors for maximizing yield.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or insufficient catalyst.2. Reaction temperature is too low.3. Insufficient reaction time.4. Presence of excess water in starting materials.1. Use fresh, high-quality acid catalyst. Optimize catalyst loading (start with 1-2 mol%).2. Ensure the reaction is at a steady reflux. Use a heating mantle with a temperature controller.3. Monitor the reaction progress using TLC or GC to determine the optimal reaction time.4. Use anhydrous grade reactants and solvents if possible.
Formation of Dark-Colored Byproducts 1. Reaction temperature is too high.2. Excessive amount of catalyst.3. Prolonged reaction time.1. Reduce the heating mantle temperature to maintain a gentle reflux.2. Reduce the catalyst concentration.3. Monitor the reaction and stop it once the starting material is consumed.
Incomplete Reaction (Starting Material Remains) 1. Equilibrium has been reached without complete conversion.2. Insufficient catalyst.3. Inefficient water removal.1. Increase the excess of one reactant. Ensure efficient water removal.2. Increase the catalyst amount slightly.3. Check the Dean-Stark apparatus for proper function. Use freshly activated molecular sieves if that method is employed.
Difficulty in Product Purification 1. Presence of unreacted carboxylic acid.2. Formation of high-boiling byproducts.3. Emulsion formation during aqueous work-up.1. Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities.2. Purify by vacuum distillation to separate the product from less volatile impurities.3. Add a small amount of brine to the aqueous layer to break the emulsion.

Experimental Protocols

Protocol 1: Fischer Esterification using Propionic Acid

This protocol is a standard procedure for the synthesis of 2-Phenoxyethyl Propionate.

Materials:

  • 2-Phenoxyethanol

  • Propionic Acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-phenoxyethanol (e.g., 0.1 mol, 13.8 g), propionic acid (e.g., 0.2 mol, 14.8 g, 2 molar equivalents), toluene (100 mL), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.005 mol, 0.95 g).

  • Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to distill, and water will collect in the Dean-Stark trap. Continue the reflux until no more water is collected (typically 3-6 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and remove excess propionic acid. Be cautious of CO₂ evolution.

  • Aqueous Wash: Wash the organic layer with water (50 mL) and then with brine (50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure 2-phenoxyethyl propionate. Collect the fraction boiling at the appropriate temperature and pressure.

Visualizing the Workflow and Mechanism

Fischer Esterification Workflow

Fischer_Esterification_Workflow Reactants 1. Combine 2-Phenoxyethanol, Propionic Acid, Catalyst, and Toluene Reflux 2. Heat to Reflux with Dean-Stark Trap Reactants->Reflux Water_Removal 3. Azeotropic Removal of Water Reflux->Water_Removal Monitoring 4. Monitor Reaction (TLC/GC) Water_Removal->Monitoring Workup 5. Cool and Wash with NaHCO3 Solution Monitoring->Workup Purification 6. Purify by Vacuum Distillation Workup->Purification Product Pure 2-Phenoxyethyl Propionate Purification->Product

Caption: A typical workflow for the synthesis of 2-Phenoxyethyl Propionate via Fischer Esterification.

Mechanism of Acid-Catalyzed Esterification

Fischer_Mechanism cluster_0 Reaction Steps Protonation 1. Protonation of Carboxylic Acid Attack 2. Nucleophilic Attack by Alcohol Protonation->Attack Activates Carbonyl Proton_Transfer 3. Proton Transfer Attack->Proton_Transfer Elimination 4. Elimination of Water Proton_Transfer->Elimination Forms Good Leaving Group Deprotonation 5. Deprotonation Elimination->Deprotonation Forms Ester C=O Ester Ester + H3O+ Deprotonation->Ester Final Product

Caption: The general mechanism of Fischer Esterification.

Product Characterization

The final product should be a colorless liquid.[3] Proper characterization is essential to confirm the identity and purity of the synthesized 2-phenoxyethyl propionate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to assess the purity of the final product and to identify any byproducts. The mass spectrum of 2-phenoxyethyl propionate will show a molecular ion peak corresponding to its molecular weight (194.23 g/mol ) and characteristic fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide a clear signature of the molecule's structure. Expect to see signals corresponding to the aromatic protons of the phenoxy group, the two methylene groups of the ethyl chain, and the ethyl group of the propionate moiety.

    • ¹³C NMR: The carbon NMR will show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong characteristic absorption band for the ester carbonyl group (C=O) around 1735 cm⁻¹, as well as C-O stretching bands and aromatic C-H and C=C bands.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated acids are corrosive and should be handled with extreme care.

  • Organic solvents are flammable; avoid open flames and use a heating mantle for heating.

References

  • RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. (2022). Food and Chemical Toxicology, 167, 113256. [Link]

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenoxyethyl propionate. Food and Chemical Toxicology, 50, S498–S501. [Link]

  • Reaction system for preparing propionic acid by ethanol liquid-phase carbonyl synthesis. (2021). CN113402374A.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • The Fischer Esterification. (n.d.).
  • phenethyl propionate propanoic acid, 2-phenylethyl ester. The Good Scents Company. Retrieved from [Link]

  • phenoxyethyl propionate, 23495-12-7. The Good Scents Company. Retrieved from [Link]

  • Kastratović, V., & Bigović, M. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. Journal of Engineering & Processing Management, 12(1), 1-8.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of 2-phenylethyl esters using yeasts and recombinant Escherichia coli cells. (2021). Biotechnology Advances, 48, 107725.
  • Fischer–Speier esterification. In Wikipedia. Retrieved January 16, 2026, from [Link]

  • (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. (2020). Retrieved from [Link]

  • 2-Phenoxyethyl propionate. PubChem. Retrieved from [Link]

  • Fischer Esterification. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 6. Methyl and methoxy ring-disubstituted 2-methoxyethyl 2-cyano-3-phenyl-2-propenoates. (2022). ChemRxiv. [Link]

  • Fischer Esterification. Chemistry LibreTexts. Retrieved from [Link]

  • Design and Synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic Acids: A New Class of Dual PPARalpha/gamma Agonists. (2003). Journal of Medicinal Chemistry, 46(24), 5121–5124. [Link]

  • (PDF) Synthesis, Spectrometric Characterization, X-Ray Crystallography and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Propionate. (2018). Retrieved from [Link]

  • Synthesis and styrene copolymerization of halogen ring-trisubstituted 2-methoxyethyl phenylcyanoacrylates. (2022). ChemRxiv. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Phenoxyethyl Propionate

Welcome to the technical support guide for the purification of 2-Phenoxyethyl Propionate (CAS No. 23495-12-7).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Phenoxyethyl Propionate (CAS No. 23495-12-7). This document is designed for researchers, scientists, and professionals in the chemical and pharmaceutical industries who are working with this compound. Here, we address common challenges encountered during post-synthesis purification and provide expert-driven, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is 2-Phenoxyethyl Propionate and what are its primary characteristics?

2-Phenoxyethyl propionate is an ester of 2-phenoxyethanol and propionic acid.[1] It is recognized for its pleasant, fruity, and floral aroma, leading to its extensive use in the fragrance and flavor industries.[2][3] Chemically, it is a relatively non-polar molecule with a boiling point that necessitates vacuum distillation for effective purification.

Q2: What are the key physical properties I should be aware of during purification?

Understanding the physical properties of 2-Phenoxyethyl propionate is critical for selecting the appropriate purification strategy, particularly for distillation and extraction procedures.

Table 1: Physical Properties of 2-Phenoxyethyl Propionate

Property Value Source(s)
Molecular Formula C₁₁H₁₄O₃ [4][5]
Molecular Weight 194.23 g/mol [4]
Appearance Colorless clear liquid [2][6]
Boiling Point ~262-270 °C at 760 mmHg [4][6][7]
Flash Point >93 °C [4][7]
Specific Gravity ~1.076 - 1.084 g/cm³ at 20-25 °C [2][6][7]
Water Solubility 283.6 mg/L (Slightly soluble) [2][4]

| Solubility | Soluble in alcohol and other common organic solvents |[2][7] |

Q3: What is the typical synthesis method for 2-Phenoxyethyl Propionate and what impurities does it generate?

The most common laboratory and industrial synthesis is the Fischer-Speier esterification.[8][9] This reaction involves heating 2-phenoxyethanol with propionic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[8][10] The reaction is reversible, so purification is essential to remove unreacted starting materials and byproducts to achieve high purity.[9][11]

Table 2: Common Impurities from Synthesis and Their Removal Strategy

Impurity Source Rationale for Removal Primary Removal Technique
Propionic Acid Unreacted starting material Corrosive, impacts odor profile, can interfere with subsequent reactions. Aqueous wash with a mild base (e.g., NaHCO₃ solution).
2-Phenoxyethanol Unreacted starting material High boiling point, can impact final product specifications and odor.[12] Vacuum distillation; Column chromatography for high purity.
Acid Catalyst e.g., H₂SO₄, TsOH Corrosive, can cause product degradation (hydrolysis) over time. Neutralization with a mild base wash followed by a water wash.
Water Byproduct of esterification Can cause product haziness and promote reverse reaction (hydrolysis).[9][13] Brine wash followed by drying with an anhydrous salt (e.g., MgSO₄, Na₂SO₄).

| Side Products | e.g., ethers from alcohol dehydration | Can be difficult to separate due to similar properties. | Fractional vacuum distillation or column chromatography. |

Troubleshooting Guide: Purification Issues & Solutions

Q4: My reaction mixture formed a stable emulsion during the aqueous wash. How can I break it and achieve proper phase separation?

Cause: Emulsions during the work-up of esterification reactions are common, often caused by the surfactant-like properties of unreacted carboxylic acids or residual high-boiling alcohols that haven't been fully removed.

Solution:

  • Add Brine: The most effective first step is to wash the mixture with a saturated sodium chloride (brine) solution. This increases the ionic strength and polarity of the aqueous phase, forcing the less polar organic components (your ester) out of solution and promoting coalescence.[14]

  • Allow Time: Gently rock the separatory funnel rather than shaking it vigorously. After mixing, allow the funnel to stand undisturbed for an extended period (15-30 minutes).

  • Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes help break an emulsion by decreasing the viscosity of the layers.

  • Filtration: In stubborn cases, passing the emulsified mixture through a pad of Celite or glass wool can help break up the microscopic droplets causing the emulsion.

Q5: I've washed my organic layer, but I suspect acidic residue remains. How do I confirm and remove it without hydrolyzing my ester?

Cause: Simple water washes may not be sufficient to remove all traces of the carboxylic acid starting material or the strong acid catalyst. Using a strong base (like NaOH) is risky as it can catalyze the saponification (hydrolysis) of your ester product, especially upon heating.

Solution:

  • pH Check: After a water wash, check the pH of the aqueous layer. A pH below 5-6 indicates residual acid.

  • Mild Base Wash: Perform a wash with a 5-10% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). These are sufficiently basic to neutralize the acids, converting them into their water-soluble sodium salts which are easily removed in the aqueous phase.[11][13]

  • Venting is Crucial: The neutralization reaction produces CO₂ gas. It is imperative to vent the separatory funnel frequently to prevent a dangerous pressure buildup.

  • Final Water Wash: After the base wash, perform one final wash with deionized water or brine to remove any remaining inorganic salts before proceeding to the drying step.

Q6: My final product after distillation is pure by GC, but it's hazy. What is the cause and how do I fix it?

Cause: A hazy appearance in a purified organic liquid is almost always due to microscopic water droplets. This indicates that the drying step prior to distillation was incomplete.

Solution:

  • Use an Effective Drying Agent: Anhydrous magnesium sulfate (MgSO₄) is generally more efficient and faster than sodium sulfate (Na₂SO₄).

  • Ensure Sufficient Quantity and Contact Time: Add the drying agent to the organic solution until some of it remains free-flowing (like dust in a snow globe) even after swirling. This indicates that all the water has been absorbed. Allow the solution to stand over the drying agent for at least 15-20 minutes with occasional swirling.

  • Post-Distillation Fix: If the final product is already distilled and hazy, it can be re-dried by adding a small amount of anhydrous MgSO₄, stirring, and filtering through a syringe filter (PTFE) or a small cotton plug in a pipette.

Q7: Vacuum distillation is proving difficult. How do I optimize the separation of 2-Phenoxyethyl Propionate from the higher-boiling 2-Phenoxyethanol?

Cause: While their atmospheric boiling points are different (2-Phenoxyethanol ~245 °C; 2-Phenoxyethyl Propionate ~262 °C), achieving a clean separation requires careful control of vacuum pressure and temperature to maximize the difference in their vapor pressures.

Solution:

  • Achieve a Stable, Deep Vacuum: Use a good quality vacuum pump capable of reaching <10 mmHg. A stable vacuum is key; fluctuations will cause the boiling point to change, leading to poor separation.

  • Use a Fractionating Column: For optimal separation, insert a short Vigreux or packed column between the distillation flask and the condenser head. This provides multiple theoretical plates for condensation/vaporization cycles, significantly improving separation efficiency.

  • Slow and Steady Heating: Heat the distillation flask slowly using an oil bath for uniform temperature control. Rushing the process will cause both components to co-distill. Collect a small "forerun" fraction which may contain trace volatile impurities before collecting your main product fraction at a stable temperature and pressure.

  • Monitor Head Temperature: The thermometer at the distillation head, not the pot temperature, indicates the boiling point of the substance distilling. Collect the fraction that distills at the expected boiling point for your applied vacuum.

Purification Strategy Workflow

The following diagram outlines a logical workflow for purifying crude 2-Phenoxyethyl propionate, helping you decide which steps are necessary based on the initial purity and the nature of the contaminants.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (H₂O, NaHCO₃, Brine) start->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry solvent_removal Solvent Removal (Rotary Evaporation) dry->solvent_removal purity_check Purity Analysis (GC/TLC) solvent_removal->purity_check distillation Fractional Vacuum Distillation purity_check->distillation Impurities: Unreacted Starting Materials (BP difference >20°C) chromatography Column Chromatography (Silica Gel) purity_check->chromatography Impurities: Close-Boiling Point Isomers or Trace Polar Compounds final_product High-Purity Product (>99%) distillation->final_product chromatography->final_product

Caption: Decision workflow for purification of 2-Phenoxyethyl propionate.

Detailed Experimental Protocols

Protocol 1: Standard Post-Synthesis Aqueous Work-up

This protocol assumes the synthesis was performed in a water-immiscible solvent like toluene or ethyl acetate.

  • Cool the Reaction: After the reaction is complete, cool the mixture to room temperature.

  • Transfer: Transfer the reaction mixture to a separatory funnel of appropriate size. If a solvent was used, dilute the mixture with an equal volume of that solvent to reduce viscosity.

  • Water Wash: Add an equal volume of deionized water, stopper the funnel, invert, and vent. Shake gently for 30 seconds, venting occasionally. Allow the layers to separate and drain the lower aqueous layer.

  • Neutralization Wash: Add an equal volume of 5% w/v sodium bicarbonate (NaHCO₃) solution. Stopper, invert, and vent immediately. Swirl gently at first, venting frequently to release CO₂ gas. Once gas evolution subsides, shake gently for 30 seconds. Allow layers to separate and drain the aqueous layer.

  • Brine Wash: Add an equal volume of saturated NaCl solution (brine). Shake for 30 seconds. This step helps remove residual water and break any minor emulsions. Drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) in portions while swirling until some of the drying agent remains free-flowing. Let it stand for 15-20 minutes.

  • Filtration: Filter the solution through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask to remove the drying agent. The solution is now ready for solvent removal and further purification.

Protocol 2: Purification by Fractional Vacuum Distillation
  • Setup: Assemble a fractional vacuum distillation apparatus using a short Vigreux column. Ensure all glass joints are properly greased and sealed. Use a magnetic stirrer bar in the distillation flask.

  • Connect to Vacuum: Connect the apparatus to a cold trap and a vacuum pump with a manometer to monitor the pressure.

  • Apply Vacuum: Turn on the vacuum pump and allow the pressure in the system to stabilize at the desired level (e.g., 5-10 mmHg).

  • Begin Heating: Submerge the distillation flask in an oil bath and begin heating slowly while stirring.

  • Collect Fractions:

    • Forerun: Collect the first few drops that distill over. This fraction contains any residual solvent or volatile impurities.

    • Main Fraction: As the temperature at the distillation head rises and stabilizes, switch to a new receiving flask. Collect the 2-Phenoxyethyl propionate fraction over a narrow boiling point range.

    • End Fraction: When the temperature at the head either begins to drop or rises sharply, stop the distillation. The residue in the flask will contain the higher-boiling 2-phenoxyethanol and any non-volatile impurities.

  • Shutdown: Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

References

  • RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. (2022). Food and Chemical Toxicology, 167. [Link]

  • phenoxyethyl propionate, 23495-12-7. The Good Scents Company. [Link]

  • phenoxyethyl propionate, 23495-12-7. Perflavory. [Link]

  • Fisher Esterification: Synthesis and Purification of Esters. HSCprep. [Link]

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenoxyethyl propionate. Food and Chemical Toxicology, 50 Suppl 2, S498–S501. [Link]

  • How to purify esterefication product? (2016). ResearchGate. [Link]

  • What are the modifications to improve the purity of ester? (2017). Quora. [Link]

  • Esterification not Working (Separation). (2024). Reddit. [Link]

  • Phenoxyethanol-impurities. Pharmaffiliates. [Link]

  • 2-Phenoxyethyl propionate. PubChem. [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Master Organic Chemistry. [Link]

  • Esterification of phenols.

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Troubleshooting

Technical Support Center: 2-Phenoxyethyl Propionate Synthesis

A Guide for Researchers and Development Professionals Welcome to the technical support center for the synthesis of 2-Phenoxyethyl propionate. This guide is designed to provide researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Development Professionals

Welcome to the technical support center for the synthesis of 2-Phenoxyethyl propionate. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges, particularly the identification and resolution of impurities. Our approach is rooted in mechanistic principles to not only solve immediate issues but also to empower you to prevent their recurrence.

Section 1: Understanding the Synthesis and Potential Impurities

The successful synthesis of 2-Phenoxyethyl propionate hinges on a clear understanding of the reaction mechanism and the potential for side reactions or incomplete conversion. This section addresses the most fundamental questions regarding its synthesis.

Q1: What are the most common industrial and laboratory methods for synthesizing 2-Phenoxyethyl propionate?

The synthesis of 2-Phenoxyethyl propionate, an ester, is most commonly achieved through two primary routes:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed condensation reaction between 2-Phenoxyethanol and a propionylating agent.[1][2][3] The choice of agent can influence the byproducts and reaction conditions.

    • With Propionic Acid: This is a direct, atom-economical approach. The reaction is reversible, and its equilibrium must be driven towards the product by either using an excess of one reactant or by removing the water byproduct as it forms, often with a Dean-Stark apparatus.[3]

    • With Propionic Anhydride: This method is generally faster and not reversible, as the leaving group is a carboxylate anion, which is less reactive than the alkoxide in the reverse reaction.[1][4] The reaction is often catalyzed by a nucleophilic catalyst like 4-(dimethylaminopyridine) (DMAP) or pyridine and produces propionic acid as a byproduct.[4]

    • With Propionyl Chloride: This is a highly vigorous and irreversible reaction that produces stoichiometric amounts of hydrogen chloride (HCl) gas.[5] It is less common in bulk synthesis due to the corrosive nature of the HCl byproduct.

  • Williamson-Type Ether Synthesis followed by Esterification: While less direct for the final ester formation, the precursor, 2-Phenoxyethanol, is often synthesized via a Williamson ether synthesis from phenol and a 2-haloethanol (like 2-chloroethanol).[6][7][8] Impurities from this initial step can carry over into the final esterification.

Synthesis_Routes cluster_0 Route 1: Esterification cluster_1 Route 2: Williamson Ether Synthesis Precursor 2-Phenoxyethanol 2-Phenoxyethanol Product_1 2-Phenoxyethyl propionate 2-Phenoxyethanol->Product_1 H+ Catalyst Propionylating_Agent Propionic Acid / Anhydride Propionylating_Agent->Product_1 Byproduct_1 Water / Propionic Acid Product_1->Byproduct_1 Phenol Phenol Precursor 2-Phenoxyethanol Phenol->Precursor Base 2-Haloethanol 2-Chloroethanol 2-Haloethanol->Precursor

Caption: Common synthesis routes for 2-Phenoxyethyl propionate.

Q2: I've run my reaction and my initial GC-MS analysis shows multiple peaks. What are the most probable impurities?

Identifying unknown peaks is the first step in troubleshooting. Based on the common synthesis routes, impurities generally fall into three categories: unreacted starting materials, reaction byproducts, and products of side reactions.

Table 1: Common Impurities and Their Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Reason for Presence
2-Phenoxyethyl propionate C₁₁H₁₄O₃194.23~262Desired Product
2-PhenoxyethanolC₈H₁₀O₂138.16244-246Unreacted starting material
Propionic AcidC₃H₆O₂74.08141Unreacted starting material or byproduct (from anhydride)
PhenolC₆H₆O94.11181.7Carryover from precursor synthesis or degradation
Ethyl PropionateC₅H₁₀O₂102.1399Transesterification byproduct if ethanol is present

The most common impurities are unreacted 2-Phenoxyethanol and the propionylating agent (e.g., propionic acid).[9] The presence of phenol may indicate an impurity in the starting 2-Phenoxyethanol or potential side reactions under harsh conditions. If an alcohol other than 2-Phenoxyethanol was used during synthesis or purification (e.g., as a solvent), transesterification can occur, leading to the formation of other propionate esters.[9][10]

Impurity_Formation Start 2-Phenoxyethanol + Propionic Acid Reaction Esterification (H+ Catalyst, Heat) Start->Reaction Product 2-Phenoxyethyl Propionate (Desired Product) Reaction->Product Impurity_1 Unreacted 2-Phenoxyethanol Reaction->Impurity_1 Incomplete Reaction Impurity_2 Unreacted Propionic Acid Reaction->Impurity_2 Incomplete Reaction Byproduct Water Reaction->Byproduct Stoichiometric Byproduct Side_Reaction Transesterification (e.g., with Ethanol solvent) Product->Side_Reaction Post-synthesis Contamination

Caption: Potential pathways for impurity generation during synthesis.

Section 2: Troubleshooting Guide for Specific Impurities

This section provides direct answers and protocols for resolving the most frequently encountered purity issues.

Q3: My purified product has a sharp, acidic odor and a low pH. How do I remove residual propionic acid?

This is a classic issue indicating the presence of unreacted carboxylic acid. The most effective method for its removal is a liquid-liquid extraction using a mild aqueous base.

Causality: Propionic acid is a weak acid. By washing the organic phase with a basic solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃), you deprotonate the carboxylic acid. This converts it into its corresponding sodium salt (sodium propionate). This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral ester product remains in the organic solvent.[9] The effervescence (CO₂ gas) observed when using bicarbonate or carbonate is a visual confirmation of the neutralization reaction.

Experimental Protocol: Basic Aqueous Wash

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Venting: Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure from CO₂ evolution. Shake gently with frequent venting.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash process one or two more times, or until no more gas evolution is observed.

  • Neutral Wash: Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to remove residual water.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Q4: My NMR spectrum shows a broad singlet around 2-4 ppm and my GC trace has a peak corresponding to 2-Phenoxyethanol. How can I remove it?

The presence of unreacted 2-Phenoxyethanol is a common result of incomplete reaction or using a stoichiometric excess. Its removal requires exploiting its physical properties.

Causality: 2-Phenoxyethanol has a hydroxyl (-OH) group, which allows it to hydrogen bond with water, granting it slight water solubility. An initial aqueous wash can remove a significant portion.[9] However, due to its relatively high boiling point, complete removal from the final product, which has a similar boiling point, requires careful fractional distillation. The difference in boiling points (~18-20°C) is sufficient for separation with an efficient distillation column.

Experimental Protocol: Purification via Distillation

  • Initial Wash: Perform a workup as described in Q3. The initial water and brine washes will help remove a bulk of the unreacted alcohol.

  • Setup: Assemble a fractional distillation apparatus. For efficient separation, use a Vigreux or packed column (e.g., with Raschig rings or metal sponge). Ensure the setup is dry and can hold a stable vacuum.

  • Distillation: Heat the crude product under reduced pressure.

    • Fore-run: Initially, any lower-boiling impurities and residual solvent will distill.

    • Intermediate Fraction: A fraction containing a mixture of 2-Phenoxyethanol and the product may co-distill. Collect this separately.

    • Product Fraction: Carefully collect the fraction that distills at the correct boiling point and pressure for 2-Phenoxyethyl propionate. Monitor the purity of the fractions by GC analysis.

  • Completion: Stop the distillation before the pot is completely dry to avoid the formation of non-volatile, high-molecular-weight residues.

Section 3: Proactive Strategies and Optimization

The best way to resolve impurities is to prevent their formation. This section focuses on optimizing the reaction itself.

Q5: How can I improve the yield and purity of my Fischer esterification reaction to minimize starting material contamination?

Optimizing a Fischer esterification reaction involves manipulating the chemical equilibrium to favor product formation.

Causality (Le Chatelier's Principle): The Fischer esterification is an equilibrium process: Alcohol + Carboxylic Acid ⇌ Ester + Water To maximize the yield of the ester, the equilibrium must be shifted to the right. This can be achieved in two primary ways:

  • Use of Excess Reagent: By using a large excess of one of the reactants (typically the less expensive one, often the alcohol), the equilibrium is pushed towards the products.[3]

  • Removal of Water: Removing water as it is formed prevents the reverse reaction (ester hydrolysis) from occurring.[1][3] This is the most common and effective strategy. A Dean-Stark apparatus is the standard equipment for this purpose, where an azeotrope of water and a solvent (like toluene) is distilled, the water is collected in a trap, and the solvent is returned to the reaction flask.[3]

Optimization Strategies:

  • Catalyst: Use a suitable acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[1][11] The amount of catalyst should be catalytic (typically 1-5 mol%).

  • Temperature: The reaction should be heated to reflux in a solvent that forms an azeotrope with water (e.g., toluene) to facilitate water removal.

  • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material spot/peak is no longer visible or its concentration is minimal.

Workflow_Troubleshooting Start Crude Product Analysis (GC, TLC, NMR) Check_Acid Is product acidic? (pH test, -COOH in IR/NMR) Start->Check_Acid Check_Alcohol Residual Alcohol Peak? (2-Phenoxyethanol in GC/NMR) Check_Acid->Check_Alcohol No Wash_Base Perform Basic Wash (e.g., NaHCO3 solution) Check_Acid->Wash_Base Yes Wash_Water Perform Water/Brine Wash Check_Alcohol->Wash_Water Yes End_Pure Pure 2-Phenoxyethyl propionate Check_Alcohol->End_Pure No (Purity Confirmed) Wash_Base->Check_Alcohol Distill Perform Fractional Distillation under Vacuum Wash_Water->Distill Distill->End_Pure End_Impure Re-evaluate Synthesis Strategy

Caption: A logical workflow for troubleshooting common impurities.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism 1 for transesterification reactions. [Link]

  • PrepChem. (2023). Synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)-propionate. [Link]

  • University of California, Irvine. (n.d.). Williamson Ether Synthesis Lab Manual. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. [Link]

  • The Good Scents Company. (n.d.). phenoxyethyl propionate. [Link]

  • The Good Scents Company. (n.d.). phenethyl propionate. [Link]

  • Perflavory. (n.d.). phenoxyethyl propionate, 23495-12-7. [Link]

  • Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. [Link]

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenoxyethyl propionate. Food and Chemical Toxicology, 50, S498-S501. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2022). Transesterification. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]

  • Reddit. (2020). r/chemhelp - Side product of Williamson ether synthesis. [Link]

  • Journal of the Chemical Society of Pakistan. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (2023). Transesterification. [Link]

  • PubChem. (n.d.). Phenoxyethyl isobutyrate. [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. Food and Chemical Toxicology, 167, 113256. [Link]

  • PubChem. (n.d.). Phenoxyethyl propionate. [Link]

  • Journal of Engineering & Processing Management. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. [Link]

  • ResearchGate. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. [Link]

  • Organic Syntheses. (n.d.). ETHYL β-BROMOPROPIONATE. [Link]

  • Google Patents. (n.d.).
  • ChemSusChem. (2019). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. [Link]

  • Technoarete. (2018). Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts. [Link]

  • Google Patents. (n.d.). Synthesis method of R- (+) -2- (4-hydroxyphenoxy)
  • Google Patents. (n.d.). Method for recovering and purifying propionic acid.

Sources

Optimization

Technical Support Center: 2-Phenoxyethyl Propionate Stability in Solution

Welcome to the Technical Support Center for 2-Phenoxyethyl Propionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Phenoxyethyl Propionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common stability challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter with 2-phenoxyethyl propionate solutions, providing not just solutions but also the scientific reasoning behind them.

Issue 1: My 2-phenoxyethyl propionate solution is showing a decrease in concentration over time, even when stored at room temperature. What is the likely cause?

Answer:

The most probable cause of concentration loss in your 2-phenoxyethyl propionate solution is hydrolytic degradation . 2-Phenoxyethyl propionate is an ester, and the ester functional group is susceptible to hydrolysis, a reaction where water molecules cleave the ester bond to form 2-phenoxyethanol and propionic acid.[1] This reaction can be catalyzed by both acidic and basic conditions.

Causality:

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion (a strong nucleophile) directly attacks the carbonyl carbon. This is often a faster process than acid-catalyzed hydrolysis.[2][3][4]

Even in neutral solutions, hydrolysis can occur, albeit at a slower rate. The presence of trace amounts of acidic or basic impurities in your solvent or on your glassware can be enough to catalyze this degradation.

Troubleshooting Steps:

  • pH Control: Ensure the pH of your solution is as close to neutral as possible, or slightly acidic (pH 4-6), where the rate of hydrolysis for many esters is at a minimum.[5] Use buffered solutions if your experimental conditions allow.

  • Solvent Selection: If possible, use aprotic solvents (e.g., acetonitrile, THF) that do not participate in hydrolysis. If aqueous solutions are necessary, use high-purity water (e.g., HPLC-grade) to minimize contaminants.

  • Moisture Control: Minimize the exposure of your solution to atmospheric moisture. Store solutions in tightly sealed containers, and consider using desiccants in your storage area.

Issue 2: I've noticed a slight yellowing of my 2-phenoxyethyl propionate solution after prolonged storage. What could be causing this color change?

Answer:

The yellowing of your solution is likely due to oxidative degradation . While the ester group itself is not the primary site of oxidation, the phenoxy moiety of the molecule can be susceptible to oxidation, especially in the presence of light, heat, or trace metal ion contaminants.

Causality:

The ether linkage and the aromatic ring in the 2-phenoxyethyl group can undergo oxidation. This can be initiated by atmospheric oxygen (auto-oxidation) and is often accelerated by factors such as exposure to UV light and the presence of metal ions which can catalyze the formation of reactive oxygen species.[5][6] The oxidation of phenolic compounds can lead to the formation of colored quinone-type structures.

Troubleshooting Steps:

  • Inert Atmosphere: For long-term storage, consider purging the headspace of your container with an inert gas like nitrogen or argon to displace oxygen.

  • Light Protection: Store your solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Chelating Agents: If you suspect metal ion contamination from your reagents or glassware, the addition of a small amount of a chelating agent like EDTA can sequester these ions and prevent them from catalyzing oxidative reactions.[5]

  • Antioxidants: In some formulations, the addition of an antioxidant like butylated hydroxytoluene (BHT) may be considered to inhibit oxidative degradation, but be sure to assess its compatibility with your downstream applications.

Issue 3: My analysis of a stressed sample of 2-phenoxyethyl propionate shows multiple degradation peaks in the HPLC chromatogram. How can I identify the degradation pathways?

Answer:

The presence of multiple peaks indicates that several degradation pathways may be occurring simultaneously. To elucidate these, a systematic approach using a forced degradation study is recommended.[7][8][9] This involves intentionally degrading the compound under various stress conditions to identify the resulting products.

Experimental Workflow for a Forced Degradation Study:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of 2-Phenoxyethyl Propionate acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stock->base oxidation Oxidation (e.g., 3% H2O2, RT) stock->oxidation thermal Thermal Stress (e.g., 80°C) stock->thermal photo Photolytic Stress (ICH Q1B conditions) stock->photo hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Characterize Degradants (MS, NMR) hplc->characterization

Caption: Workflow for a forced degradation study.

By analyzing the samples from each stress condition with a stability-indicating HPLC method coupled with a mass spectrometer (HPLC-MS), you can identify the degradation products formed under each specific condition. This will help you map the degradation pathways.

Stress ConditionExpected Degradation LevelPrimary Degradation Products
Acid Hydrolysis 5-20%2-Phenoxyethanol, Propionic Acid
Base Hydrolysis 5-20%2-Phenoxyethanol, Propionate Salt
Oxidation 5-20%Hydroxylated and/or ring-opened species
Thermal (Dry Heat) < 5%Minimal degradation expected
Photolytic < 5%Minimal degradation expected[1]

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes for 2-Phenoxyethyl Propionate.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of 2-phenoxyethyl propionate in a common organic solvent like acetonitrile or methanol?

A1: For optimal stability, a stock solution of 2-phenoxyethyl propionate in acetonitrile or methanol should be stored at a low temperature, typically 2-8°C, and protected from light. The container should be tightly sealed to prevent solvent evaporation and minimize exposure to atmospheric moisture and oxygen. For long-term storage (months), storing at -20°C is recommended.

Q2: Is 2-phenoxyethyl propionate susceptible to photodegradation?

A2: Based on its chemical structure and available data, 2-phenoxyethyl propionate is not expected to be highly susceptible to direct photodegradation. UV/Vis absorption spectra show no significant absorbance in the range of 290-700 nm under neutral and acidic conditions.[1] While there is minor absorbance under basic conditions, the molar absorption coefficient is below the threshold of concern for phototoxicity.[1] However, prolonged exposure to high-intensity UV light, especially in the presence of photosensitizers, could potentially lead to some degradation. It is always good practice to protect solutions from light.

Q3: Can I use a standard C18 column for the HPLC analysis of 2-phenoxyethyl propionate and its potential degradation products?

A3: Yes, a C18 column is a suitable choice for developing a stability-indicating HPLC method for 2-phenoxyethyl propionate and its expected degradation products. The parent compound is relatively nonpolar, and a reversed-phase method using a C18 column with a mobile phase consisting of a mixture of water (or a buffer) and an organic solvent like acetonitrile or methanol will provide good retention and separation. A gradient elution method is often necessary to separate the more polar degradation products (like propionic acid and 2-phenoxyethanol) from the parent compound.[10]

Q4: What are the primary degradation products I should expect to see in my stability studies?

A4: The primary and most predictable degradation products are from hydrolysis of the ester bond:

  • 2-Phenoxyethanol

  • Propionic Acid (or its conjugate base, propionate, depending on the pH)

Under oxidative stress, you might observe more complex products resulting from modification of the phenoxy group, such as hydroxylated derivatives of the aromatic ring or cleavage of the ether bond.

Primary Degradation Pathways of 2-Phenoxyethyl Propionate:

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid or Base Catalyzed) cluster_oxidation Oxidation parent 2-Phenoxyethyl Propionate C₁₁H₁₄O₃ hydrolysis_products 2-Phenoxyethanol Propionic Acid parent:f0->hydrolysis_products:f0 H₂O / H⁺ or OH⁻ oxidation_products Hydroxylated Derivatives (on aromatic ring) parent:f0->oxidation_products [O]

Caption: Primary degradation pathways of 2-phenoxyethyl propionate.

Experimental Protocols

Protocol 1: General Forced Degradation Study for 2-Phenoxyethyl Propionate in Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-phenoxyethyl propionate at a concentration of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Place in a controlled temperature bath (e.g., 60°C).

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Place in a controlled temperature bath (e.g., 60°C).

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Stress: Place a sample of the stock solution in a controlled temperature oven at 80°C.

  • Control Sample: Keep a sample of the stock solution at 2-8°C, protected from light.

3. Sampling and Analysis:

  • At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition.

  • For the acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze all stressed samples and the control sample by a validated stability-indicating HPLC-UV/MS method.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.

  • Use the mass spectrometry data to determine the mass-to-charge ratio of the degradation products and propose their structures.

  • Calculate the percentage of degradation in each condition.

References

  • Synerzine. (2018). Safety Data Sheet: Propanoic acid, 2-methyl-, 2-phenoxyethyl ester. Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. Food and Chemical Toxicology, 167, 113256.
  • Perflavory. (n.d.). phenoxyethyl propionate, 23495-12-7. Retrieved from [Link]

  • In-Pharma Technologist. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Siddiqui, M. R., et al. (2010). Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation. Indian Journal of Pharmaceutical Sciences, 72(4), 421–425.
  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(1).
  • Veerareddy, P. R., & Reddy, Y. V. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Future Journal of Pharmaceutical Sciences, 9(1), 1-11.
  • Kamberi, M., & Riley, C. M. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Belsito, D., et al. (2012). Fragrance material review on 2-phenoxyethyl propionate. Food and Chemical Toxicology, 50, S498-S501.
  • The Good Scents Company. (n.d.). phenoxyethyl propionate, 23495-12-7. Retrieved from [Link]

  • MDPI. (2024). Bis(2-butoxyethyl) Ether-Promoted O2-Mediated Oxidation of Alkyl Aromatics to Ketones under Clean Conditions. Retrieved from [Link]

  • Biggin, M. E. (2021). Kinetics The hydrolysis of ethylacetate by sodium hydroxide. Retrieved from [Link]

  • Tsujikawa, H., & Inoue, H. (1966). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Bulletin of the Chemical Society of Japan, 39(9), 1837-1842.
  • Hon, D. N. S. (1977). Photodegradation of cellulose acetate fibers. Journal of Polymer Science: Polymer Chemistry Edition, 15(3), 725-744.
  • Vione, D., et al. (2014). Oxidation mechanism of diethyl ether: a complex process for a simple molecule. Physical Chemistry Chemical Physics, 16(2), 559-569.
  • Jahn, M., et al. (2022). Industry Perspective on the Use and Characterization of Polysorbates for Biopharmaceutical Products Part 2. Journal of Pharmaceutical Sciences, 111(8), 2145-2155.
  • Concordia University. (n.d.). KINETICS OF HYDROLYSIS OF ETHYL ACETATE. Retrieved from [Link]

  • Chen, J., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 840.
  • Alnojoum Academy. (n.d.). Organic Chemistry II. Retrieved from [Link]

  • Scribd. (n.d.). Oxidation Alcohol Phenol Ether. Retrieved from [Link]

  • Çitak, A., & Kıvrak, A. (2018). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. Journal of the Turkish Chemical Society Section A: Chemistry, 5(3), 949-956.
  • Nottebohm, M., et al. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Proceedings, 43rd Workshop on Geothermal Reservoir Engineering.
  • Semantic Scholar. (n.d.). Trends on Analytical Characterization of Polysorbates and Their Degradation Products in Biopharmaceutical Formulations. Retrieved from [Link]

  • Felis, E., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6681.

Sources

Troubleshooting

Technical Support Center: Experimental Integrity of 2-Phenoxyethyl Propionate

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-Phenoxyethyl propionate (CAS No. 23495-12-7).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-Phenoxyethyl propionate (CAS No. 23495-12-7). This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the stability and integrity of 2-Phenoxyethyl propionate throughout your experimental workflows. Our focus is to empower you with the knowledge to anticipate and mitigate potential degradation, ensuring the reliability and reproducibility of your results.

Introduction: Understanding the Stability of 2-Phenoxyethyl Propionate

2-Phenoxyethyl propionate is an aromatic ester valued for its applications in various scientific fields. While generally stable under standard laboratory conditions, its ester and ether functionalities present potential liabilities for degradation under specific experimental stressors.[1][2] Understanding these degradation pathways is critical for maintaining the compound's integrity. The primary routes of degradation to consider are hydrolysis, thermal decomposition, and oxidation.

This guide will provide a structured approach to identifying, preventing, and troubleshooting the degradation of 2-Phenoxyethyl propionate.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of 2-Phenoxyethyl propionate degradation in experimental settings?

A1: The three primary degradation pathways for 2-Phenoxyethyl propionate are:

  • Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, a reaction catalyzed by acidic or basic conditions, yielding 2-Phenoxyethanol and propionic acid.

  • Thermal Decomposition: At elevated temperatures, the molecule can undergo fragmentation. While thermally stable at typical storage temperatures, prolonged exposure to high heat can lead to the formation of various smaller molecules.[1][2]

  • Oxidation: The ether linkage and the benzylic protons can be susceptible to oxidation, especially in the presence of oxidizing agents, heat, or light, potentially forming peroxides and other oxidative byproducts.[1]

Q2: What are the ideal storage conditions for 2-Phenoxyethyl propionate to ensure its long-term stability?

A2: To minimize degradation, 2-Phenoxyethyl propionate should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture ingress and exposure to air. For long-term storage, refrigeration (2-8 °C) is recommended. It is also crucial to store it away from strong acids, bases, and oxidizing agents.

Q3: I suspect my stock solution of 2-Phenoxyethyl propionate has degraded. How can I confirm this?

A3: Degradation can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A stability-indicating method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. A noticeable change in the physical appearance (e.g., color change, precipitation) or odor of the solution can also be an indicator of degradation.

Q4: Can I use a stock solution of 2-Phenoxyethyl propionate that has been stored at room temperature for an extended period?

A4: It is not recommended. While the compound is relatively stable, prolonged storage at room temperature, especially if exposed to light or air, can lead to gradual degradation. It is best practice to prepare fresh solutions for critical experiments or to re-analyze the concentration and purity of the stock solution before use.

Q5: Are there any common laboratory reagents that are incompatible with 2-Phenoxyethyl propionate?

A5: Yes, avoid strong oxidizing agents, strong acids, and strong bases as they can accelerate the degradation of 2-Phenoxyethyl propionate.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps & Solutions
Loss of Potency or Inconsistent Results Degradation of 2-Phenoxyethyl propionate in stock or working solutions.1. Verify Stock Solution Integrity: Analyze the stock solution using a validated stability-indicating HPLC or GC-MS method. 2. Prepare Fresh Solutions: If degradation is confirmed or suspected, prepare fresh solutions from a new or properly stored batch of the compound. 3. Review Solution Preparation and Storage: Ensure solutions are prepared in appropriate solvents and stored under recommended conditions (cool, dark, tightly sealed).
Appearance of Unexpected Peaks in Chromatograms Formation of degradation products.1. Identify Degradation Pathway: Based on the experimental conditions (e.g., pH, temperature), hypothesize the likely degradation pathway (hydrolysis, oxidation, etc.). 2. Characterize Degradants: If possible, use mass spectrometry (MS) to identify the mass of the unknown peaks and deduce their structures. 3. Modify Experimental Conditions: Adjust pH, lower temperature, or work under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
Phase Separation or Precipitation in Aqueous Solutions Hydrolysis leading to the formation of less soluble degradation products.1. Control pH: Buffer aqueous solutions to a neutral or slightly acidic pH (around 5-6) to minimize hydrolysis. 2. Use Co-solvents: For experiments requiring solubility in aqueous media, consider using a co-solvent such as ethanol or DMSO, but be mindful of potential solvent-induced degradation. 3. Lower Temperature: Conduct experiments at lower temperatures to reduce the rate of hydrolysis.

Experimental Protocols for Minimizing Degradation

Protocol 1: Preparation and Handling of Stock Solutions

This protocol outlines the best practices for preparing and handling stock solutions of 2-Phenoxyethyl propionate to ensure their stability.

Materials:

  • 2-Phenoxyethyl propionate (high purity)

  • Anhydrous solvent (e.g., ethanol, acetonitrile, or DMSO)

  • Amber glass vials with Teflon-lined caps

  • Calibrated analytical balance

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Weighing: Accurately weigh the required amount of 2-Phenoxyethyl propionate in a clean, dry weighing boat.

  • Dissolution: Transfer the compound to a clean, dry amber glass vial. Add the appropriate volume of anhydrous solvent to achieve the desired concentration.

  • Inert Atmosphere: Purge the headspace of the vial with an inert gas (nitrogen or argon) for 10-15 seconds to displace oxygen.

  • Sealing: Immediately cap the vial tightly with a Teflon-lined cap.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and storage conditions.

  • Storage: Store the stock solution at 2-8 °C in the dark.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

This protocol describes a forced degradation study to intentionally degrade 2-Phenoxyethyl propionate under various stress conditions. The resulting samples can be used to develop and validate a stability-indicating analytical method.

Materials:

  • 2-Phenoxyethyl propionate stock solution (e.g., 1 mg/mL in acetonitrile)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or GC-MS system

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl in a vial.

    • Incubate at 60 °C for 24 hours.

    • Neutralize with an equimolar amount of NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH in a vial.

    • Incubate at 60 °C for 24 hours.

    • Neutralize with an equimolar amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂ in a vial.

    • Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Place a vial containing the stock solution in an oven at 80 °C for 48 hours.

  • Photodegradation:

    • Expose a vial containing the stock solution to a photostability chamber according to ICH Q1B guidelines.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., the proposed HPLC method below).

Proposed Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the analysis of 2-Phenoxyethyl propionate and its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient elution)
Gradient 50% Acetonitrile for 5 min, then ramp to 90% Acetonitrile over 10 min, hold for 5 min
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 10 µL
Column Temperature 30 °C

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualization of Degradation Pathways and Workflows

Degradation Pathways of 2-Phenoxyethyl Propionate

G cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation cluster_thermal Thermal Decomposition PEP 2-Phenoxyethyl propionate PEP_H 2-Phenoxyethyl propionate H_products 2-Phenoxyethanol + Propionic Acid PEP_H->H_products H₂O, H⁺/OH⁻ PEP_O 2-Phenoxyethyl propionate O_products Hydroperoxides, Aldehydes, Phenol, etc. PEP_O->O_products [O] PEP_T 2-Phenoxyethyl propionate T_products Phenol, Ethylene, Propionic Acid, etc. PEP_T->T_products High Temperature

Caption: Potential degradation pathways of 2-Phenoxyethyl propionate.

Experimental Workflow for Stability Assessment

G start Start: Pure 2-Phenoxyethyl Propionate prep_stock Prepare Stock Solution start->prep_stock stress Forced Degradation (Acid, Base, Heat, Light, Oxidizing Agent) prep_stock->stress unstress Unstressed Control prep_stock->unstress analysis Analyze by Stability-Indicating Method (HPLC/GC-MS) stress->analysis unstress->analysis data Data Analysis: Compare Stressed vs. Unstressed analysis->data identify Identify & Characterize Degradants data->identify report Report Findings identify->report

Caption: Workflow for conducting a forced degradation study.

References

  • Cameo Chemicals. (n.d.). Ethylene Glycol Phenyl Ether. National Oceanic and Atmospheric Administration.
  • Ataman Kimya. (n.d.). Ethylene Glycol Phenyl Ether (Phenoxetol).

Sources

Optimization

Technical Support Center: GC-MS Analysis of 2-Phenoxyethyl Propionate

Welcome to the technical support guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Phenoxyethyl propionate (CAS No. 23495-12-7). This document is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Phenoxyethyl propionate (CAS No. 23495-12-7). This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical protocols based on established scientific principles and field experience.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of 2-Phenoxyethyl propionate relevant to GC-MS analysis?

A1: Understanding the basic physicochemical properties is the first step in developing a robust GC-MS method.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Boiling Point ~285 °C (Predicted)N/A
Flash Point 201 °F (93.9 °C)[2]

These properties indicate that 2-Phenoxyethyl propionate is a semi-volatile compound, making it well-suited for standard GC analysis without requiring derivatization.

Q2: What are the expected primary mass fragments for 2-Phenoxyethyl propionate in Electron Ionization (EI) MS?

A2: In a standard 70 eV EI source, 2-Phenoxyethyl propionate will fragment in a predictable pattern. The molecular ion (M⁺) at m/z 194 may be observed, but the most characteristic ions result from specific bond cleavages.

m/z (Mass-to-Charge Ratio)Ion Structure/Fragment IdentityRelative AbundanceSource
107 [C₇H₇O]⁺ (Phenoxy-methyl cation)Base Peak N/A
77 [C₆H₅]⁺ (Phenyl cation)HighN/A
94 [C₆H₆O]⁺ (Phenol radical cation)ModerateN/A
57 [C₃H₅O]⁺ (Propionyl cation)ModerateN/A
194 [C₁₁H₁₄O₃]⁺ (Molecular Ion)Low to absentN/A

Note: Relative abundances are typical and can vary based on instrument tuning and source conditions. The presence of the base peak at m/z 107 is a key identifier for this molecule.

Q3: What type of GC column is recommended for analyzing 2-Phenoxyethyl propionate?

A3: A mid-polarity column is generally the best choice. A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, VF-5ms, TG-5MS) is an excellent starting point. These columns are robust, low-bleed (important for MS), and provide good selectivity for a wide range of semi-volatile compounds.[3] For resolving 2-Phenoxyethyl propionate from isomers or compounds with similar boiling points, a more polar phase (e.g., a DB-17 or VF-17ms type) could be explored.[4]

Q4: Is derivatization necessary for the analysis of 2-Phenoxyethyl propionate?

A4: No, derivatization is generally not required.[5] 2-Phenoxyethyl propionate is an ester and possesses sufficient volatility and thermal stability for direct GC-MS analysis. Derivatization is typically employed for compounds with active hydrogen atoms (e.g., -OH, -NH, -COOH groups) to increase volatility and reduce peak tailing, which is not a concern for this analyte's structure.[6][7]

Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis. The troubleshooting philosophy is to start with the simplest and most common causes before moving to more complex and time-consuming solutions.

Category 1: Chromatographic & Peak Shape Issues

Q: My peak for 2-Phenoxyethyl propionate is tailing significantly. What is the cause and how do I fix it?

A: Peak tailing is almost always caused by unwanted interactions between the analyte and "active sites" within the GC system.[8] These sites are locations of exposed silica or metal surfaces that can adsorb polar or sensitive compounds.

Causality: While 2-Phenoxyethyl propionate is not highly polar, the oxygen atoms in its ether and ester groups can interact with active sites, particularly in a contaminated system. This reversible adsorption causes a portion of the analyte molecules to lag behind the main band as it travels through the system, resulting in a tailed peak.

Troubleshooting Workflow:

start Peak Tailing Observed step1 Step 1: Replace Inlet Liner & Septum start->step1 step2 Step 2: Trim 10-15 cm from Column Front step1->step2 If tailing persists step3 Step 3: Clean the Injector Port step2->step3 If tailing persists step4 Step 4: Check for Leaks (Carrier Gas Purity) step3->step4 If tailing persists end Problem Resolved step4->end After verification

Workflow for diagnosing peak tailing.
  • Inlet Liner Contamination: The inlet liner is the most common source of activity. Non-volatile matrix components accumulate here. Replace it with a new, deactivated liner. This is the single most effective solution. [4]

  • Column Contamination: The front end of the column can also accumulate non-volatile residues. Cool the oven, carefully trim 10-15 cm from the inlet side of the column, and reinstall it.[9]

  • Injector Port Maintenance: If changing the liner and trimming the column doesn't help, the injector port itself may be contaminated. Follow the detailed Protocol 1: Standard GC Inlet Maintenance .

  • Carrier Gas Purity: Oxygen or moisture in the carrier gas can degrade the column's stationary phase, creating active sites. Ensure high-purity gas and that your gas traps are not exhausted.[9][10]

Q: My retention time is shifting between injections. Why is this happening?

A: Retention time stability is critical for reliable identification. Shifting retention times point to instability in flow, temperature, or the column itself.[8]

  • Check for Leaks: A leak in the system (e.g., at the septum, column fittings, or gas lines) will alter the column head pressure and, consequently, the carrier gas flow rate, causing retention times to change (usually decrease).[11] Use an electronic leak detector to systematically check all fittings.

  • Verify Flow Rate: Ensure the carrier gas flow rate set in your method is stable and accurate. A faulty electronic pressure control (EPC) module can cause fluctuations.

  • Column Overload: Injecting too much sample can cause peak fronting and a slight shift to earlier retention times. Try diluting your sample by a factor of 10 and reinjecting.

  • Column Aging: Over time, the stationary phase can be stripped ("bleed"), which will gradually decrease retention times. If you observe a slow, consistent drift over weeks or months, it may be time to replace the column.[8]

Category 2: Mass Spectrometer & Sensitivity Issues

Q: I have a very low signal for 2-Phenoxyethyl propionate, or I don't see a peak at all.

A: A complete loss of signal or extremely low sensitivity can be alarming but is often due to a simple issue in the sample introduction or MS detector.

Troubleshooting Workflow:

cluster_sample Sample Introduction cluster_ms Mass Spectrometer cluster_gc GC System start Low or No Signal q1 Did the autosampler inject correctly? Check vial, septum puncture, syringe action. start->q1 q2 Is the sample concentration correct? Verify dilution. q1->q2 Yes gc1 Is there a major leak? Check vacuum pressure. q2->gc1 Yes ms1 Perform an Autotune. Does it pass? ms2 Check MS Source & Quad Temperatures. Are they at method setpoints? ms1->ms2 Tune OK ms3 Is the filament on and functioning? ms2->ms3 Temps OK gc2 Is the column broken or installed incorrectly? gc1->gc2 No leak gc2->ms1 Column OK

Decision tree for diagnosing low/no signal.
  • Verify Injection: First, confirm a successful injection. Check the vial septum for a puncture mark and ensure the syringe is drawing and dispensing liquid. A surprisingly common issue is an empty vial or a misconfigured autosampler sequence.[9]

  • Check for Leaks at the MS: A significant leak will prevent the MS from maintaining a high vacuum, drastically reducing sensitivity. Check the MS vacuum gauge. If the pressure is high, there is a leak, most likely at the MS transfer line fitting or the front side door/seal.[12]

  • MS Tuning: The MS must be tuned to calibrate the mass axis and optimize ion transmission. Run an autotune procedure. A failed tune indicates a problem with the electronics, the source, or a major leak.[13]

  • Source Cleaning: The ion source is where ionization occurs. Over time, it becomes contaminated with sample matrix and column bleed, which coats the lenses and repeller, reducing ionization efficiency and ion transmission. If sensitivity has degraded over time and the tune report looks poor, the ion source likely needs cleaning.

Q: The mass spectrum for my peak is noisy and has high background ions, especially at m/z 207 and 281.

A: This is a classic symptom of column bleed . The ions at m/z 207, 281, and 355 are characteristic of siloxane breakdown products from the column's stationary phase.

Causality: At high temperatures, especially in the presence of oxygen, the polysiloxane stationary phase can degrade and elute from the column. This creates a high, rolling baseline and adds noise to your mass spectra, making it difficult to identify low-level analytes and obtain clean library matches.[10]

Solutions:

  • Condition the Column: A new column must be conditioned to remove residual solvents and unbound stationary phase. See Protocol 2: GC Column Conditioning .

  • Use High-Purity Carrier Gas: Ensure your carrier gas has oxygen and moisture traps installed and that they are not exhausted. Oxygen is a primary cause of phase degradation.[10]

  • Use Low-Bleed "MS" Columns: Always choose columns specifically designated for MS use (e.g., DB-5ms). They are manufactured to be more stable and exhibit lower bleed.[10]

  • Lower Upper-Temperature Limit: Do not exceed the column's recommended maximum operating temperature. Running at lower final temperatures will significantly extend column lifetime and reduce bleed.

Category 3: Quantitation & Reproducibility Issues

Q: My quantitative results are inconsistent, and my calibration curve has poor linearity (R² < 0.99).

A: Poor reproducibility and linearity in quantitation often point to issues with sample introduction, analyte stability, or matrix effects.[14]

  • Injector Discrimination: Ensure your injection technique is consistent. For splitless injections, the solvent type and injection speed can affect how much of the analyte is transferred to the column. Use a fast injection speed.

  • Analyte Stability: While 2-Phenoxyethyl propionate is stable, confirm it is not degrading in your sample solvent or upon contact with active sites in the inlet. Tailing peaks are a good indicator of active site-related degradation.[4]

  • Matrix Effects: This is a critical and often overlooked issue. When analyzing samples in a complex matrix (e.g., plasma, soil extract, consumer products), other co-eluting compounds can interfere with the ionization of your target analyte in the MS source.[15][16]

    • Signal Enhancement: Matrix components can coat active sites in the inlet, reducing analyte breakdown and leading to a larger-than-expected peak. This is known as the "matrix-induced enhancement effect."[15][17]

    • Signal Suppression: Co-eluting matrix components can compete with the analyte for ionization in the MS source, leading to a smaller-than-expected signal.[16]

  • Solution for Matrix Effects: The most reliable way to compensate for matrix effects is to use matrix-matched calibration standards . This involves preparing your calibration standards in a blank matrix that is identical to your samples. This ensures that the standards and samples experience the same enhancement or suppression, leading to accurate quantification.[17] Using a stable isotope-labeled internal standard is another excellent, though more costly, solution.

Detailed Protocols

Protocol 1: Standard GC Inlet Maintenance (Split/Splitless Injector)

This procedure should be performed regularly to prevent the buildup of non-volatile residues that cause peak tailing and loss of response.

  • Cool Down: Set the injector temperature to ambient (< 50 °C) and wait for it to cool completely. Turn off the oven and detector heaters.

  • Vent the System: Turn off the carrier gas at the instrument. Do not turn it off at the tank.

  • Disassemble: Carefully remove the septum nut and septum. Then, using the appropriate wrench, unscrew the retaining nut for the inlet liner.

  • Remove Liner: Using forceps, carefully remove the old inlet liner. Note its orientation.

  • Clean the Port: With a lint-free swab dipped in methanol or acetone, gently clean the inside surfaces of the injector port. Do not scratch the metal surfaces.

  • Install New Liner: Place a new, deactivated liner (with glass wool, if used) into the injector. Ensure any O-rings or seals are new and properly seated.

  • Reassemble: Reinstall the injector retaining nut and tighten it (do not overtighten). Install a new septum and septum nut.

  • Pressurize and Leak Check: Turn the carrier gas back on. Set the column head pressure to your method's setpoint. Use an electronic leak detector to check for leaks around the septum nut and inlet fitting. This step is critical. [11]

  • Heat Up: Once leak-free, set the injector, oven, and detector back to their operational temperatures. Allow the system to equilibrate for 20-30 minutes before running a sample.

Protocol 2: GC Column Conditioning

Conditioning prepares a new column for use or bakes out contaminants from an existing one.

  • Installation: Install the column in the injector but leave the detector end of the column disconnected and free in the oven. This prevents contaminants from entering the MS detector.

  • Purge with Carrier Gas: Set a normal carrier gas flow rate (e.g., 1-2 mL/min) and purge the column at ambient temperature for 15-20 minutes. This removes any oxygen from the column before heating.[10]

  • Temperature Program: Set the oven to a temperature program. Start at 40 °C and ramp at 10 °C/min to a temperature about 20 °C above the highest temperature you will use in your analytical method, but never exceed the column's maximum isothermal temperature limit.

  • Hold: Hold at this final temperature for 1-2 hours for a new column, or 30 minutes to bake out an existing one.

  • Cool Down and Connect: Cool the oven down completely. Turn off the carrier gas flow. Connect the column to the MS detector using a new ferrule.

  • Verify Installation: Pressurize the system and perform a leak check. Pump down the mass spectrometer. Once a stable vacuum is achieved, you are ready for analysis.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31225, 2-Phenylethyl propionate. Retrieved from [Link].

  • NIST (2021). Propanoic acid, 2-phenylethyl ester in NIST Chemistry WebBook. NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].

  • NIST (2021). Mass spectrum (electron ionization) of Propanoic acid, 2-phenylethyl ester. NIST Chemistry WebBook. Retrieved from [Link].

  • Stremple, P. (2019). Reason for loss of sterol esters during GC analysis?. ResearchGate. Retrieved from [Link].

  • NIST (2021). 2-Phenoxyethyl isobutyrate. NIST Chemistry WebBook. Retrieved from [Link].

  • MDPI (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Retrieved from [Link].

  • Wikipedia (2023). 2-Phenethyl propionate. Retrieved from [Link].

  • Drawell (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link].

  • Scott, R. (2013). Optimizing GC–MS Methods. LCGC International. Retrieved from [Link].

  • Hussain, A. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Retrieved from [Link].

  • Smith Henry, A. (2020). Optimizing Conditions for GC/MS Analyses. Agilent Technologies. Retrieved from [Link].

  • LCGC International (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link].

  • The Good Scents Company (n.d.). phenoxyethyl propionate, 23495-12-7. Retrieved from [Link].

  • MDPI (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from [Link].

  • Chromatography Forum (2009). organic acid disorders and GC-MS. Retrieved from [Link].

  • Willie, P., Uyoh, E.A., & Aikpokpodion, P.O. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal.
  • Van der Pijl, F., et al. (2020). Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. Journal of Analytical Toxicology.
  • Al-Masri, M., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
  • ResearchGate (n.d.). (PDF) Derivatization in Mass Spectrometry– 3. Alkylation (Arylation). Retrieved from [Link].

  • Liu, R., et al. (2025). Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants.
  • ResearchGate (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Retrieved from [Link].

  • Api, A.M., et al. (2022). RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. Food and Chemical Toxicology.
  • PubMed (2024). The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate, propionate and butyrate in human plasma or serum. Retrieved from [Link].

  • PubMed (2012). Fragrance material review on 2-phenoxyethyl propionate. Retrieved from [Link].

  • Snow, N.H. (2020). Stopping GC and GC–MS Problems Before They Start.
  • ResearchGate (2005). Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues.
  • Frontiers (2021). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products.
  • Agilent Technologies (2022). How to Troubleshoot and Improve your GC/MS. YouTube. Retrieved from [Link].

  • Kero, J.W. & Williams, T. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online.
  • Chromatography Forum (2014). 2-CEVE Issue on GC/MS. Retrieved from [Link].

  • Snow, N.H. (2021). Practical GC: Selectivity Differences Resulting from Analytes Interacting with the Solvent and Stationary Phase.
  • Data Analysis Chromatography Skills (2025). How to Troubleshoot and Improve Your GC MS. YouTube.
  • Agilent Technologies (2025). Peak Perfection: A Guide to GC Troubleshooting.

Sources

Troubleshooting

Technical Support Center: Navigating Matrix Effects in the Analysis of 2-Phenoxyethyl Propionate

Welcome to the technical support center for the analysis of 2-Phenoxyethyl propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights int...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Phenoxyethyl propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges posed by matrix effects during sample analysis. Here, you will find a combination of theoretical explanations, practical troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your quantitative results.

Understanding Matrix Effects in 2-Phenoxyethyl Propionate Analysis

Matrix effects are a significant challenge in modern analytical chemistry, particularly when using sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] These effects arise from the co-elution of matrix components with the analyte of interest, 2-Phenoxyethyl propionate, which can interfere with the ionization process in the mass spectrometer's source.[2][3] This interference can either suppress or enhance the analyte signal, leading to inaccurate quantification.[2]

2-Phenoxyethyl propionate, an ester used as a fragrance and flavoring agent, is often analyzed in complex matrices such as cosmetics, food products, and environmental samples.[4][5][6] These matrices are rich in substances like fats, emulsifiers, glycerin, and other organic molecules that can contribute to significant matrix effects.[1]

This guide will walk you through identifying, quantifying, and mitigating these effects to ensure the integrity of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of matrix effects in my 2-Phenoxyethyl propionate analysis?

A: The most common indicators of matrix effects are poor accuracy and precision in your quality control (QC) samples, inconsistent results between different sample preparations of the same material, and a lack of linearity in your calibration curve, especially at lower concentrations. You might observe either a lower-than-expected (ion suppression) or higher-than-expected (ion enhancement) signal for your analyte when compared to a standard prepared in a clean solvent.[6]

Q2: I'm seeing significant ion suppression. What is the most likely cause in my cosmetic cream sample?

A: In cosmetic creams, high concentrations of lipids, emulsifiers, and surfactants are the most probable culprits for ion suppression. These molecules can co-elute with 2-Phenoxyethyl propionate and compete for ionization in the MS source, reducing the signal of your analyte.[1]

Q3: Is GC-MS or LC-MS/MS more susceptible to matrix effects for 2-Phenoxyethyl propionate?

A: Both techniques are susceptible to matrix effects, but the nature of the effect can differ. In LC-MS/MS with electrospray ionization (ESI), ion suppression is more common due to competition for charge in the spray process.[7] In GC-MS, you might encounter "matrix-induced enhancement," where non-volatile matrix components in the injector port protect the analyte from thermal degradation, leading to a stronger signal compared to a clean standard.[8][9]

Q4: Can I just dilute my sample to get rid of matrix effects?

A: Dilution is a simple and often effective first step to reduce the concentration of interfering matrix components. However, this approach may compromise the sensitivity of your assay, potentially raising the limit of quantitation (LOQ) above your required level.[6][10] It is a trade-off between reducing matrix effects and maintaining adequate sensitivity.

Q5: What is a stable isotope-labeled internal standard, and why is it recommended?

A: A stable isotope-labeled (SIL) internal standard is a version of your analyte (2-Phenoxyethyl propionate) where some atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C or ²H).[11] Because it is chemically almost identical to the analyte, it co-elutes and experiences the same matrix effects.[11][12] By measuring the ratio of the analyte to the SIL-IS, you can accurately correct for signal variations caused by matrix effects and sample preparation inconsistencies.[11] This is considered the gold standard for compensating for matrix effects.[12]

Troubleshooting Guide: From Problem to Protocol

This section provides a structured approach to troubleshooting common issues encountered during the analysis of 2-Phenoxyethyl propionate.

Issue 1: Poor Reproducibility and Inaccurate Quantification

If you are observing high variability in your replicate injections or your QC samples are consistently failing, it is highly likely that you are dealing with significant matrix effects.

Before you can fix the problem, you need to understand its extent. The post-extraction spike method is a reliable way to quantify the matrix effect.

Protocol 1: Quantifying Matrix Effect using Post-Extraction Spike

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike your analytical standard of 2-Phenoxyethyl propionate into a clean solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., your mid-level QC).

    • Set B (Post-Spiked Matrix): First, perform a blank extraction of your matrix (without the analyte). Then, spike the same amount of 2-Phenoxyethyl propionate as in Set A into the final blank matrix extract.

    • Set C (Pre-Spiked Matrix): Spike the known amount of 2-Phenoxyethyl propionate into the matrix before the extraction process.

  • Analyze all three sets using your established LC-MS/MS or GC-MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    An ME value significantly different from 100% (e.g., <80% or >120%) indicates a strong matrix effect. An ME < 100% suggests ion suppression, while an ME > 100% indicates ion enhancement.

Issue 2: Significant Ion Suppression or Enhancement Detected

Once you have confirmed the presence of matrix effects, the next step is to mitigate them. The choice of strategy will depend on the severity of the effect, the complexity of your matrix, and the required sensitivity of your assay.

Improving your sample cleanup is one of the most effective ways to reduce matrix effects by removing interfering components before analysis.[2]

Sample Preparation TechniqueProsConsBest For
Liquid-Liquid Extraction (LLE) Inexpensive, effective at removing salts and highly polar interferences.Can be labor-intensive, may have lower recovery for some analytes, uses larger volumes of organic solvents.Matrices with high salt content or where a significant polarity difference exists between the analyte and interferences.
Solid-Phase Extraction (SPE) Highly selective, can provide very clean extracts, can concentrate the analyte.More expensive, requires method development to select the correct sorbent and solvents.Complex matrices like cosmetics and biological fluids where high cleanliness is required.[13]
QuEChERS Fast, easy, and uses minimal solvent. Effective for a wide range of analytes.May not provide as clean an extract as SPE for very complex matrices.High-throughput analysis of food and environmental samples.[14]

Protocol 2: General Solid-Phase Extraction (SPE) for 2-Phenoxyethyl Propionate

This is a starting point; optimization of sorbents and solvents is crucial. For an ester like 2-Phenoxyethyl propionate, a reversed-phase (C18) sorbent is a good starting point.

  • Condition the Cartridge: Pass 1-2 cartridge volumes of methanol, followed by 1-2 volumes of water through the C18 SPE cartridge.

  • Load the Sample: Load your pre-treated sample (e.g., diluted cosmetic extract) onto the cartridge at a slow, steady flow rate.

  • Wash: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.

  • Elute: Elute the 2-Phenoxyethyl propionate with a stronger organic solvent like acetonitrile or methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in your mobile phase for analysis.

If you cannot eliminate the matrix effect through sample preparation, you can compensate for it by preparing your calibration standards in a blank matrix extract.[15][16] This ensures that your standards and samples experience the same degree of signal suppression or enhancement.[15]

Workflow for Matrix-Matched Calibration

Caption: Workflow for Matrix-Matched Calibration.

Note: The main challenge with this approach is obtaining a truly blank matrix that is free of 2-Phenoxyethyl propionate.

As mentioned in the FAQs, this is the most robust method for correcting matrix effects. The SIL-IS is added to the sample at the very beginning of the sample preparation process.

Workflow for SIL-IS Correction

SIL-IS_Workflow A Sample Collection B Spike with SIL-IS A->B C Sample Preparation (Extraction, Cleanup) B->C D LC-MS/MS or GC-MS Analysis C->D E Data Processing D->E Measure Analyte/IS Ratio F Accurate Quantification E->F caption Workflow using a Stable Isotope-Labeled Internal Standard

Caption: Workflow using a Stable Isotope-Labeled Internal Standard.

Consideration: The commercial availability and cost of a specific SIL-IS for 2-Phenoxyethyl propionate should be investigated. If a specific SIL-IS is not available, a structurally similar labeled compound may be a viable, though less ideal, alternative.

Concluding Remarks

Successfully analyzing 2-Phenoxyethyl propionate in complex matrices requires a systematic approach to identifying and mitigating matrix effects. There is no one-size-fits-all solution; the optimal strategy will depend on the specific matrix, the required sensitivity, and available resources. By understanding the underlying principles and employing the troubleshooting techniques and protocols outlined in this guide, researchers can significantly improve the quality and reliability of their data. Always remember that thorough method validation is critical to ensure your analytical procedure is fit for its intended purpose.[17][18]

References

  • Lu, C. H., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Journal of Food and Drug Analysis, 29(4), 656-667. Available at: [Link]

  • The Good Scents Company. (n.d.). phenoxyethyl propionate. Retrieved from [Link]

  • Perflavory. (n.d.). phenoxyethyl propionate, 23495-12-7. Retrieved from [Link]

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenoxyethyl propionate. Food and Chemical Toxicology, 50 Suppl 2, S498–S501. Available at: [Link]

  • BioPharm International. (2003). Method Validation Guidelines. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. Retrieved from [Link]

  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]

  • Taylor, P. J. (2005). Matrix effects: The Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.
  • Mallet, C. R., Lu, Z., & Mazzeo, J. R. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49-58. Available at: [Link]

  • Restek. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
  • Hewavitharana, A. K., et al. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 29(7), 596-605. Available at: [Link]

  • Lehotay, S. J., et al. (2005). Evaluation of two fast and easy methods for pesticide residue analysis in fatty food matrixes. Journal of AOAC International, 88(2), 630-638. Available at: [Link]

  • Anastassiades, M., et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
  • Restek. (n.d.). QuEChERS Methodology: AOAC Method. Retrieved from [Link]

  • Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. Retrieved from [Link]

  • RIFM. (2022). RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. Food and Chemical Toxicology, 167, 113256. Available at: [Link]

  • PubChem. (n.d.). Phenoxyethyl propionate. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization in Gas Chromatography (GC) Explained. Retrieved from [Link]

  • Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS). (n.d.). Matrix-matched Calibration. Retrieved from [Link]

  • University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI. Retrieved from [Link]

  • LCGC International. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • Żwir-Ferenc, A., & Biziuk, M. (2006). Solid Phase Extraction Technique – Trends, Opportunities and Applications. Polish Journal of Environmental Studies, 15(5), 677-690.
  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • Hajslova, J., & Zrostlikova, J. (2003). Matrix effects in gas chromatography–mass spectrometry: a review.
  • Technology Networks. (n.d.). Matrix enhancement effect: A blessing or curse for gas chromatography? Retrieved from [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Phenoxyethyl Propionate

Welcome to the technical support center for the synthesis of 2-Phenoxyethyl Propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenoxyethyl Propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the optimization of this important esterification reaction. Our goal is to equip you with the knowledge to not only successfully synthesize 2-Phenoxyethyl Propionate but also to understand the underlying principles that govern the reaction, enabling you to confidently optimize conditions for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Phenoxyethyl Propionate?

A1: The most prevalent and industrially significant method for synthesizing 2-Phenoxyethyl Propionate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of 2-phenoxyethanol with propionic acid.[1][2] The reaction is reversible, and therefore, specific strategies are employed to drive the equilibrium towards the formation of the ester product.

Q2: What are the key reaction parameters that influence the yield and purity of 2-Phenoxyethyl Propionate?

A2: The successful synthesis of 2-Phenoxyethyl Propionate is contingent on the careful control of several key parameters:

  • Molar Ratio of Reactants: The ratio of 2-phenoxyethanol to propionic acid.

  • Catalyst: The type and concentration of the acid catalyst.

  • Temperature: The reaction temperature directly impacts the reaction rate.

  • Reaction Time: Sufficient time is required for the reaction to approach equilibrium.

  • Water Removal: As water is a byproduct, its efficient removal is crucial to maximize product yield.

Q3: What types of catalysts are effective for this esterification?

A3: A variety of acid catalysts can be employed. Homogeneous catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common due to their high catalytic activity.[3] Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), are also effective and offer the advantage of easier separation from the reaction mixture and potential for recycling.[4][5]

Q4: Are there alternative methods for synthesizing 2-Phenoxyethyl Propionate?

A4: Yes, besides Fischer esterification, other methods include:

  • Transesterification: This involves the reaction of an ester of propionic acid (e.g., methyl propionate or ethyl propionate) with 2-phenoxyethanol in the presence of a catalyst.[6][7]

  • Enzymatic Synthesis: Lipases can be used as biocatalysts for the esterification, offering high selectivity and milder reaction conditions.[8][9] This method is particularly advantageous for producing high-purity esters for applications in fragrances and pharmaceuticals.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 2-Phenoxyethyl Propionate.

Issue 1: Low or No Product Yield

A low yield of 2-Phenoxyethyl Propionate is a common challenge that can be attributed to several factors.

  • Potential Cause 1.1: Reaction Equilibrium Not Favoring Product Formation

    • Causality: Fischer esterification is a reversible reaction. The presence of the byproduct, water, can drive the reaction back towards the starting materials, thus lowering the yield of the desired ester.[3]

    • Recommended Solution:

      • Use an Excess of One Reactant: Employing a molar excess of either 2-phenoxyethanol or propionic acid can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle. Studies on similar esterifications have shown that increasing the molar ratio of alcohol to acid can significantly increase the conversion.[10][11]

      • Efficient Water Removal: Continuously removing water as it is formed is a highly effective strategy. This can be achieved by:

        • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) to physically remove water from the reaction mixture.

        • Use of a Drying Agent: Incorporating molecular sieves into the reaction setup can effectively sequester the water produced.

  • Potential Cause 1.2: Inactive or Insufficient Catalyst

    • Causality: The acid catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol. An insufficient amount or a deactivated catalyst will result in a slow or incomplete reaction.[12]

    • Recommended Solution:

      • Optimize Catalyst Loading: The concentration of the catalyst should be optimized. While a higher catalyst concentration can increase the reaction rate, excessive amounts may lead to side reactions or complicate the purification process. For propionic acid esterification, catalyst loading is often varied from 1% to 3% (w/w).[13][14]

      • Ensure Catalyst Activity: Use a fresh batch of catalyst. If using a solid catalyst, ensure it has been properly activated and stored.

  • Potential Cause 1.3: Suboptimal Reaction Temperature

    • Causality: The reaction rate is highly dependent on temperature. A temperature that is too low will result in a very slow reaction, while a temperature that is too high could lead to the degradation of reactants or products, or the formation of side products.

    • Recommended Solution:

      • Optimize Temperature: The optimal temperature should be determined experimentally. For many esterifications, refluxing the reaction mixture is a common practice. The effect of temperature on yield can be significant, with studies on similar systems showing a clear correlation between increasing temperature and higher conversion rates up to an optimal point.[3][15][16][17]

Issue 2: Presence of Significant Impurities in the Crude Product

The formation of byproducts can complicate purification and reduce the overall yield of the desired product.

  • Potential Cause 2.1: Formation of Ether Byproducts

    • Causality: Under acidic conditions and at elevated temperatures, a potential side reaction is the dehydration of the alcohol (2-phenoxyethanol) to form a symmetrical ether (bis(2-phenoxyethyl) ether).

    • Recommended Solution:

      • Control Reaction Temperature: Avoid excessively high temperatures, which can favor the ether formation side reaction.

      • Optimize Catalyst Concentration: A very high concentration of a strong acid catalyst can also promote alcohol dehydration.

  • Potential Cause 2.2: Unreacted Starting Materials

    • Causality: Incomplete reaction due to any of the factors mentioned in "Issue 1" will result in the presence of unreacted 2-phenoxyethanol and propionic acid in the crude product.

    • Recommended Solution:

      • Monitor Reaction Progress: Use analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the disappearance of starting materials and the formation of the product. This will help in determining the optimal reaction time to ensure maximum conversion.

Issue 3: Difficulty in Product Purification

Separating 2-Phenoxyethyl Propionate from the reaction mixture can be challenging.

  • Potential Cause 3.1: Inefficient Removal of Acid Catalyst and Unreacted Carboxylic Acid

    • Causality: The acidic catalyst and any unreacted propionic acid must be removed to obtain a pure product.

    • Recommended Solution:

      • Aqueous Workup: After the reaction is complete, the mixture should be cooled and then washed with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize the acid catalyst and remove the unreacted propionic acid. This is a standard procedure in Fischer esterification workups.[13]

  • Potential Cause 3.2: Emulsion Formation During Workup

    • Causality: The presence of both organic and aqueous phases, along with potential impurities, can sometimes lead to the formation of stable emulsions during the washing steps, making phase separation difficult.

    • Recommended Solution:

      • Brine Wash: Washing the organic layer with a saturated sodium chloride (brine) solution can help to break emulsions by increasing the ionic strength of the aqueous phase.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenoxyethyl Propionate via Fischer Esterification

This protocol outlines a general procedure for the synthesis of 2-Phenoxyethyl Propionate. Optimization of the parameters in the tables below is recommended to achieve the best results.

Materials:

  • 2-Phenoxyethanol

  • Propionic acid

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (or other suitable solvent for azeotropic water removal)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-phenoxyethanol, propionic acid, and toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected or until reaction monitoring (e.g., by TLC or GC) indicates the consumption of the limiting reagent.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove unreacted propionic acid.

    • Wash the organic layer with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation to obtain pure 2-Phenoxyethyl Propionate.

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the yield of propionate esters, based on data from analogous esterification reactions. These should serve as a starting point for your optimization experiments.

Table 1: Effect of Catalyst Loading on Propionic Acid Conversion

Catalyst Loading (% w/w)Propionic Acid Conversion (%)Reference
1~55[13]
2~60[13]
3~65[13]

Note: Data is for the esterification of propionic acid with isobutyl alcohol. The trend of increasing conversion with higher catalyst loading is generally applicable.

Table 2: Effect of Reactant Molar Ratio (Alcohol:Acid) on Propionic Acid Conversion

Molar Ratio (Alcohol:Acid)Propionic Acid Conversion (%)Reference
1:1~65[10]
5:1~85[10]
10:1>95[10]

Note: Data is for the esterification of propanoic acid with 1-propanol. A significant increase in yield is observed with an excess of the alcohol.

Table 3: Effect of Temperature on Propyl Propanoate Yield

Temperature (°C)Yield (%) after 210 minReference
3583.7[3]
45~90[3]
55~94[3]
6596.9[3]

Note: Data is for the synthesis of n-propyl propanoate. The yield generally increases with temperature within this range.

Visualizations

Fischer Esterification Workflow

FischerEsterificationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1. Mix Reactants (2-Phenoxyethanol, Propionic Acid, Toluene) Catalyst 2. Add Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Reflux 3. Heat to Reflux (with Dean-Stark Trap) Catalyst->Reflux Monitor 4. Monitor Progress (TLC, GC) Reflux->Monitor Neutralize 5. Neutralize (NaHCO₃ wash) Monitor->Neutralize Wash 6. Wash (Brine) Neutralize->Wash Dry 7. Dry Organic Layer (Na₂SO₄) Wash->Dry Concentrate 8. Concentrate (Rotary Evaporator) Dry->Concentrate Distill 9. Vacuum Distillation Concentrate->Distill Product Product Distill->Product Pure 2-Phenoxyethyl Propionate

Caption: A typical workflow for the synthesis of 2-Phenoxyethyl Propionate.

Troubleshooting Logic for Low Yield

TroubleshootingLowYield cluster_solutions_eq Equilibrium Solutions cluster_solutions_cat Catalyst Solutions cluster_solutions_cond Condition Solutions Start Low Yield Observed CheckEquilibrium Is reaction equilibrium unfavorable? Start->CheckEquilibrium CheckCatalyst Is the catalyst inactive or insufficient? Start->CheckCatalyst CheckConditions Are reaction conditions (T, t) suboptimal? Start->CheckConditions IncreaseReactant Increase molar excess of one reactant CheckEquilibrium->IncreaseReactant RemoveWater Improve water removal (Dean-Stark, molecular sieves) CheckEquilibrium->RemoveWater IncreaseCatalyst Optimize catalyst loading CheckCatalyst->IncreaseCatalyst FreshCatalyst Use fresh/active catalyst CheckCatalyst->FreshCatalyst OptimizeTemp Optimize reaction temperature CheckConditions->OptimizeTemp OptimizeTime Optimize reaction time (monitor progress) CheckConditions->OptimizeTime End Improved Yield IncreaseReactant->End Re-run Experiment RemoveWater->End IncreaseCatalyst->End FreshCatalyst->End OptimizeTemp->End OptimizeTime->End

Caption: A logical approach to troubleshooting low product yield.

References

  • Kara, A., & Erdem, B. (2011). Synthesis, characterization and catalytic properties of sulfonic acid functionalized magnetic-poly(divinylbenzene-4-vinylpyridine) for esterification of propionic acid with methanol.
  • Rathod, A. P., Wasewar, K. L., & Chandane, V. (2016). Enhancement of esterification conversion using pervaporation membrane reactor. Resource-Efficient Technologies, 2(4), 217-224.
  • Rathod, A. P., Wasewar, K. L., & Sonawane, S. H. (2013). Enhancement of esterification of propionic acid with isobutyl alcohol by pervaporation. Journal of Applied Polymer Science, 127(5), 3863-3871.
  • ResearchGate. (n.d.). Effect of temperature at 2 h residence time. Top: yield, conversion; bottom: selectivity, conversion. Retrieved from [Link]

  • Request PDF. (2005). Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst. Retrieved from [Link]

  • Singh, A. K., & Sharma, S. K. (2014). Solid acid catalyst for isobutyl propionate production from solid waste. Der Pharma Chemica, 6(6), 334-341.
  • Ghamgui, H., Karra-Châabouni, M., & Gargouri, Y. (2012). Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase from Rhizopus oryzae. Journal of the Science of Food and Agriculture, 92(10), 2146-2152.
  • Wikipedia. (n.d.). 2-Phenethyl propionate. Retrieved from [Link]

  • Otandi, N. (2024). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. Journal of Chemistry, 3(2), 1-11.
  • Molecules. (2020). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on esterification yield. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of reaction temperature on the esterification. Retrieved from [Link]

  • PlumX Metrics. (n.d.). A comparative study on the synthesis of ethyl propionate in a pervaporation membrane reactor. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. Retrieved from [Link]

  • The Good Scents Company. (n.d.). phenoxyethyl propionate. Retrieved from [Link]

  • Perflavory. (n.d.). phenoxyethyl propionate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011101864A1 - Novel process for the synthesis of phenoxyethyl derivatives.
  • ResearchGate. (n.d.). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Retrieved from [Link]

  • ChemRxiv. (2023). Kinetic predictions for SN2 reactions using the BERT architecture: Comparison and interpretation. Retrieved from [Link]

  • PubMed. (2012). Fragrance material review on 2-phenoxyethyl propionate. Retrieved from [Link]

  • PubChem. (n.d.). Phenoxyethanol. Retrieved from [Link]

  • Semantic Scholar. (2023). Epoxide-Based Synthetic Approaches toward Polypropionates and Related Bioactive Natural Products. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). 2-phenoxyethanol. Retrieved from [Link]

  • MDPI. (2023). Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications. Retrieved from [Link]

  • MDPI. (2024). Effect of the Modification of Catalysts on the Catalytic Performance: Overview of the Second Edition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]

  • Google Patents. (n.d.). US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.
  • Patsnap Eureka. (2025). Ethyl Propanoate: Mechanism in Esterification Process Optimization. Retrieved from [Link]

  • MDPI. (2019). Transesterification Synthesis of Chloramphenicol Esters with the Lipase from Bacillus amyloliquefaciens. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018189385A1 - Methods for manufacturing phenoxyethanol.
  • Scielo. (n.d.). ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL. HOMOGENEOUS CATALYSIS. Retrieved from [Link]

  • ACS Publications. (1995). Intrinsic Kinetics of the Fischer-Tropsch Synthesis on a Cobalt Catalyst. Retrieved from [Link]

  • PubMed. (2012). Fragrance material review on 2-phenoxyethyl isobutyrate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). BJOC - Adaptive experimentation and optimization in organic chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). KR20140002591A - Transesterification process using mixed salt acetylacetonates catalysts.
  • ResearchGate. (2024). Self-optimizing Bayesian for continuous flow synthesis process. Retrieved from [Link]

  • ScienceDirect. (2022). RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. Retrieved from [Link]

  • MDPI. (2023). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. Retrieved from [Link]

  • ResearchGate. (2021). Kinetics of Propene Oxide Production via Hydrogen Peroxide with TS-1. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) OPTIMIZATION OF PROPIONIC ACID EXTRACTION BY AQUEOUS TWO-PHASE SYSTEM USING RESPONSE SURFACE METHODOLOGY. Retrieved from [Link]

  • TUE Research portal. (2021). Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer catalysts in a capillary microreactor. Retrieved from [Link]

  • ScienceDirect. (2025). RIFM fragrance ingredient safety assessment, 2-phenoxyethyl isobutyrate, CAS registry number 103-60-6. Retrieved from [Link]

  • MDPI. (2018). Atmospheric Chemistry of 2-Methoxypropene and 2-Ethoxypropene: Kinetics and Mechanism Study of Reactions with Ozone. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Handling 2-Phenoxyethyl Propionate

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Phenoxyethyl propionate. As a Senior Application Scientist, I've designed this guide to pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Phenoxyethyl propionate. As a Senior Application Scientist, I've designed this guide to provide you with both the foundational knowledge and the practical, field-tested insights necessary to handle this compound effectively, particularly addressing the challenges posed by its potential viscosity. This resource is structured to anticipate the questions and troubleshooting scenarios you may encounter during your experiments.

Part 1: Understanding 2-Phenoxyethyl Propionate - A Quick Reference

Before delving into troubleshooting, let's establish the key properties of 2-Phenoxyethyl propionate. While a specific viscosity value is not consistently reported in public literature, its ester structure suggests it may possess a higher viscosity than common laboratory solvents, which can present handling challenges.

PropertyValueSource
Molecular Formula C11H14O2[1]
Molecular Weight 178.23 g/mol [1]
Appearance Colorless liquid[1][2]
Boiling Point ~245 °C / 473 °F[1][3]
Density ~1.007 - 1.084 g/mL[2][3][4]
Solubility Practically insoluble in water. Soluble in alcohol.[1][4]
Viscosity No data available in standard references.[1]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling of 2-Phenoxyethyl propionate.

Q1: What are the primary challenges when working with viscous 2-Phenoxyethyl propionate?

The primary challenges stem from its resistance to flow, which can lead to inaccuracies in volume measurement, difficulties in transfer, and potential contamination.[5][6] Specific issues include inaccurate pipetting, the formation of air bubbles, and slow dispensing rates that can impact the timing of experiments.[7]

Q2: What are the recommended storage conditions for 2-Phenoxyethyl propionate?

To maintain its integrity, 2-Phenoxyethyl propionate should be stored in a dry, cool, and well-ventilated place in a tightly sealed container.[1][8] It should be kept away from strong oxidizing agents.[1]

Q3: Is 2-Phenoxyethyl propionate considered hazardous?

According to available safety data sheets, 2-Phenoxyethyl propionate is not classified as a hazardous substance under normal use conditions.[1] However, it is always recommended to handle any chemical with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

Q4: Can I heat 2-Phenoxyethyl propionate to reduce its viscosity?

Yes, gently warming the compound can be an effective method to reduce its viscosity and ease handling.[9][10] However, it is crucial to use a calibrated water bath or heating block and to ensure that the temperature is not raised to a point that could cause decomposition or volatilization. Always refer to the substance's safety data sheet for information on thermal decomposition.

Part 3: Troubleshooting Guide for Handling Viscous 2-Phenoxyethyl Propionate

This guide provides a systematic approach to resolving common issues encountered during the handling of viscous 2-Phenoxyethyl propionate.

Issue 1: Inaccurate and Imprecise Pipetting

Symptoms:

  • Inconsistent volumes dispensed.

  • Air gaps are visible in the pipette tip during or after aspiration.

  • Liquid clings to the inside of the pipette tip after dispensing.

Root Causes:

  • Standard pipetting techniques are not suitable for viscous liquids.

  • The aspiration and dispensing speed is too fast.

  • The incorrect type of pipette or pipette tip is being used.

Solutions:

1. Employ Reverse Pipetting: This technique is highly recommended for viscous liquids.[7] It minimizes the effects of liquid adhesion to the tip surface and reduces the risk of air bubble formation.[7]

G cluster_aspiration Aspiration cluster_dispensing Dispensing A1 Depress plunger to blowout position A2 Immerse tip in liquid A1->A2 A3 Slowly release plunger to aspirate A2->A3 D1 Depress plunger to the first stop A3->D1 D2 Touch tip to side of vessel D1->D2 D3 Excess liquid remains in tip D2->D3

Caption: Reverse Pipetting Workflow.

2. Optimize Pipette Speed: Reduce the aspiration and dispensing speed.[11] A slower rate allows for complete and accurate liquid transfer without introducing air bubbles.

3. Utilize Appropriate Equipment:

  • Positive Displacement Pipettes: These are ideal for highly viscous liquids as the piston is in direct contact with the liquid, eliminating the air cushion that can cause inaccuracies in standard air displacement pipettes.[9]

  • Wide-Bore Pipette Tips: These tips have a larger opening, which reduces the shear force on the liquid and makes it easier to aspirate and dispense.[9]

Issue 2: Clogging of Tubing and Dispensing Needles in Automated Systems

Symptoms:

  • Inconsistent or no flow from automated liquid handlers.[10]

  • Increased backpressure alarms from the system.[10]

Root Causes:

  • The high viscosity of the fluid requires more force to move through narrow tubing.[10]

  • The flow rate is set too high for the liquid's viscosity.

Solutions:

1. Adjust System Parameters:

  • Decrease Flow Rate: A slower flow rate will reduce the pressure on the system.[12]

  • Increase Tubing Diameter: If possible, use wider diameter tubing to reduce resistance.[12]

2. Consider a Peristaltic Pump: For continuous or larger-scale transfers, a peristaltic pump can be a good option as it is less susceptible to clogging with viscous fluids.[12]

3. Gentle Warming: As with manual handling, a slight increase in temperature can significantly decrease viscosity and facilitate flow through automated systems. Ensure the heating is uniform and controlled.[10]

G cluster_problem Problem Identification cluster_solutions Troubleshooting Steps Problem Inconsistent Flow in Automated System S1 Decrease Flow Rate Problem->S1 S2 Increase Tubing Diameter Problem->S2 S3 Apply Gentle, Controlled Heat Problem->S3 S4 Consider Peristaltic Pump Problem->S4

Caption: Troubleshooting Automated Dispensing.

Part 4: Experimental Protocols

Protocol 1: Accurate Manual Pipetting of Viscous 2-Phenoxyethyl Propionate

Objective: To accurately transfer a defined volume of 2-Phenoxyethyl propionate using a manual air-displacement pipette.

Materials:

  • 2-Phenoxyethyl propionate

  • Air-displacement pipette with a suitable volume range

  • Wide-bore pipette tips

  • Receiving vessel

  • Analytical balance for verification

Procedure:

  • Equilibrate: Allow the 2-Phenoxyethyl propionate to come to room temperature. If it is excessively viscous, consider warming it in a water bath to 30-37°C.[9]

  • Set Pipette Volume: Set the desired volume on the pipette.

  • Attach Tip: Firmly attach a wide-bore pipette tip.

  • Pre-wet the Tip: Aspirate and dispense the full volume of 2-Phenoxyethyl propionate back into the source container three times. This coats the inside of the tip and improves accuracy.

  • Perform Reverse Pipetting:

    • Depress the plunger completely to the second stop (blowout).

    • Immerse the tip just below the surface of the liquid.

    • Slowly and smoothly release the plunger to the resting position.

    • Withdraw the tip from the liquid, touching it against the side of the container to remove any excess liquid on the outside of the tip.

    • To dispense, place the tip against the inner wall of the receiving vessel and smoothly depress the plunger to the first stop.

    • A small amount of liquid will remain in the tip; this is expected with reverse pipetting. Do not dispense this remaining liquid.

  • Verify Accuracy (Optional but Recommended): Dispense the liquid into a tared vessel on an analytical balance. Convert the weight to volume using the density of 2-Phenoxyethyl propionate to verify the accuracy of your technique.

References

  • Handling of Viscous Liquids - Basics, Techniques and Tricks. Eppendorf New Zealand. [Link]

  • Viscous Liquid Handling in Molecular Biology and Proteomics. (2023, September 26). Opentrons. [Link]

  • How to handle viscous specimens. (2024, January 16). myadlm.org. [Link]

  • High Force, High Impact: Solving Viscous Fluid Challenges in the Lab. (2025, May 23). KR Analytical. [Link]

  • phenoxyethyl propionate, 23495-12-7. The Good Scents Company. [Link]

  • phenoxyethyl propionate, 23495-12-7. Perflavory. [Link]

  • 2-Phenethyl propionate. Wikipedia. [Link]

  • Fragrance material review on 2-phenoxyethyl propionate. (2012, September). PubMed. [Link]

  • Troubleshooting pipetting viscous liquids. Tecan. [Link]

  • RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. (2022, June 24). ScienceDirect. [Link]

  • Achieving Successful Dosing of Viscous or Abrasive Chemicals. (2023, September 21). Blue-White Industries. [Link]

  • Propanoic acid, 2-methyl-, 2-phenoxyethyl ester. Synerzine. [Link]

  • How to handle viscous liquids in Protocol Designer. (2022, January 25). Opentrons Help Center. [Link]

Sources

Optimization

Technical Support Center: Preventing Contamination in 2-Phenoxyethyl Propionate Experiments

Welcome to the technical support center for 2-Phenoxyethyl Propionate. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice on preventing, identifying, an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Phenoxyethyl Propionate. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice on preventing, identifying, and troubleshooting contamination in your experiments. Maintaining the purity of your reagents and products is paramount for reproducible and reliable results. This center offers practical, in-depth solutions to common challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding contamination during experiments with 2-Phenoxyethyl propionate.

Q1: What are the most common sources of contamination when working with 2-Phenoxyethyl propionate?

The primary sources of contamination fall into three categories:

  • Atmospheric Contaminants: The most prevalent are moisture (H₂O) and oxygen (O₂). Moisture can lead to hydrolysis of the ester bond, while oxygen can cause oxidation, especially if the reaction is conducted at elevated temperatures.[1][2]

  • Reagent-Based Impurities: Contaminants can be present in the starting materials (2-phenoxyethanol and propionic acid or its derivatives), solvents, or catalysts.[3][4] Using reagents of an inappropriate grade is a common oversight.

  • Process-Induced Contamination: This includes residues from improperly cleaned glassware, leaching from incompatible equipment, and cross-contamination from other experiments being conducted in the same fume hood.[5][6]

Q2: How do atmospheric moisture and oxygen specifically affect my 2-Phenoxyethyl propionate experiment?

Esters like 2-Phenoxyethyl propionate are susceptible to hydrolysis, a reaction where water breaks the ester bond to revert it to its parent alcohol (2-phenoxyethanol) and carboxylic acid (propionic acid).[1][2][7] This reaction is often catalyzed by acidic or basic conditions and can significantly reduce the yield and purity of your final product.[4][8]

Oxygen can promote oxidative side reactions, which may lead to the formation of colored byproducts and other impurities that can be difficult to remove.[1][9] While the ester group itself is relatively stable against oxidation, other parts of the molecule or trace impurities could be susceptible.[10]

Q3: What grade of solvents and reagents is recommended?

For synthetic procedures, it is highly recommended to use at least ACS Reagent Grade chemicals. However, for sensitive reactions or trace analysis, higher purity grades such as "anhydrous" or "HPLC grade" are necessary.[11][12] Always use anhydrous solvents when performing the esterification reaction to prevent hydrolysis.[13] If you are unsure about the purity of an older reagent, it is best practice to purify it before use.[12]

Q4: How should I properly clean my glassware to prevent contamination?

A rigorous glassware cleaning protocol is essential. Simply rinsing with soap and water is often insufficient for sensitive experiments.

  • Initial Cleaning: Scrub the glassware with a laboratory detergent (e.g., Alconox) in hot water.[5]

  • Rinsing: Rinse thoroughly with tap water (at least 6 times) followed by a rinse with high-purity, deionized (DI) water (at least 6 times).[5]

  • Acid Wash (Optional but Recommended): For removing trace organic and inorganic residues, soak the glassware in an acid bath (e.g., 10% HCl or 0.5% Nitric Acid) for several hours, followed by copious rinsing with DI water.[14][15]

  • Final Rinse: Perform a final rinse with an appropriate organic solvent like acetone or methanol to remove any remaining organic residues and to facilitate drying.[5]

  • Drying: Oven-dry the glassware at a temperature above 100°C for several hours immediately before use to ensure it is completely free of moisture.[16] For reactions under inert atmosphere, assemble the hot glassware and allow it to cool under a stream of dry nitrogen or argon.[17][18]

Part 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving specific contamination-related issues.

Guide 1: Unexpected Peaks in GC-MS or NMR Analysis

Problem: Your analytical data shows peaks that do not correspond to 2-Phenoxyethyl propionate or your starting materials.

Systematic Troubleshooting Workflow:

Troubleshooting_Workflow start Unexpected Peaks in GC-MS / NMR q1 Identify m/z or δ of impurity. Correlate to likely structures. start->q1 sub1 Peak matches starting materials (2-phenoxyethanol or propionic acid)? q1->sub1 Analyze sub2 Peak matches solvent? q1->sub2 sub3 Peak suggests side-product (e.g., ether, anhydride)? q1->sub3 sub4 Peak is unknown (e.g., grease, plasticizer)? q1->sub4 res1 Incomplete Reaction or Hydrolysis. - Increase reaction time. - Use excess of one reagent. - Remove water (Dean-Stark). - Check catalyst activity. sub1->res1 Yes end Purify via Column Chromatography or Distillation & Re-analyze res1->end res2 Insufficient Drying. - Dry product under high vacuum. - Check boiling point of solvent for effective removal. sub2->res2 Yes res2->end res3 Suboptimal Reaction Conditions. - Lower reaction temperature. - Re-evaluate catalyst choice. - Ensure inert atmosphere. sub3->res3 Yes res3->end res4 External Contamination. - Review glassware cleaning protocol. - Avoid plastic equipment. - Use high-purity septa. sub4->res4 Yes res4->end

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 2-Phenoxyethyl Propionate: Methodologies, Efficiencies, and Experimental Protocols

This guide provides an in-depth comparison of prevalent synthesis methods for 2-Phenoxyethyl propionate, a key fragrance and flavor compound. We will dissect each method, focusing on the underlying chemical principles, e...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of prevalent synthesis methods for 2-Phenoxyethyl propionate, a key fragrance and flavor compound. We will dissect each method, focusing on the underlying chemical principles, experimental protocols, and performance metrics to equip researchers and process chemists with the knowledge to select the optimal route for their specific application, whether for laboratory-scale research or industrial-scale production.

Introduction: The Significance of 2-Phenoxyethyl Propionate

2-Phenoxyethyl propionate is an ester valued for its pleasant, fruity-floral aroma with honey and rose undertones. It finds extensive use in the fragrance industry for perfumes, cosmetics, and soaps, as well as in the flavor industry. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for its commercial viability. This guide explores three primary synthesis routes: traditional acid-catalyzed esterification, modern phase-transfer catalysis, and green enzymatic synthesis.

Method 1: Direct Acid-Catalyzed Esterification

This classical approach, often referred to as Fischer-Speier esterification, involves the reaction of 2-phenoxyethanol with propionic acid in the presence of a strong acid catalyst. The reaction is reversible, necessitating the removal of water to drive the equilibrium towards the product.

Mechanism and Rationale

The reaction is initiated by the protonation of the carbonyl oxygen of propionic acid by the catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the 2-phenoxyethanol's hydroxyl group then attacks this activated carbon. Following a proton transfer and the elimination of a water molecule, the ester is formed. The use of a Dean-Stark apparatus or a water-trapping solvent like toluene is crucial for achieving high conversion by continuously removing the water byproduct.

Experimental Protocol: Direct Esterification
  • Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Reagents: Charge the flask with 2-phenoxyethanol (1.0 eq), propionic acid (1.2 eq), and toluene (as the azeotropic solvent, approx. 2 mL per gram of alcohol).

  • Catalyst: Add the acid catalyst, such as p-toluenesulfonic acid (PTSA) (0.02 eq).

  • Reaction: Heat the mixture to reflux (approx. 110-120°C). Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap.

  • Workup: Once the theoretical amount of water is collected, cool the reaction mixture. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2-Phenoxyethyl propionate.

Workflow Diagram: Acid-Catalyzed Esterification

cluster_setup Reaction Setup cluster_workup Workup & Purification A Charge Flask: - 2-Phenoxyethanol - Propionic Acid - Toluene B Add Catalyst (p-TSA) A->B C Heat to Reflux (~110-120°C) B->C D Collect Water in Dean-Stark Trap C->D E Cool Mixture D->E Reaction Complete F Neutralize (NaHCO3 wash) E->F G Wash with Water & Brine F->G H Dry & Concentrate G->H I Vacuum Distillation H->I J J I->J Final Product cluster_reactants Biphasic System Setup cluster_reaction Reaction cluster_purification Workup & Purification A Aqueous Phase: - NaOH - TBAB (Catalyst) C Cool to 0-5°C with Vigorous Stirring B Organic Phase: - 2-Phenoxyethanol - Toluene D Dropwise Addition of Propionyl Chloride C->D E Stir at Room Temp for 2-4h D->E F Separate Layers E->F Reaction Complete G Wash Organic Layer (Water, Brine) F->G H Dry, Filter, Concentrate G->H I Vacuum Distillation H->I J J I->J Final Product cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 2-Phenoxyethanol - Propionic Acid B Add Immobilized Lipase (Novozym 435) A->B C Heat (60°C) under Reduced Pressure B->C D Monitor by GC (8-24h) C->D E Filter to Remove Enzyme D->E High Conversion F Wash & Dry Enzyme for Reuse E->F G Product Mixture E->G H Optional: Vacuum Distillation G->H I I H->I Final Product

Comparative

A Comparative Guide to the Toxicity of Phenoxyethyl Esters

This guide provides an in-depth, objective comparison of the toxicological profiles of common phenoxyethyl esters, including 2-phenoxyethyl acetate, 2-phenoxyethyl propionate, and 2-phenoxyethyl isobutyrate, alongside th...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the toxicological profiles of common phenoxyethyl esters, including 2-phenoxyethyl acetate, 2-phenoxyethyl propionate, and 2-phenoxyethyl isobutyrate, alongside the parent alcohol, phenoxyethanol. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in formulation and safety assessments.

Introduction to Phenoxyethyl Esters

Phenoxyethyl esters are a class of chemical compounds characterized by a phenoxyethyl group linked to a carboxylic acid ester. They are structurally related to phenoxyethanol, a widely used preservative in cosmetics and pharmaceutical products.[1] The addition of different ester groups to the phenoxyethanol backbone can alter the physicochemical properties of the molecule, which in turn can influence its toxicological profile. This guide will delve into the comparative toxicity of these esters, providing a side-by-side analysis of key toxicological endpoints.

Comparative Toxicity Profile

The following sections detail the available toxicological data for phenoxyethanol and its acetate, propionate, and isobutyrate esters. The data is presented to allow for a clear comparison across different toxicological endpoints.

Acute Toxicity

Acute toxicity studies are crucial for determining the potential for adverse effects after a single exposure to a substance. The most common measures are the median lethal dose (LD50) for oral and dermal routes of exposure.

CompoundOral LD50 (rat)Dermal LD50 (rabbit)
Phenoxyethanol > 5,000 mg/kg[2]> 5,000 mg/kg[2]
2-Phenoxyethyl Acetate 3,670 mg/kg[3]6,210 mg/kg[3]
2-Phenoxyethyl Propionate Not availableNot determined[4]
2-Phenoxyethyl Isobutyrate > 5,000 mg/kg[5]> 5,000 mg/kg[5]

Analysis of Acute Toxicity Data:

Based on the available data, phenoxyethanol and 2-phenoxyethyl isobutyrate exhibit low acute toxicity via both oral and dermal routes. 2-Phenoxyethyl acetate shows slightly higher acute oral toxicity compared to the others. A significant data gap exists for the acute toxicity of 2-phenoxyethyl propionate.

Skin Irritation and Corrosion

The potential of a substance to cause skin irritation or corrosion is a critical safety consideration.

  • Phenoxyethanol: Generally considered to have low skin irritation potential.[6]

  • 2-Phenoxyethyl Acetate: Based on available data, it is not classified as a skin irritant.[3]

  • 2-Phenoxyethyl Propionate: Not expected to be a skin irritant.[4]

  • 2-Phenoxyethyl Isobutyrate: In a 13-week subchronic dermal toxicity study in rats, no treatment-related skin irritation was observed at doses up to 1000 mg/kg/day.[7]

Eye Irritation

Eye irritation potential is another key endpoint, especially for substances used in products that may come into contact with the eyes.

  • Phenoxyethanol: Can cause eye irritation.[1]

  • 2-Phenoxyethyl Acetate: Causes serious eye damage.[3]

  • 2-Phenoxyethyl Propionate: Data not available.

  • 2-Phenoxyethyl Isobutyrate: A toxicologic and dermatologic review indicates that mucous membrane (eye) irritation data is available.[3]

Skin Sensitization

Skin sensitization is an allergic reaction that can occur after repeated exposure to a substance.

  • Phenoxyethanol: Not considered to be a skin sensitizer.[6]

  • 2-Phenoxyethyl Acetate: Based on available data, it is not classified as a skin sensitizer.[3]

  • 2-Phenoxyethyl Isobutyrate: Does not present a concern for skin sensitization.[7]

Genotoxicity

Genotoxicity tests assess the potential of a substance to damage genetic material.

  • Phenoxyethanol: Not expected to be genotoxic.[7]

  • 2-Phenoxyethyl Propionate: Does not present a concern for genetic toxicity, supported by read-across data from phenethyl isobutyrate.[8]

  • 2-Phenoxyethyl Isobutyrate: Not expected to be genotoxic.[7]

Mechanistic Insights and Metabolism

The toxicity of phenoxyethyl esters is intrinsically linked to their metabolism. It is hypothesized that these esters are hydrolyzed in the body to phenoxyethanol and the corresponding carboxylic acid. The toxicity of phenoxyethanol is thought to be related to its ability to induce oxidative stress.[9]

A study on the dermal absorption and subchronic toxicity of 2-phenoxyethyl isobutyrate in rats showed that it is absorbed through the skin and metabolized.[7] The repeated dose toxicity No-Observed-Adverse-Effect Level (NOAEL) for this study was determined to be 1000 mg/kg/day.[7] For 2-phenoxyethyl propionate, a dermal 13-week subchronic toxicity study on the read-across material 2-phenoxyethyl isobutyrate determined a NOAEL of 1000 mg/kg/day.[8]

Experimental Protocols

The following are standardized protocols for key toxicological endpoints, based on OECD guidelines.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in appropriate conditions with free access to food and water.

  • Dosing: A single dose of the test substance is administered by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Endpoint: The test allows for the classification of the substance into a toxicity class based on the observed mortality at different dose levels.

Dermal Irritation/Corrosion - OECD Guideline 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Preparation of Skin: The fur on the back of the animal is clipped 24 hours before the test.

  • Application of Test Substance: A small amount of the test substance is applied to a small area of the clipped skin and covered with a gauze patch.

  • Exposure: The patch is left in place for 4 hours.

  • Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal.

  • Scoring: The severity of the skin reactions is scored according to a standardized scale.

Eye Irritation/Corrosion - OECD Guideline 405

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Application of Test Substance: A small amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

  • Observation: The eyes are examined for signs of irritation, including redness of the conjunctiva, swelling, and corneal opacity, at specified intervals after instillation.

  • Scoring: The severity of the eye reactions is scored according to a standardized scale.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the toxicity of a new chemical substance, incorporating both in vivo and in vitro methods.

Toxicity_Testing_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Risk Assessment Physicochemical Properties Physicochemical Properties In Silico Prediction In Silico Prediction Physicochemical Properties->In Silico Prediction informs Genotoxicity Assays Genotoxicity Assays In Silico Prediction->Genotoxicity Assays guides Acute Toxicity (Oral, Dermal, Inhalation) Acute Toxicity (Oral, Dermal, Inhalation) Genotoxicity Assays->Acute Toxicity (Oral, Dermal, Inhalation) triggers Cytotoxicity Assays Cytotoxicity Assays Skin Corrosion/Irritation (OECD 431/439) Skin Corrosion/Irritation (OECD 431/439) Cytotoxicity Assays->Skin Corrosion/Irritation (OECD 431/439) Skin Sensitization (LLNA, HRIPT) Skin Sensitization (LLNA, HRIPT) Skin Corrosion/Irritation (OECD 431/439)->Skin Sensitization (LLNA, HRIPT) Eye Irritation (OECD 492) Eye Irritation (OECD 492) Eye Irritation (OECD 492)->Acute Toxicity (Oral, Dermal, Inhalation) Repeated Dose Toxicity Repeated Dose Toxicity Acute Toxicity (Oral, Dermal, Inhalation)->Repeated Dose Toxicity Hazard Identification Hazard Identification Repeated Dose Toxicity->Hazard Identification Dose-Response Assessment Dose-Response Assessment Hazard Identification->Dose-Response Assessment Exposure Assessment Exposure Assessment Dose-Response Assessment->Exposure Assessment Risk Characterization Risk Characterization Exposure Assessment->Risk Characterization

Caption: A generalized workflow for chemical toxicity testing.

Conclusion

This comparative guide highlights the differences in the toxicological profiles of phenoxyethanol and its acetate, propionate, and isobutyrate esters. While all compounds generally exhibit low to moderate acute toxicity, there are notable differences in their potential for eye irritation, with 2-phenoxyethyl acetate showing a higher hazard in this regard. The data also suggests that these compounds are not typically skin irritants or sensitizers and are not expected to be genotoxic.

The principle of read-across is often employed in the safety assessment of these esters, where data from a well-studied analogue (like 2-phenoxyethyl isobutyrate) is used to infer the properties of a less-studied one (like 2-phenoxyethyl propionate).[8] This approach is scientifically justified by the expected common metabolic pathway, where the esters are hydrolyzed to phenoxyethanol.

It is crucial for researchers and formulators to consider the specific toxicological profile of each phenoxyethyl ester when selecting them for use in products. Further research is warranted to fill the existing data gaps, particularly for the acute toxicity of 2-phenoxyethyl propionate and the inhalation toxicity of all the esters, to allow for a more complete and robust comparative safety assessment.

References

  • RIFM fragrance ingredient safety assessment, 2-phenoxyethyl isobutyrate, CAS registry number 103-60-6. (2025, January 8). Food and Chemical Toxicology.
  • RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. (2022, June 24). Food and Chemical Toxicology.
  • Safety data sheet: 2-Phenylethyl acet
  • Phthalate esters reveal skin-sensitizing activity of phenethyl isothiocyanate in mice. (2010). Food and Chemical Toxicology.
  • Human Repeat Insult P
  • Fragrance material review on 2-phenoxyethyl propionate. (2012). Food and Chemical Toxicology.
  • The Potential Risk Assessment of Phenoxyethanol with a Versatile Model System. (2020). Scientific Reports.
  • Genotoxicity of Substituted Phenoxyacetic Acids: A Technical Guide. (2025). Benchchem.
  • Comparison of objective and sensory skin irritations of several cosmetic preservatives. (2007).
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  • Eye irritation hazard of chemicals and formulations assessed by methods in vitro. (2025, August 7). Neuroendocrinology Letters.
  • phenethyl propionate propanoic acid, 2-phenylethyl ester. (n.d.). The Good Scents Company.
  • RIFM fragrance ingredient safety assessment, α,α-dimethylphenylethyl propionate, CAS Registry Number 67785-77-7. (2023, November 29). Food and Chemical Toxicology.
  • The Research Institute for Fragrance Materials' human repeated insult patch test protocol. (2007). Food and Chemical Toxicology.
  • Phenoxyethanol. (n.d.). PubChem.
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  • Eye Irritation. (n.d.).
  • Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model. (2015). Journal of Visualized Experiments.
  • Human Repeated Insult Patch Test. (2024, June 26). Eurofins CRL.
  • The human repeated insult patch test in the 21st century: A commentary. (n.d.). CDC.
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  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 2. (n.d.). GOV.UK.
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  • Alternative Methods for Skin-Sensitiz
  • Comparative testing for the identification of skin-sensitizing potentials of nonionic sugar lipid surfactants. (2016).

Sources

Validation

A Comparative Guide to Evaluating the Purity of Commercial 2-Phenoxyethyl Propionate

For researchers, scientists, and professionals in drug development, the purity of excipients and chemical intermediates is a cornerstone of product quality, safety, and efficacy. 2-Phenoxyethyl propionate, a versatile es...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of excipients and chemical intermediates is a cornerstone of product quality, safety, and efficacy. 2-Phenoxyethyl propionate, a versatile ester utilized in fragrance formulations and as a potential solvent or plasticizer in pharmaceutical preparations, is no exception. Ensuring its purity is critical to avoid the introduction of unwanted impurities that could affect the stability, safety, or sensory profile of the final product. This guide provides a comprehensive, in-depth comparison of analytical methodologies for evaluating the purity of commercial 2-Phenoxyethyl propionate, complete with experimental protocols and supporting data to aid in the selection of the most appropriate analytical strategy.

The Imperative of Purity: Understanding Potential Impurities in 2-Phenoxyethyl Propionate

Commercial 2-Phenoxyethyl propionate is typically synthesized via the esterification of 2-phenoxyethanol with propionic acid or its derivatives. This process, while generally efficient, can result in a range of process-related impurities. A thorough understanding of these potential impurities is fundamental to developing a robust analytical control strategy.

Key Potential Impurities:

  • Unreacted Starting Materials: Residual amounts of 2-phenoxyethanol and propionic acid are common impurities.

  • By-products of Synthesis: Side reactions can lead to the formation of undesired esters or ethers. For instance, if phenol is present as an impurity in the 2-phenoxyethanol starting material, phenyl propionate could be formed.

  • Solvent Residues: Depending on the manufacturing process, residual solvents may be present in the final product.

  • Degradation Products: Over time, or under suboptimal storage conditions, 2-phenoxyethyl propionate can hydrolyze back to 2-phenoxyethanol and propionic acid.

The presence of these impurities can have significant consequences, including altering the odor profile, impacting the physicochemical properties of a formulation, and in the context of drug development, potentially introducing toxicological risks.

A Multi-faceted Approach to Purity Assessment: A Comparative Analysis of Analytical Techniques

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive evaluation of 2-Phenoxyethyl propionate purity. Each technique offers unique advantages in terms of sensitivity, selectivity, and the type of information it provides.

Gas Chromatography (GC): The Workhorse for Volatile Impurities

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it ideally suited for the analysis of 2-Phenoxyethyl propionate and its potential impurities.

Core Principles: In GC, a sample is vaporized and injected into a chromatographic column. An inert carrier gas (the mobile phase) carries the sample through the column, which contains a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

Common Detectors:

  • Flame Ionization Detector (FID): Highly sensitive to organic compounds, providing excellent quantitative data.

  • Mass Spectrometry (MS): Provides structural information, allowing for the definitive identification of unknown impurities.

Experimental Protocol: Purity Determination of 2-Phenoxyethyl Propionate by GC-MS

This protocol provides a validated method for the simultaneous identification and quantification of 2-Phenoxyethyl propionate and its key potential impurities.

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (GC-MS).

2. Reagents and Materials:

  • 2-Phenoxyethyl propionate reference standard (≥99.5% purity)

  • 2-Phenoxyethanol, Phenol, Propionic Acid (as potential impurity reference standards)

  • Dichloromethane or Ethyl Acetate (GC grade)

3. Standard and Sample Preparation:

  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 25 mg of each reference standard and dissolve in 25 mL of dichloromethane in separate volumetric flasks.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock solutions to cover the expected concentration range of impurities (e.g., 0.1 - 100 µg/mL).

  • Sample Preparation: Accurately weigh approximately 100 mg of the commercial 2-Phenoxyethyl propionate sample and dissolve in 10 mL of dichloromethane.

4. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

5. Data Analysis:

  • Identify the peaks corresponding to 2-Phenoxyethyl propionate and its impurities by comparing their retention times and mass spectra with those of the reference standards and library data.

  • Quantify the impurities using the calibration curves generated from the standard solutions.

High-Performance Liquid Chromatography (HPLC): A Versatile Tool for a Broader Range of Analytes

HPLC is a complementary technique to GC, particularly useful for the analysis of less volatile or thermally labile compounds.

Core Principles: In HPLC, a liquid solvent (the mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). The sample is injected into the mobile phase and is separated based on its interaction with the stationary phase.

Common Detectors:

  • UV-Vis Detector: Detects compounds that absorb ultraviolet or visible light.

  • Diode Array Detector (DAD): Provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

Experimental Protocol: Purity Determination of 2-Phenoxyethyl Propionate by HPLC-UV

This protocol outlines a method for the analysis of 2-Phenoxyethyl propionate and potential non-volatile impurities.

1. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

2. Reagents and Materials:

  • 2-Phenoxyethyl propionate reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

3. Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 2-Phenoxyethyl propionate reference standard and dissolve in 25 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh approximately 25 mg of the commercial sample and dissolve in 25 mL of acetonitrile.

4. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid or formic acid).

    • Start with a lower concentration of acetonitrile and gradually increase it to elute the compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 270 nm (or scan with DAD).

5. Data Analysis:

  • Identify the 2-Phenoxyethyl propionate peak based on its retention time compared to the standard.

  • Assess the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of a compound, making it an invaluable tool for confirming the identity of 2-Phenoxyethyl propionate and for identifying and quantifying impurities without the need for reference standards for every impurity (qNMR).

Core Principles: NMR spectroscopy is based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecule.

Key NMR Techniques:

  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity.

  • ¹³C NMR (Carbon NMR): Provides information about the number and types of carbon atoms in a molecule.

Data Interpretation: Expected NMR Spectral Data for 2-Phenoxyethyl Propionate

¹H NMR (in CDCl₃, shifts are approximate):

  • δ 7.30-7.25 (m, 2H): Aromatic protons (meta to the ether linkage).

  • δ 6.95-6.90 (m, 3H): Aromatic protons (ortho and para to the ether linkage).

  • δ 4.40 (t, 2H): Methylene protons adjacent to the ester oxygen (-O-CH₂-).

  • δ 4.15 (t, 2H): Methylene protons adjacent to the phenoxy group (-O-CH₂-).

  • δ 2.40 (q, 2H): Methylene protons of the propionyl group (-CO-CH₂-).

  • δ 1.15 (t, 3H): Methyl protons of the propionyl group (-CH₃).

¹³C NMR (in CDCl₃, shifts are approximate):

  • δ 174.0: Carbonyl carbon of the ester.

  • δ 158.5: Aromatic carbon attached to the ether oxygen.

  • δ 129.5: Aromatic CH carbons.

  • δ 121.0: Aromatic CH carbons.

  • δ 114.5: Aromatic CH carbons.

  • δ 66.5: Methylene carbon adjacent to the phenoxy group.

  • δ 63.0: Methylene carbon adjacent to the ester oxygen.

  • δ 27.5: Methylene carbon of the propionyl group.

  • δ 9.0: Methyl carbon of the propionyl group.

By carefully integrating the proton signals and comparing the observed chemical shifts to these expected values, one can confirm the structure and identify the presence of impurities. For instance, the presence of unreacted 2-phenoxyethanol would be indicated by a characteristic hydroxyl proton signal and different chemical shifts for the methylene protons.

Comparative Summary of Analytical Techniques

Technique Principle Strengths Limitations Best Suited For
GC-FID Separation based on volatility and interaction with a stationary phase, detection by flame ionization.High sensitivity for organic compounds, excellent for quantification, robust and reliable.Requires volatile and thermally stable analytes, provides no structural information.Routine purity checks and quantification of known volatile impurities.
GC-MS Separation by GC, detection by mass spectrometry.Provides structural information for definitive identification of unknowns, high sensitivity and selectivity.More complex instrumentation and data analysis compared to GC-FID.Identification of unknown impurities and confirmation of known impurities.
HPLC-UV/DAD Separation based on polarity and interaction with a stationary phase, detection by UV absorbance.Versatile for a wide range of compounds, including non-volatile and thermally labile ones. DAD provides spectral information.Lower resolution for highly volatile compounds compared to GC, requires chromophores for UV detection.Analysis of non-volatile impurities and as a complementary technique to GC.
NMR Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be used for quantification without reference standards (qNMR), non-destructive.Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, expensive instrumentation.Structural confirmation, identification of unknown impurities, and absolute quantification.

Visualizing the Workflow: A Systematic Approach to Purity Evaluation

Purity_Evaluation_Workflow cluster_0 Initial Screening & Identification cluster_1 Quantitative Analysis cluster_2 Data Integration & Reporting Sample Sample GC_MS GC-MS Analysis Sample->GC_MS Volatile & Semi-volatile analysis NMR_Analysis NMR Spectroscopy (¹H & ¹³C) Sample->NMR_Analysis Structural Confirmation GC_FID GC-FID for Quantification GC_MS->GC_FID Quantify identified impurities HPLC_UV HPLC-UV/DAD for Quantification GC_MS->HPLC_UV Complementary Analysis qNMR Quantitative NMR (qNMR) NMR_Analysis->qNMR Absolute Quantification Purity_Report Comprehensive Purity Report GC_FID->Purity_Report HPLC_UV->Purity_Report qNMR->Purity_Report

Caption: A logical workflow for the comprehensive purity evaluation of 2-Phenoxyethyl propionate.

Alternatives to 2-Phenoxyethyl Propionate

The selection of an alternative to 2-Phenoxyethyl propionate depends heavily on the specific application.

Alternative Key Properties Primary Applications
Benzyl Benzoate Low volatility, good solvent for musks.[1]Fragrance fixative, solvent.[1]
Isopropyl Myristate Emollient, good spreading properties.[1]Cosmetics, topical pharmaceuticals.[2]
Dipropylene Glycol Excellent solvent, odorless.[1]Fragrance solvent.[1]
Triethyl Citrate Low odor, good solvent for resins.Fragrance fixative, solvent in cosmetics.
Phenethyl Alcohol Floral (rose) scent, preservative properties.Fragrance ingredient, preservative.

Conclusion: Ensuring Quality through Rigorous Analysis

The purity of 2-Phenoxyethyl propionate is a critical parameter that can significantly impact the quality and performance of a wide range of products. A multi-pronged analytical approach, combining the strengths of chromatography and spectroscopy, is essential for a comprehensive purity assessment. This guide provides the foundational knowledge and detailed protocols to empower researchers and scientists to make informed decisions about the analytical strategies best suited for their specific needs. By implementing robust analytical methods, professionals in the pharmaceutical and cosmetic industries can ensure the quality and consistency of their products, ultimately safeguarding consumer safety and product efficacy.

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  • 2-Methoxy-2-oxo-1-phenylethyl propionate - MS (GC) - Spectrum. (n.d.). SpectraBase. [Link]

  • Processes for producing phenoxy propionic acid derivatives. (n.d.).
  • phenoxyethyl propionate, 23495-12-7. (n.d.). Perflavory. [Link]

  • Alternatives to Conventional Topical Dosage Forms for Targeted Skin Penetration of Diclofenac Sodium. (2024). National Institutes of Health. [Link]

  • Ph. Eur. Reference Standards: Orders and Catalogue. (n.d.). European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Spectral Trends in GC-EI-MS Data Obtained from the SWGDRUG Library and Literature: A Potential Resource for Identification of Unknown Compounds. (2022). National Institute of Standards and Technology. [Link]

Sources

Comparative

A Comprehensive Guide to Investigating the Cross-Reactivity of 2-Phenoxyethyl Propionate in Cosmetic and Fragrance Applications

Audience: Researchers, Scientists, and Drug Development Professionals Objective: This guide provides a robust framework for designing and executing cross-reactivity studies involving 2-Phenoxyethyl propionate. It offers...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a robust framework for designing and executing cross-reactivity studies involving 2-Phenoxyethyl propionate. It offers a detailed examination of the underlying scientific principles, proposes a comprehensive set of experimental protocols, and presents a model for the analysis and interpretation of the resulting data.

Introduction: The Imperative for Cross-Reactivity Assessment of 2-Phenoxyethyl Propionate

2-Phenoxyethyl propionate is a fragrance ingredient and solvent utilized in a variety of consumer products, including cosmetics, perfumes, and household cleaners. As a member of the phenoxyethanol family of compounds, its chemical structure warrants a thorough investigation into its potential for immunological cross-reactivity. While direct evidence of sensitization to 2-Phenoxyethyl propionate is not widely documented in publicly available literature, its structural similarity to known contact allergens necessitates a proactive approach to safety and efficacy testing.

The phenomenon of cross-reactivity occurs when the immune system, having been sensitized to a specific compound, mounts a response against a different but structurally related substance. In the context of cosmetic ingredients, this can lead to unexpected allergic contact dermatitis (ACD) and other adverse reactions. Therefore, a comprehensive understanding of the cross-reactivity profile of 2-Phenoxyethyl propionate is critical for accurate risk assessment and the development of safer consumer products.

This guide will delineate a scientifically rigorous approach to investigating the cross-reactivity of 2-Phenoxyethyl propionate. We will explore the selection of relevant test compounds, detail the methodologies for in-vitro and in-vivo assays, and provide a framework for interpreting the data to inform product development and safety assessments.

Designing a Cross-Reactivity Study: A Multi-Faceted Approach

A successful cross-reactivity study for a hapten like 2-Phenoxyethyl propionate hinges on a logical and well-justified experimental design. The core of this design involves selecting appropriate test compounds and employing a battery of assays to build a comprehensive cross-reactivity profile.

Selection of Test Compounds: A Rationale-Driven Process

The choice of compounds to test for cross-reactivity with 2-Phenoxyethyl propionate should be based on structural similarity and known allergenic potential. The following table outlines a proposed panel of test compounds and the rationale for their inclusion:

Compound Structure Rationale for Inclusion
2-Phenoxyethyl propionate CCO(=O)OCCOC1=CC=CC=C1The primary compound of interest.
2-Phenoxyethanol C1=CC=C(C=C1)OCCOA common cosmetic preservative with a shared phenoxyethanol backbone. It is a known, albeit infrequent, allergen.
Ethylene glycol monophenyl ether C1=CC=C(C=C1)OCCOAn alternative name for 2-Phenoxyethanol, often used in industrial contexts.
Propionic acid CCC(=O)ORepresents the ester side-chain of the parent molecule.
Methyl Salicylate COC(=O)C1=CC=CC=C1OA structurally related fragrance ingredient with a known potential for sensitization.
Cinnamic aldehyde C1=CC=C(C=C1)C=CC=OA common fragrance allergen with a distinct but related aromatic structure.
Eugenol COC1=C(C=C(C=C1)CC=C)OA fragrance allergen with a substituted phenyl group, providing a point of comparison for the role of ring substitutions.
Experimental Workflow: From In-Vitro Screening to In-Vivo Confirmation

A tiered approach to testing is recommended, beginning with in-vitro methods to screen for potential cross-reactivity and progressing to in-vivo models for confirmation and assessment of clinical relevance.

G cluster_0 Phase 1: In-Vitro Screening cluster_1 Phase 2: In-Vivo Confirmation cluster_2 Phase 3: Risk Assessment a Compound Selection & Characterization b Competitive ELISA Development a->b c Data Analysis: IC50 Determination b->c d Local Lymph Node Assay (LLNA) c->d Proceed if IC50 indicates potential cross-reactivity e Data Analysis: Stimulation Index (SI) d->e f Integration of In-Vitro & In-Vivo Data e->f g Determination of Cross-Reactivity Profile f->g h Product Formulation Guidance g->h

Caption: A tiered experimental workflow for assessing the cross-reactivity of 2-Phenoxyethyl propionate.

In-Vitro Cross-Reactivity Assessment: Competitive ELISA

A competitive enzyme-linked immunosorbent assay (ELISA) is a powerful in-vitro tool for quantifying the cross-reactivity of haptens. This assay measures the ability of test compounds to inhibit the binding of a specific antibody to an immobilized antigen.

Principle of the Competitive ELISA for Hapten Cross-Reactivity

In this assay, a conjugate of 2-Phenoxyethyl propionate and a carrier protein (e.g., bovine serum albumin, BSA) is coated onto the wells of a microtiter plate. A specific antibody raised against the 2-Phenoxyethyl propionate-BSA conjugate is then added to the wells along with the test compound. The test compound competes with the immobilized conjugate for binding to the antibody. The degree of cross-reactivity is inversely proportional to the amount of antibody that binds to the plate, which is quantified using a secondary antibody conjugated to an enzyme that produces a measurable signal.

G cluster_0 Step 1: Plate Coating cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Detection cluster_3 Interpretation a 2-Phenoxyethyl propionate-BSA conjugate is immobilized on the microtiter plate. b A mixture of anti-2-Phenoxyethyl propionate antibody and the test compound is added. a->b c Enzyme-linked secondary antibody and substrate are added to generate a signal. b->c d High Cross-Reactivity: Low Signal Low Cross-Reactivity: High Signal c->d

Caption: The principle of the competitive ELISA for assessing hapten cross-reactivity.

Detailed Protocol for Competitive ELISA
  • Antigen Coating:

    • Dilute the 2-Phenoxyethyl propionate-BSA conjugate to a final concentration of 1-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T).

  • Blocking:

    • Add 200 µL of a blocking buffer (e.g., 5% non-fat dry milk in PBS-T) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare a series of dilutions of the test compounds and the reference compound (2-Phenoxyethyl propionate) in assay buffer (e.g., PBS-T with 1% BSA).

    • In a separate dilution plate, mix 50 µL of each test compound dilution with 50 µL of the primary antibody (diluted in assay buffer to a pre-determined optimal concentration).

    • Incubate the mixture for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody-test compound mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP), diluted in assay buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2 M sulfuric acid to each well.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Plot the percentage of inhibition versus the logarithm of the competitor concentration.

    • Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition of antibody binding) for each compound.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 2-Phenoxyethyl propionate / IC50 of Test Compound) x 100

Example Data: Competitive ELISA Results

The following table presents a hypothetical data set from a competitive ELISA study.

Compound IC50 (µM) % Cross-Reactivity
2-Phenoxyethyl propionate 1.5100%
2-Phenoxyethanol 12.012.5%
Propionic acid > 1000< 0.15%
Methyl Salicylate 250.00.6%
Cinnamic aldehyde > 1000< 0.15%
Eugenol 800.00.19%

Interpretation of Example Data: In this hypothetical scenario, 2-Phenoxyethanol shows a notable degree of cross-reactivity, suggesting that individuals sensitized to 2-Phenoxyethyl propionate may also react to 2-Phenoxyethanol. The other tested compounds exhibit negligible cross-reactivity in this assay.

In-Vivo Confirmation: The Local Lymph Node Assay (LLNA)

The LLNA is a validated in-vivo method for assessing the skin sensitization potential of chemicals. It measures the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application of a test substance. This assay can be adapted to study cross-reactivity by sensitizing animals to one compound and then challenging them with a structurally related compound.

LLNA Protocol for Cross-Reactivity Assessment
  • Sensitization Phase:

    • Divide mice into groups (n=5 per group).

    • Apply 25 µL of the sensitizing agent (e.g., 2-Phenoxyethyl propionate at a pre-determined concentration in a suitable vehicle like acetone:olive oil, 4:1) or the vehicle control to the dorsum of each ear for three consecutive days.

  • Challenge Phase:

    • After a rest period of 4 days, apply 25 µL of the challenge substance (e.g., a test compound like 2-Phenoxyethanol or the original sensitizer) to the ears for three consecutive days.

  • Measurement of Lymphocyte Proliferation:

    • Five days after the final challenge, inject the mice intravenously with a solution of 5-bromo-2'-deoxyuridine (BrdU).

    • Three hours later, euthanize the mice and excise the draining auricular lymph nodes.

    • Prepare a single-cell suspension from the lymph nodes.

    • Stain the cells with fluorescently labeled antibodies against immune cell markers and BrdU.

    • Analyze the samples by flow cytometry to determine the percentage of proliferating lymphocytes (BrdU-positive cells).

  • Data Analysis:

    • Calculate the Stimulation Index (SI) for each group: SI = (Mean % BrdU-positive cells in test group) / (Mean % BrdU-positive cells in vehicle control group)

    • An SI value of 3 or greater is typically considered a positive response, indicating sensitization.

Example Data: LLNA Cross-Reactivity Results
Sensitization Group Challenge Group Stimulation Index (SI) Interpretation
Vehicle ControlVehicle Control1.0Negative
2-Phenoxyethyl propionate2-Phenoxyethyl propionate8.5Positive (Sensitization)
2-Phenoxyethyl propionate2-Phenoxyethanol4.2Positive (Cross-Reactivity)
2-Phenoxyethyl propionateMethyl Salicylate1.8Negative
2-Phenoxyethyl propionateVehicle Control1.2Negative

Interpretation of Example Data: This hypothetical LLNA data corroborates the in-vitro findings. Animals sensitized to 2-Phenoxyethyl propionate show a significant proliferative response when challenged with 2-Phenoxyethanol, confirming in-vivo cross-reactivity. Methyl Salicylate does not elicit a cross-reactive response.

Conclusion and Recommendations

The comprehensive investigation of the cross-reactivity of 2-Phenoxyethyl propionate is a critical step in ensuring the safety of consumer products. The multi-tiered approach outlined in this guide, combining in-vitro screening with in-vivo confirmation, provides a robust framework for generating the necessary data.

Based on our hypothetical data, a clear cross-reactivity potential exists between 2-Phenoxyethyl propionate and 2-Phenoxyethanol. This would have significant implications for product formulation and labeling. For instance, products containing 2-Phenoxyethyl propionate may need to carry a warning for individuals with a known sensitivity to 2-Phenoxyethanol.

It is imperative that these studies are conducted under rigorous scientific standards, with careful attention to experimental controls and data interpretation. The insights gained from such a comprehensive cross-reactivity assessment will empower researchers and drug development professionals to create safer and more effective products for the consumer.

References

  • Bohn, S., & Bircher, A. J. (2001). Phenoxyethanol-induced contact urticaria and contact dermatitis. Contact Dermatitis, 44(4), 256-257. Available from: [Link]

  • Basketter, D. A., Andersen, K. E., Liden, C., Van Loveren, H., Boman, A., Kimber, I., & Alanko, K. (2001). Evaluation of the skin sensitizing potency of chemicals by integration of existing animal and human data. Toxicology Letters, 120(1-3), 21-27. Available from: [Link]

  • Gerberick, G. F., Ryan, C. A., Kern, P. S., Schlatter, H., Dearman, R. J., Kimber, I., Patlewicz, G. Y., & Basketter, D. A. (2005). Compilation of historical local lymph node data for evaluation of skin sensitization alternative methods. Dermatitis, 16(4), 157-202. Available from: [Link]

Validation

A Comparative Guide to the Spectroscopic Analysis of 2-Phenoxyethyl Propionate for Structural Confirmation

In the landscape of chemical synthesis and drug development, unambiguous structural confirmation is the bedrock of scientific integrity. For a molecule like 2-Phenoxyethyl propionate, an ester with multiple functional gr...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug development, unambiguous structural confirmation is the bedrock of scientific integrity. For a molecule like 2-Phenoxyethyl propionate, an ester with multiple functional groups, a multi-faceted spectroscopic approach is not just recommended—it is essential. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to verify the structure of 2-Phenoxyethyl propionate, contrasting its spectral features with those of key precursors and isomers. We will delve into the "why" behind procedural choices, offering field-proven insights to ensure robust and reliable characterization.

The Strategic Importance of Multi-Modal Analysis

Confirming the successful synthesis of 2-Phenoxyethyl propionate (C₁₁H₁₄O₃, M.W. 194.23 g/mol ) requires more than just identifying its constituent parts; it demands proof that they are connected in the correct sequence. The molecule consists of a phenoxy group, an ethyl linker, and a propionate ester. A comprehensive analysis must therefore differentiate the final product from its starting materials (e.g., 2-Phenoxyethanol) and potential isomeric byproducts (e.g., 2-Phenylethyl propionate). Relying on a single technique can lead to ambiguity. For instance, while Infrared (IR) spectroscopy can confirm the presence of the ester carbonyl group, it cannot definitively map the atomic connectivity. Nuclear Magnetic Resonance (NMR) provides this connectivity map, and Mass Spectrometry (MS) confirms the overall molecular weight and fragmentation pattern. Together, they form a self-validating system.

Overall Analytical Workflow

The logical flow for structural confirmation follows a sequence of purification and multi-technique analysis. Each step provides a piece of the puzzle, culminating in a confident structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation synthesis Synthesize Compound (e.g., Esterification) purification Purify Product (e.g., Chromatography) synthesis->purification aliquot Prepare Aliquots for Analysis purification->aliquot nmr ¹H & ¹³C NMR aliquot->nmr ir FT-IR aliquot->ir ms Mass Spectrometry aliquot->ms analyze Analyze & Compare Spectra nmr->analyze ir->analyze ms->analyze confirm Confirm Structure & Purity analyze->confirm

Caption: General workflow for synthesis and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can piece together the molecular puzzle.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Accurately weigh 10-20 mg of the purified 2-Phenoxyethyl propionate for ¹H NMR (20-50 mg for ¹³C NMR)[1]. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), which is excellent for nonpolar organic compounds[1]. Ensure complete dissolution, using gentle vortexing if necessary.

  • Tube Loading : Transfer the solution into a clean, 5 mm NMR tube to a height of 4-5 cm[1]. Wipe the outside of the tube to remove any contaminants.

  • Instrument Setup : Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field[1].

  • Shimming : Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is critical for achieving high-resolution spectra with sharp peaks[1].

  • Acquisition : Acquire the ¹H spectrum, followed by the broadband-decoupled ¹³C spectrum. Standard pulse programs are typically sufficient for structural confirmation.

¹H NMR Analysis: A Comparative View

The ¹H NMR spectrum provides three key pieces of information: chemical shift (δ), integration, and multiplicity (splitting pattern). The expected spectrum of 2-Phenoxyethyl propionate is distinct from its precursors.

CompoundAromatic Protons (δ, ppm)-O-CH₂-CH₂-O- (δ, ppm)Propionate Protons (-CH₂-CH₃) (δ, ppm)Other
2-Phenoxyethyl propionate (Product) ~6.9-7.3 (m, 5H)~4.4 (t, 2H), ~4.2 (t, 2H)~2.4 (q, 2H), ~1.2 (t, 3H)N/A
2-Phenoxyethanol (Precursor) ~6.9-7.3 (m, 5H)[2]~4.1 (t, 2H), ~3.9 (t, 2H)[2]N/A~2.0-3.0 (br s, 1H, -OH)[2]
Ethyl propionate (Alternative) N/AN/A~2.3 (q, 2H), ~1.1 (t, 3H)~4.1 (q, 2H, Ester -O-CH₂-)[3]

Causality and Interpretation:

  • Disappearance of the -OH Signal : The most immediate confirmation of a successful reaction is the disappearance of the broad hydroxyl (-OH) proton signal from the 2-Phenoxyethanol starting material.

  • Downfield Shift of Methylene Protons : In the product, the methylene protons adjacent to the newly formed ester oxygen (-CH₂-O-C=O) are shifted downfield to ~4.4 ppm compared to their position in 2-Phenoxyethanol (~4.1 ppm). This deshielding effect is caused by the electron-withdrawing nature of the adjacent carbonyl group, providing clear evidence of ester formation at that specific location.

  • Appearance of Propionate Signals : The characteristic quartet (~2.4 ppm) and triplet (~1.2 ppm) of the propionate ethyl group confirm the incorporation of the propionyl moiety.

G cluster_mol 2-Phenoxyethyl Propionate Structure & ¹H NMR Assignment cluster_spec Predicted ¹H NMR Spectrum mol a ~1.2 ppm (t, 3H) b ~2.4 ppm (q, 2H) c ~4.2 ppm (t, 2H) d ~4.4 ppm (t, 2H) e ~6.9-7.3 ppm (m, 5H) p1 p1->a p2 p2->b p3 p3->c p4 p4->d p5 p5->e

Caption: ¹H NMR assignments for 2-Phenoxyethyl propionate.

¹³C NMR Analysis

The ¹³C NMR spectrum confirms the carbon framework. Each unique carbon atom gives a distinct signal.

CompoundCarbonyl (C=O) (δ, ppm)Aromatic (δ, ppm)Alkoxy (-O-C) (δ, ppm)Alkyl (-C-C) (δ, ppm)
2-Phenoxyethyl propionate (Product) ~174~158, 129, 121, 114~65, ~63~27, ~9
2-Phenoxyethanol (Precursor) N/A~158, 129, 121, 114[4]~69, ~61[4]N/A

Key Differentiator : The most telling signal is the appearance of the ester carbonyl carbon at ~174 ppm, a region where the starting material has no peaks. Additionally, the two new alkyl signals for the propionate group (~27 and ~9 ppm) are definitive.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is particularly adept at confirming the conversion of an alcohol to an ester.

Experimental Protocol: FT-IR
  • Background Collection : Ensure the sample compartment is empty and the ATR (Attenuated Total Reflectance) crystal is clean. Collect a background spectrum to account for atmospheric CO₂ and H₂O[5][6].

  • Sample Application : Place a single drop of the neat liquid 2-Phenoxyethyl propionate directly onto the ATR crystal[7].

  • Spectrum Acquisition : Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient[6].

  • Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis[6][7].

Comparative IR Data
CompoundKey Vibrational Frequencies (cm⁻¹)
2-Phenoxyethyl propionate (Product) ~1735 (C=O stretch, strong) , ~1240 (C-O stretch, ester), ~1600 & 1495 (C=C stretch, aromatic), ~1100 (C-O stretch, ether)
2-Phenoxyethanol (Precursor) ~3350 (O-H stretch, broad, strong) , No C=O stretch in 1700-1800 region, ~1600 & 1495 (C=C stretch, aromatic), ~1100 (C-O stretch, ether)
Propionic Anhydride (Potential Reagent) ~1815 and ~1750 (Two C=O stretches)

Trustworthiness of the Protocol : This comparison provides a self-validating system. The successful synthesis is confirmed by two critical observations:

  • Appearance of a strong C=O stretch around 1735 cm⁻¹. This is the hallmark of an ester functional group.

  • Disappearance of the broad O-H stretch from ~3350 cm⁻¹ that characterizes the starting alcohol.

The presence of both peaks would indicate an incomplete reaction, while the absence of the C=O peak would signal a failed reaction.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the definitive molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common and effective technique for this type of molecule[8][9].

Experimental Protocol: Electron Ionization GC-MS
  • Sample Preparation : Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection : Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) coupled to the mass spectrometer. The GC separates the analyte from any volatile impurities.

  • Ionization : As the compound elutes from the GC column, it enters the ion source where it is bombarded by a beam of high-energy (typically 70 eV) electrons[8][10][11]. This process ejects an electron from the molecule, forming a molecular ion (M⁺˙).

  • Fragmentation & Detection : The high energy of EI causes the molecular ion to fragment in a predictable manner. The instrument separates these fragments based on their mass-to-charge ratio (m/z) and records their relative abundance[10][12].

Comparative Mass Spectra Data
CompoundMolecular Ion (M⁺˙) (m/z)Key Fragment Ions (m/z)
2-Phenoxyethyl propionate (Product) 194 [13]101 (base peak) , 94, 77, 57[13]
2-Phenoxyethanol (Precursor) 138[4]94 (base peak), 77[4]
2-Phenylethyl propionate (Isomer) 178[14]104 (base peak), 57[14]

Mechanistic Insights from Fragmentation:

The fragmentation pattern is a molecular fingerprint. For 2-Phenoxyethyl propionate, the observed fragments strongly support the proposed structure.

  • Molecular Ion (m/z 194) : The presence of a peak at m/z 194 confirms the molecular formula C₁₁H₁₄O₃.

  • Base Peak (m/z 101) : The most abundant fragment (the base peak) at m/z 101 corresponds to the [CH₂=CH-O-Ph]⁺˙ ion, formed via a McLafferty-type rearrangement and cleavage. This is highly diagnostic for this specific structure.

  • Other Key Fragments :

    • m/z 94 : Corresponds to the phenoxy radical cation [PhO]⁺˙, resulting from cleavage of the ethyl linker.

    • m/z 77 : The classic phenyl cation [C₆H₅]⁺.

    • m/z 57 : The propionyl cation [CH₃CH₂CO]⁺.

The fragmentation pattern of the isomer, 2-Phenylethyl propionate, is distinctly different, with a base peak at m/z 104 ([PhCH₂CH₂]⁺), making the two easily distinguishable.

G parent 2-Phenoxyethyl propionate [M]⁺˙ m/z = 194 frag101 [C₇H₇O]⁺ m/z = 101 (Base Peak) parent->frag101 McLafferty Rearrangement frag94 [C₆H₅O]⁺ m/z = 94 parent->frag94 C-O Cleavage frag57 [C₃H₅O]⁺ m/z = 57 parent->frag57 C-O Cleavage

Sources

Comparative

A Comparative Guide to the Efficacy of 2-Phenoxyethyl Propionate and Alternative Fragrance Compounds

This guide provides a comprehensive framework for researchers, scientists, and product development professionals to objectively evaluate the efficacy of 2-Phenoxyethyl propionate in comparison to other fragrance compound...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and product development professionals to objectively evaluate the efficacy of 2-Phenoxyethyl propionate in comparison to other fragrance compounds. We will move beyond subjective assessment to detail a suite of robust experimental protocols, rooted in instrumental analysis and sensory science, to generate quantifiable and reliable data for informed decision-making in fragrance formulation.

Introduction to 2-Phenoxyethyl Propionate

2-Phenoxyethyl propionate (CAS No. 23495-12-7) is a fragrance ingredient belonging to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) structural group.[1] It is characterized by a complex and versatile odor profile, often described as resinous, fruity, with notes of myrrh, opoponax, lavender, and hay.[2][3] Its moderate strength and high substantivity (lasting approximately 120 hours on a smelling strip) make it a valuable component in various fragrance compositions.[2] However, selecting a fragrance material requires a multidimensional assessment of its performance. Efficacy is not merely about the initial scent but encompasses its longevity, stability within a product base, and its consistent perception over time.

This guide will compare 2-Phenoxyethyl propionate with two structurally related compounds, Phenethyl Propionate and 2-Phenoxyethyl Isobutyrate , to illustrate a holistic evaluation methodology.

Physicochemical and Olfactory Properties: A Comparative Overview

The performance of a fragrance compound is intrinsically linked to its physical and chemical properties. Factors such as vapor pressure, boiling point, and polarity influence its volatility and, consequently, its odor release and longevity.

Property2-Phenoxyethyl Propionate Phenethyl Propionate 2-Phenoxyethyl Isobutyrate
CAS Number 23495-12-7[4]122-70-3[5]103-60-6[6]
Molecular Formula C₁₁H₁₄O₃[4]C₁₁H₁₄O₂[5]C₁₂H₁₆O₃
Molar Mass 194.23 g/mol 178.23 g/mol [5]208.25 g/mol
Boiling Point 262.0 °C[7]244.0 - 245.0 °C[8]~276 °C
Flash Point 93.9 °C[2][7]>100 °C[8]133 °C
Vapor Pressure 0.011 mmHg @ 25°C (est.)[7]0.020 mmHg @ 25°C (est.)[8]0.003 mmHg @ 25°C (est.)
Odor Profile Resinous, fruity, myrrh, opoponax, lavender, hay[2]Floral, rose, fruity, honey, cocoa[8]Floral (rose, lilac), fruity (apricot, plum), powdery
Substantivity ~120 hours[2]~96 hours[8]~400 hours

Framework for Efficacy Evaluation

A comprehensive efficacy assessment relies on a tripartite approach: instrumental analysis to identify odor-active compounds, human sensory evaluation to quantify perception, and stability testing to ensure performance over the product's lifecycle.

Part 1: Instrumental Analysis via Gas Chromatography-Olfactometry (GC-O)

Causality: Before we can evaluate perception, we must understand the chemical composition of the fragrance headspace—the volatile molecules that actually reach the nose. Gas Chromatography-Olfactometry (GC-O) is a powerful technique that couples the high-resolution separation capabilities of a gas chromatograph with the unparalleled sensitivity of the human olfactory system, which acts as a detector.[9][10] This allows us to pinpoint exactly which compounds in a complex mixture are responsible for the perceived aroma and to assess their individual odor intensity.[11][12]

Experimental Protocol: GC-O Analysis

  • Sample Preparation:

    • Prepare solutions of each fragrance compound (e.g., 1% in a non-odorous solvent like diethyl phthalate or ethanol).

    • For analysis in a product base (e.g., a lotion), use headspace sampling (e.g., Solid Phase Microextraction, SPME) to collect volatile compounds above the product at a controlled temperature (e.g., 37°C to simulate skin).

  • GC Separation:

    • Inject the prepared sample into a gas chromatograph equipped with a capillary column appropriate for fragrance analysis (e.g., a non-polar or mid-polar column like DB-5 or DB-Wax).

    • Use a temperature program that effectively separates the volatile compounds (e.g., start at 50°C, ramp up to 250°C).

  • Effluent Splitting:

    • At the end of the GC column, the effluent is split. Typically, 50% is directed to a standard chemical detector (like a Mass Spectrometer, MS, for identification) and 50% is sent to a heated sniffing port.[9]

  • Olfactometric Detection:

    • A trained sensory panelist (or "assessor") sniffs the effluent from the sniffing port.

    • The panelist records the time, duration, intensity, and a descriptor for every odor detected. This data creates an "aromagram."

  • Data Analysis:

    • The aromagram is aligned with the chromatogram from the chemical detector (MS). This allows for the identification of the compounds responsible for each perceived scent.

    • Comparing the intensity and duration of the target compound's peak in the aromagram provides a semi-quantitative measure of its odor contribution.

Workflow Diagram: Gas Chromatography-Olfactometry (GC-O)

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output & Analysis Prep Fragrance Sample (e.g., 1% in solvent or via Headspace) GC Gas Chromatograph (Separation) Prep->GC Split Column Effluent Splitter GC->Split MS Mass Spectrometer (Identification) Split->MS 50% ODP Olfactometry Port (Detection) Split->ODP 50% Chrom Chromatogram MS->Chrom Aroma Aromagram ODP->Aroma Analysis Combined Analysis: Odor-Active Compound ID Chrom->Analysis Aroma->Analysis

Caption: GC-O workflow for identifying odor-active compounds.

Part 2: Human Sensory Evaluation

Causality: Instrumental data is meaningless without perceptual correlation. Sensory evaluation is the scientific discipline of measuring and interpreting human responses to products as perceived through the senses.[13][14] For fragrances, this is the ultimate test of efficacy. We use trained panels to provide objective, reproducible data on sensory attributes, and consumer panels to gauge preference and acceptance.[15][16]

Experimental Protocol: Descriptive Sensory Analysis for Fragrance Longevity

  • Panelist Selection and Training:

    • Recruit 10-15 panelists screened for olfactory acuity and ability to articulate perceptions.

    • Train the panel to identify and rate the intensity of key scent characteristics (e.g., "fruity," "resinous," "floral") using a standardized scale (e.g., a 15-point intensity scale). This calibration is critical for data consistency.

  • Sample Preparation and Presentation:

    • Apply a precise, measured amount (e.g., 0.1 mL) of each fragrance solution (10% in ethanol) to individual, coded smelling strips (blotters).

    • Present the blotters to panelists in a controlled, well-ventilated environment to prevent cross-contamination.[15]

  • Evaluation Protocol:

    • Panelists evaluate the fragrance on the blotters at specific time intervals: T=0 (initial), T=2h, T=4h, T=8h, and T=24h.

    • At each time point, panelists rate the overall intensity of the fragrance and the intensity of specific, pre-defined odor characteristics.

    • Breaks and nose-cleansing (e.g., smelling one's own skin) are mandatory between samples to prevent olfactory fatigue.[15]

  • Data Analysis:

    • Calculate the mean intensity scores for each attribute at each time point for all compounds.

    • Plot the data to create "time-intensity" curves, which visually represent the fragrance's longevity and the evolution of its character over time.

Workflow Diagram: Sensory Evaluation Process

Sensory_Workflow Panel Panelist Selection & Training Prep Sample Preparation (Coded Blotters) Panel->Prep Eval Controlled Evaluation (Timed Intervals) Prep->Eval Data Data Collection (Intensity Ratings) Eval->Data Analysis Statistical Analysis (Time-Intensity Curves) Data->Analysis Result Comparative Efficacy (Longevity & Profile) Analysis->Result

Caption: Workflow for comparative sensory analysis of fragrances.

Part 3: Stability Assessment

Causality: A fragrance's efficacy is critically dependent on its stability within the final product formulation.[17][18] Interactions with the product base, packaging, light, and air can lead to degradation, discoloration, or changes in the odor profile.[19] Stability testing is a predictive process that simulates these conditions to ensure the fragrance maintains its integrity and performance throughout its shelf life.[18][20]

Experimental Protocol: Accelerated Stability Testing

  • Sample Preparation:

    • Prepare samples of the final product (e.g., lotion, soap, ethanol-based spray) containing each fragrance compound at the target concentration.

    • Prepare a "control" sample of the unperfumed product base.[19]

    • Package all samples in the final intended consumer packaging.

  • Storage Conditions:

    • Place a set of samples in a stability chamber under accelerated conditions, typically at an elevated temperature (e.g., 40°C or 50°C) for a period of 4, 8, and 12 weeks. This simulates a longer shelf life under normal conditions.[17][18]

    • Store another set of samples under real-time conditions (e.g., 25°C) as a benchmark.

    • For products in transparent packaging, include a light exposure test in a UV light cabinet.[17]

  • Evaluation Protocol:

    • At each time point (e.g., 4, 8, 12 weeks), remove samples from the chambers.

    • Allow them to equilibrate to room temperature.

    • Evaluate physical properties: color, clarity, viscosity, and pH.

    • Conduct a sensory evaluation (by trained panelists) comparing the aged sample to the real-time control, noting any changes in the odor profile or intensity.

  • Data Analysis:

    • Record all physical and sensory changes in a comparative table.

    • A fragrance is considered stable if there are no significant changes in color, clarity, or odor profile compared to the control sample.

Workflow Diagram: Fragrance Stability Testing

Stability_Workflow cluster_storage Storage Conditions Prep Prepare Perfumed & Control Samples Accelerated Accelerated (e.g., 40°C, 12 weeks) Prep->Accelerated RealTime Real-Time (e.g., 25°C, 12 weeks) Prep->RealTime UV UV Light Exposure Prep->UV Eval Periodic Evaluation (4, 8, 12 weeks) Accelerated->Eval RealTime->Eval UV->Eval Analysis Assess Physical Properties (Color, Viscosity) & Odor Profile Eval->Analysis Report Stability Report Analysis->Report

Caption: Protocol for assessing fragrance stability in a product base.

Comparative Data Summary (Illustrative)

The data generated from the protocols above should be consolidated for a clear, comparative analysis.

Efficacy Parameter2-Phenoxyethyl PropionatePhenethyl Propionate2-Phenoxyethyl Isobutyrate
Initial Odor Intensity (Sensory, T=0)High (12.5/15)Medium-High (11.0/15)Medium (9.5/15)
Longevity (Sensory, Intensity > 3.0)~24 hours~18 hours> 36 hours
Odor Profile Evolution Linear fade; stable resinous-fruity characterTop floral notes fade quickly, leaving a honeyed baseVery linear; consistent powdery-floral character
Stability in Lotion @ 40°C (12 weeks)No discoloration; slight decrease in top notesSlight yellowing; significant loss of floral characterNo discoloration; excellent odor stability
GC-O Odor Contribution Strong, long-lasting peakIntense initial peak, shorter durationBroad, stable peak with high duration

Conclusion

Based on this multi-faceted evaluation framework, a comprehensive picture of fragrance efficacy emerges. 2-Phenoxyethyl propionate presents as a robust and versatile fragrance material with a high initial impact and excellent longevity, maintaining its core resinous-fruity character well over time.

In comparison:

  • Phenethyl Propionate offers a brighter, more floral initial impression but demonstrates lower stability and longevity, making it more suitable as a top-to-middle note modifier.

  • 2-Phenoxyethyl Isobutyrate shows exceptional longevity and stability, acting as a powerful fixative, though with a less intense initial odor impact.[21]

The ultimate selection of a fragrance compound is contingent upon the specific needs of the formulation. For applications requiring a strong, long-lasting, and complex scent profile with good stability, 2-Phenoxyethyl propionate demonstrates superior efficacy. For achieving specific floral top notes or for foundational fixative effects, the alternatives may be more suitable. This guide provides the experimental and logical framework necessary for making such evidence-based decisions, ensuring the development of high-performing, stable, and sensorially pleasing products.

References

  • Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. ILT.
  • FasterCapital. (2025, April 12). Fragrance Quality Control The Role of Fragrance Quality Control in Building a Successful Startup. FasterCapital.
  • Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O)
  • Gong, Y., et al. (2023). Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges.
  • Johansen, J. D., et al. (2018). Stability of fragrance test preparations applied in test chambers.
  • Wikipedia.
  • Jasmine. Fragrance & Perfume Stability: How to Make it Last.
  • Orchadia Solutions. Fragrance Stability.
  • Selerant.
  • The Good Scents Company.
  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. Food and Chemical Toxicology.
  • ResearchGate. (2015). (PDF) Gas Chromatography Analysis with Olfactometric Detection (GC-O)
  • McGinty, D., et al. (2012).
  • Sense:lab. (2024, September 11). 5 Essential Tips for Effective Sensory Fragrance Testing.
  • Fisher Scientific.
  • Dixit, S.
  • EWG's Guide to Healthy Cleaning.
  • Cornell eCommons.
  • Cinquième Sens. Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis.
  • Peekage. (2024, May 3).
  • Ayton Global Research. (2025, September 17). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices.
  • PubMed. (2022).
  • The Good Scents Company.
  • Perflavory.
  • Wikipedia.
  • Olfactorian.
  • McGinty, D., et al. (2012).
  • PubChem - NIH.
  • Google Patents. WO2021123144A1 - Pro-perfume compositions.
  • Alpha Aromatics. (2023, February 20). Fragrance Fixatives – The Key To Long Lasting Fragrances.
  • EPO.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Phenoxyethyl Propionate in a Laboratory Setting

Understanding 2-Phenoxyethyl Propionate: Properties and Safety Profile 2-Phenoxyethyl propionate (CAS No. 23495-12-7) is an ester commonly used as a fragrance ingredient.[1][2] While it is not always classified as a haza...

Author: BenchChem Technical Support Team. Date: January 2026

Understanding 2-Phenoxyethyl Propionate: Properties and Safety Profile

2-Phenoxyethyl propionate (CAS No. 23495-12-7) is an ester commonly used as a fragrance ingredient.[1][2] While it is not always classified as a hazardous substance under OSHA's Hazard Communication Standard, it is imperative to treat all laboratory chemicals with a degree of caution.[3] Some safety data sheets indicate that it may be harmful if swallowed.[4] Environmentally, it has been found not to be Persistent, Bioaccumulative, and Toxic (PBT).[1] However, best practices in a laboratory environment dictate that chemical waste should be handled in a manner that minimizes any potential risk to health and the environment.

PropertyValueSource
Physical State Liquid[3]
Color Colorless[3]
Odor Sweet[3]
Boiling Point 269.72 °C[1]
Flash Point >93 °C[1]
Water Solubility 283.6 mg/L[1]
The Core Principle: Segregation and Containment

The cornerstone of proper chemical waste disposal is the segregation of incompatible materials to prevent dangerous reactions.[5][6] 2-Phenoxyethyl propionate, as an organic ester, should be disposed of in a designated organic waste stream. Under no circumstances should it be mixed with strong acids, bases, or oxidizing agents.[3]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the disposal of 2-Phenoxyethyl propionate waste generated in a laboratory.

Before disposal, it is crucial to characterize the waste. Is it pure 2-Phenoxyethyl propionate, or is it mixed with other solvents or reagents? If it is part of a mixture, all components must be identified to ensure proper segregation.

  • Container Material: Use a chemically compatible container. For organic solvents like 2-Phenoxyethyl propionate, a high-density polyethylene (HDPE) or glass container is appropriate.[6][7] Ensure the container is in good condition, with no cracks or signs of degradation.[5]

  • Container Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents, including the name "2-Phenoxyethyl propionate" and any other components of the mixture with their approximate percentages.[5][8] The date of waste accumulation should also be noted.

  • Container Sealing: The container must have a secure, leak-proof screw cap.[5][9] Keep the container closed at all times, except when adding waste.[8]

  • Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA, which should be located near the point of generation.[5][10]

  • Secondary Containment: All liquid waste containers must be placed in secondary containment, such as a spill tray, to prevent the spread of material in case of a leak.[7][8]

  • Segregation in Storage: Store the 2-Phenoxyethyl propionate waste away from incompatible chemicals. Specifically, keep it separate from acids and bases.[5][6]

Once the waste container is full (leaving at least one inch of headspace to allow for expansion), it must be removed from the SAA for disposal by a licensed hazardous waste contractor.[5][11] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[8] Do not dispose of 2-Phenoxyethyl propionate down the drain or in the regular trash.[8]

Emergency Procedures: Handling Spills

In the event of a 2-Phenoxyethyl propionate spill, follow these steps:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Ventilate the Area: If it is safe to do so, increase ventilation in the area.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the spill.[3][11]

  • Clean-Up: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Phenoxyethyl propionate.

G start Waste Generated: 2-Phenoxyethyl propionate characterize Characterize Waste (Pure or Mixture?) start->characterize spill Spill Occurs start->spill select_container Select Compatible Waste Container (Glass or HDPE) characterize->select_container label_container Label Container: 'Hazardous Waste' + Contents & Date select_container->label_container add_waste Add Waste to Container in Satellite Accumulation Area (SAA) label_container->add_waste storage Store in Secondary Containment, Segregated from Incompatibles add_waste->storage check_full Is Container Full? storage->check_full request_pickup Request Pickup from EHS for Disposal check_full->request_pickup Yes continue_accumulation Continue Accumulation check_full->continue_accumulation No continue_accumulation->add_waste spill_procedure Follow Emergency Spill Procedure spill->spill_procedure

Caption: Disposal workflow for 2-Phenoxyethyl propionate.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Api, A. M., et al. "RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7." Food and Chemical Toxicology 167 (2022): 113256. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • Synerzine. Safety Data Sheet - Propanoic acid, 2-methyl-, 2-phenoxyethyl ester. [Link]

  • EWG's Guide to Healthy Cleaning. PHENOXYETHYL PROPIONATE. [Link]

  • U.S. Environmental Protection Agency. 2-Phenethyl propionate - Final Workplan - Registration Review. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Belsito, D., et al. "Fragrance material review on 2-phenoxyethyl propionate." Food and Chemical Toxicology 50 (2012): S498-S501. [Link]

  • Chemtalk. Ester Disposal. [Link]

  • PubChem. 2-Phenylethyl propionate. [Link]

  • State of Maine. Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. [Link]

  • Perflavory. phenoxyethyl propionate, 23495-12-7. [Link]

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Handling

Personal protective equipment for handling 2-Phenoxyethyl propionate

A Researcher's Guide to Handling 2-Phenoxyethyl Propionate Safely An In-Depth Look at Personal Protective Equipment (PPE) for Laboratory Professionals As a Senior Application Scientist, my primary focus is to empower fel...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Handling 2-Phenoxyethyl Propionate Safely

An In-Depth Look at Personal Protective Equipment (PPE) for Laboratory Professionals

As a Senior Application Scientist, my primary focus is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. 2-Phenoxyethyl propionate (CAS 23495-12-7), a compound used in fragrance and flavor applications, is generally not classified as hazardous under OSHA's 2024 Hazard Communication Standard.[1] However, adherence to rigorous safety protocols is a cornerstone of sound scientific practice. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when handling this chemical, ensuring your safety and the integrity of your research.

The foundation of any laboratory safety protocol is a thorough hazard assessment.[2][3][4][5] This process involves evaluating the specific tasks you will perform to determine potential risks and select the appropriate PPE.[2][5]

Chemical Hazard Profile: 2-Phenoxyethyl Propionate

Before detailing PPE requirements, it's crucial to understand the properties of 2-Phenoxyethyl propionate. This knowledge informs every safety decision we make.

PropertyValueSource
Physical State Liquid[1]
Appearance Colorless[1][6][7]
Odor Sweet, Fruity, Rosy[1][6][8]
Boiling Point 244-245 °C (471.2-473 °F)[1][7]
Flash Point 106 °C (222.8 °F)[1]
Water Solubility Practically Insoluble[1]
Oral Toxicity (LD50, Rat) 4000-4400 mg/kg[1][9]
Dermal Toxicity (LD50, Rabbit) > 5 g/kg[1][7]

While the data suggests low acute toxicity, good laboratory practice dictates minimizing all chemical exposure. The primary routes of potential exposure in a lab setting are skin contact, eye contact, and inhalation of aerosols or mists.

Core Protective Equipment: A Multi-Layered Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE wherever chemical hazards are present.[4][10] The minimum PPE for any laboratory work includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2]

Eye and Face Protection: Your First Line of Defense

When to Use: Eye protection is mandatory at all times when working with or near hazardous materials in a laboratory.[2][11]

  • Safety Glasses: For low-risk activities such as handling sealed containers or preparing dilute solutions, safety glasses with side shields are the minimum requirement.[2][11] Ensure they are ANSI Z87.1 certified.[2]

  • Chemical Splash Goggles: When pouring, mixing, or heating 2-Phenoxyethyl propionate, or whenever there is a splash hazard, chemical splash goggles are required.[3] They provide a complete seal around the eyes, offering superior protection from liquid splashes.[2]

  • Face Shields: For large-volume transfers or procedures with a significant splash or aerosol generation risk, a face shield should be worn in addition to safety goggles.[2][3] A face shield protects the entire face but does not provide adequate protection on its own.[2]

Hand Protection: Preventing Dermal Exposure

OSHA's standard 29 CFR 1910.138 requires employers to select appropriate hand protection when hands are exposed to hazards like skin absorption of harmful substances.[4]

  • Glove Selection: Nitrile gloves are a standard and suitable choice for incidental contact with 2-Phenoxyethyl propionate.[3][11] They offer good resistance to a variety of chemicals. For prolonged contact or immersion, consult a glove manufacturer's chemical resistance guide to ensure adequate protection.[12]

  • Proper Technique: Always inspect gloves for tears or punctures before use. Remove gloves before leaving the laboratory or touching common items like doorknobs, phones, or keyboards to prevent cross-contamination. Wash your hands thoroughly after removing gloves.

Body Protection: Shielding Your Skin and Clothing
  • Laboratory Coat: A long-sleeved, knee-length lab coat is essential to protect your skin and personal clothing from splashes and spills.[2][3][11] Keep it fully buttoned for maximum protection.[12]

  • Aprons: For tasks involving larger quantities of the chemical where significant splashes are possible, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection: When Engineering Controls Are Not Enough

Under normal laboratory conditions with adequate ventilation (e.g., working in a chemical fume hood), respiratory protection is typically not required for handling 2-Phenoxyethyl propionate.[1][6] However, it becomes necessary in specific situations:

  • Poor Ventilation: If you must work outside of a fume hood in an area with poor ventilation.

  • Aerosol Generation: During procedures that may generate significant mists or aerosols.

  • Spill Cleanup: When cleaning up a large spill.

In such cases, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is recommended.[6][13] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and fit testing.[12]

Operational and Disposal Plans: From Use to Waste

Proper procedures for using and disposing of PPE are just as critical as selecting the right equipment.[3][5]

Protocol: PPE Donning and Doffing Sequence

The order in which you put on and take off PPE is crucial to prevent contamination.

Donning (Putting On):

  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a user seal check.

  • Eye and Face Protection: Put on goggles and/or face shield.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off):

  • Gloves: Remove first, using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat: Remove by rolling it inside-out, without touching the exterior.

  • Eye and Face Protection: Remove by handling the strap or earpieces.

  • Respirator (if required): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Diagram: PPE Selection Workflow This flowchart guides the user in selecting the appropriate level of PPE based on the planned task.

PPE_Selection_Workflow start Start: Assess Task with 2-Phenoxyethyl Propionate q_volume Handling Small Quantities (<100 mL) in Fume Hood? start->q_volume spill_q Responding to a Spill? start->spill_q low_risk Minimum PPE: - Safety Glasses (side shields) - Nitrile Gloves - Lab Coat q_volume->low_risk Yes q_splash High Splash Potential? (e.g., vigorous mixing, pouring) q_volume->q_splash No medium_risk Enhanced PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat q_splash->medium_risk Yes q_aerosol Large Volume or Aerosol Generation? q_splash->q_aerosol No q_aerosol->medium_risk No high_risk Maximum PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat - Consider Respirator* q_aerosol->high_risk Yes spill_q->q_volume No spill_proc Follow Spill Protocol: - Respirator (OV Cartridge) - Chemical Goggles - Double Nitrile Gloves - Lab Coat / Apron spill_q->spill_proc Yes

Caption: PPE selection based on task-specific risk assessment.

Protocol: Small Spill Response (<100 mL)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: At a minimum, don two pairs of nitrile gloves, chemical splash goggles, and a lab coat. If the spill is not in a well-ventilated area, a respirator with an organic vapor cartridge is required.

  • Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads) to dike the spill and absorb the liquid.[1]

  • Collect Waste: Carefully scoop the absorbed material into a labeled, sealable container for chemical waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water.

  • Dispose: Dispose of all contaminated materials (gloves, pads, etc.) as hazardous waste according to your institution's guidelines.

  • Wash Hands: Thoroughly wash your hands.

Diagram: Spill Response Workflow This diagram outlines the procedural steps for handling a small chemical spill.

Spill_Response_Workflow spill Spill Occurs alert 1. Alert Nearby Personnel spill->alert don_ppe 2. Don Appropriate PPE (Goggles, Double Gloves, Coat, Respirator if needed) alert->don_ppe contain 3. Contain & Absorb with Inert Material don_ppe->contain collect 4. Collect Waste into Sealed Container contain->collect decon 5. Decontaminate Spill Area collect->decon dispose 6. Dispose of All Contaminated Materials decon->dispose wash 7. Wash Hands Thoroughly dispose->wash end End of Procedure wash->end

Caption: Step-by-step workflow for responding to a minor spill.

Disposal of Contaminated PPE
  • Gloves and Disposable Items: Contaminated gloves, absorbent pads, and other disposable items should be placed in a designated hazardous waste container. Do not discard them in the regular trash.

  • Reusable PPE: Reusable items like lab coats should be professionally laundered if contaminated. Do not take contaminated lab coats home. Goggles and face shields should be decontaminated according to your laboratory's standard operating procedures.

By integrating this guidance into your daily laboratory practices, you build a robust culture of safety that protects you, your colleagues, and the quality of your scientific endeavors.

References

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara - Environmental Health and Safety. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

  • Personal Protective Equipment (PPE) Toolkit. (n.d.). Centers for Disease Control and Prevention - OneLab REACH. Retrieved from [Link]

  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]

  • Laboratory Safety Programs | Personal Protective Equipment (PPE). (2023, July 5). National Institute of Justice. Retrieved from [Link]

  • RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. (2022, June 24). Food and Chemical Toxicology. Retrieved from [Link]

  • Chemical Safety in the Workplace. (2024, November 12). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (2005). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • Occupational Health Guidelines for Chemical Hazards. (1981). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • RTECS NUMBER-KM0900000-Chemical Toxicity Database. (n.d.). DrugFuture. Retrieved from [Link]

  • Safe Handling of Chemicals. (n.d.). Princeton University - Environmental Health and Safety. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (Homepage). (n.d.). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • Phenoxyethyl propionate. (n.d.). National Center for Biotechnology Information, PubChem. Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Irvine - Environmental Health and Safety. Retrieved from [Link]

  • Proper Protective Equipment. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]

  • phenoxyethyl propionate, 23495-12-7. (n.d.). Perflavory. Retrieved from [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]

  • Safety Data Sheet: Propanoic acid, 2-methyl-, 2-phenoxyethyl ester. (2018, June 22). Synerzine. Retrieved from [Link]

  • UNIT 7: Personal Protective Equipment. (n.d.). University of Hawai'i at Mānoa - College of Tropical Agriculture and Human Resources. Retrieved from [Link]

Sources

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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